molecular formula C17H15ClN6O2 B605362 AM-0902 CAS No. 1883711-97-4

AM-0902

Número de catálogo: B605362
Número CAS: 1883711-97-4
Peso molecular: 370.8 g/mol
Clave InChI: AWJBWNUUODWOKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a TRPA1 antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJBWNUUODWOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336572
Record name AM-0902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883711-97-4
Record name AM-0902
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-0902
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-0902
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AM-0902 and its Antagonistic Action on TRPA1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the plasma membrane of sensory neurons. It functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes. Activation of TRPA1 is implicated in the pathophysiology of various conditions such as pain, neurogenic inflammation, and respiratory disorders. Consequently, the development of selective TRPA1 antagonists is a significant area of interest for therapeutic intervention.

AM-0902 is a potent and selective antagonist of the TRPA1 ion channel.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound on TRPA1 channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Potency of this compound on TRPA1 Channels

SpeciesAssay TypeAgonistIC50 (nM)Reference
HumanNot SpecifiedNot Specified20
HumanNot SpecifiedNot Specified131[2][3]
RatNot SpecifiedNot Specified71[2][3]
Rat45Ca2+ FluxMethylglyoxal19[3]

Table 2: Selectivity of this compound Against Other TRP Channels

TRP ChannelSpeciesActivityReference
TRPV1HumanNo significant activity
TRPV4HumanNo significant activity
TRPV1RatNo significant activity
TRPV3RatNo significant activity
TRPM8RatNo significant activity

Mechanism of Action

This compound functions as a non-covalent antagonist of the TRPA1 channel.[1] Unlike covalent antagonists that form irreversible bonds with cysteine residues in the channel's N-terminus, this compound reversibly binds to the channel protein to inhibit its function. The precise binding site of this compound on the TRPA1 channel has not been definitively elucidated in publicly available literature. However, studies on other non-covalent TRPA1 antagonists, such as A-967079 and HC-030031, suggest potential binding pockets within the transmembrane domains, particularly in regions involving the S5 and S6 helices and the pore helix.[4][5] It is hypothesized that the binding of this compound to its target site induces a conformational change in the channel protein that prevents its opening in response to agonist stimulation, thereby blocking the influx of cations like Ca2+ and Na+.

Signaling Pathway of TRPA1 Activation and Inhibition by this compound

The following diagram illustrates the general signaling pathway of TRPA1 activation by an agonist and the inhibitory effect of this compound.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Bradykinin) TRPA1_closed TRPA1 Channel (Closed State) Agonist->TRPA1_closed Binds and Activates AM0902 This compound AM0902->TRPA1_closed Binds and Stabilizes Closed State TRPA1_open TRPA1 Channel (Open State) TRPA1_closed->TRPA1_open Conformational Change TRPA1_open->TRPA1_closed Inhibited by this compound Ca_influx Ca²⁺/Na⁺ Influx TRPA1_open->Ca_influx Allows Cellular_response Neuronal Excitation & Downstream Signaling Ca_influx->Cellular_response Leads to

Caption: TRPA1 Activation and this compound Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of this compound on TRPA1 channels. These protocols are synthesized from established practices in the field for studying TRP channel pharmacology.

In Vitro Calcium Imaging Assay

This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium influx in cells expressing TRPA1.

a. Cell Culture and Transfection:

  • Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transiently or stably transfect the cells with a plasmid encoding for human or rat TRPA1. Co-transfection with a fluorescent reporter like GFP can aid in identifying transfected cells.

b. Cell Plating:

  • 24-48 hours post-transfection, plate the cells onto 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

c. Fluorescent Dye Loading:

  • On the day of the assay, remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, at a final concentration of 1-5 µM in the physiological buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the physiological buffer to remove excess dye.

d. Compound Addition and Data Acquisition:

  • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 10-20 minutes.

  • Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading for 1-2 minutes.

  • Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration known to elicit a robust response (e.g., EC80).

  • Record the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

e. Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the response of the vehicle-treated control.

  • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion channel activity and its inhibition by this compound.

a. Cell Preparation:

  • Use cells expressing TRPA1 as described for the calcium imaging assay. Plate the cells on glass coverslips suitable for electrophysiological recordings.

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

c. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage ramps or steps to elicit baseline currents.

  • Perfuse the cell with a TRPA1 agonist (e.g., AITC) to activate the channel and record the resulting inward and outward currents.

  • After a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.

  • Record the inhibition of the TRPA1-mediated current by this compound.

d. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a TRPA1 antagonist like this compound.

Experimental_Workflow start Start cell_prep Cell Line Preparation (TRPA1 Expression) start->cell_prep in_vitro_screening Primary Screening (e.g., Calcium Imaging) cell_prep->in_vitro_screening potency_determination IC50 Determination (Dose-Response) in_vitro_screening->potency_determination electrophysiology Electrophysiological Confirmation (Patch-Clamp) potency_determination->electrophysiology selectivity_profiling Selectivity Assays (vs. other TRP channels) potency_determination->selectivity_profiling in_vivo_models In Vivo Efficacy Models (e.g., Pain Models) electrophysiology->in_vivo_models selectivity_profiling->in_vivo_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_models->pk_pd_studies lead_optimization Lead Optimization pk_pd_studies->lead_optimization end End lead_optimization->end

Caption: Workflow for TRPA1 Antagonist Characterization.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPA1 channel. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding TRPA1-mediated processes. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other novel TRPA1 antagonists. Further research to elucidate the precise binding site and molecular interactions of this compound will provide a more complete understanding of its mechanism of action and facilitate the development of next-generation TRPA1-targeted therapeutics.

References

AM-0902: A Technical Guide to a Potent and Selective TRPA1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended to serve as a detailed resource for researchers and professionals involved in pain, inflammation, and respiratory research, as well as those in the field of drug development.

Chemical Structure and Properties

This compound, with the chemical name 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-6H-purin-6-one, is a synthetic, orally bioavailable small molecule. Its development was the result of an optimization strategy focused on enhancing potency and polarity to improve intrinsic clearance from a quinazolinone-based series of TRPA1 antagonists.[1][2][3]

PropertyValueReference
Molecular Formula C₁₇H₁₅ClN₆O₂
Molecular Weight 370.79 g/mol
CAS Number 1883711-97-4
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity ≥98% (HPLC)
SMILES CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl
InChI Key AWJBWNUUODWOKQ-UHFFFAOYSA-N

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective antagonist of the TRPA1 ion channel, a key sensor of noxious stimuli implicated in pain, inflammation, and respiratory conditions.

Potency and Selectivity

The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high affinity for the TRPA1 channel.

ParameterSpeciesValueAssayReference
IC₅₀ Human TRPA10.02 µM (20 nM)---
IC₅₀ Rat TRPA10.071 µM (71 nM)⁴⁵Ca²⁺ Uptake Assay[4]
Selectivity Human TRPV1, TRPV4No significant activity---
Selectivity Rat TRPV1, TRPV3, TRPM8No significant activity---
Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that support its use in in vivo studies. It is orally bioavailable and achieves plasma concentrations sufficient for robust target engagement.[1][2][4]

ParameterSpeciesDoseValueReference
Oral Bioavailability Rat30 mg/kgGood[4]
Terminal Half-life (t₁/₂) Rat0.5 mg/kg (IV)0.6 h[4]
Terminal Half-life (t₁/₂) Rat30 mg/kg (oral)2.8 h[4]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by directly blocking the TRPA1 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, into nociceptive sensory neurons. This action inhibits the subsequent signaling cascade that leads to the sensation of pain and the release of pro-inflammatory neuropeptides.

TRPA1 Signaling Pathway in Nociception

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron cluster_effects Physiological Effects Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Activation Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1 Sensitization Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Action_Potential->Neuropeptide_Release Pain Pain Sensation Neuropeptide_Release->Pain Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation AM0902 This compound AM0902->TRPA1 Antagonism

Figure 1: Simplified TRPA1 signaling pathway in pain and inflammation and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay is used to determine the potency of this compound in inhibiting TRPA1 channel activation. A common method involves the use of a fluorometric imaging plate reader (FLIPR) or a ⁴⁵Ca²⁺ uptake assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human or rat TRPA1.

  • Methodology:

    • Cell Plating: Seed TRPA1-expressing cells in 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

    • Dye Loading (for FLIPR): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation: Add a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to the wells to stimulate channel opening.

    • Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity (for FLIPR) or radioactivity (for ⁴⁵Ca²⁺ uptake) over time.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation.

This technique provides a direct measure of ion channel activity and is used to confirm the mechanism of action of this compound.

  • Cell Preparation: Use TRPA1-expressing cells (as above) or primary dorsal root ganglion (DRG) neurons.

  • Recording Solutions:

    • Internal Solution (Pipette): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.

    • External Solution (Bath): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Methodology:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -60 mV.

    • Apply a TRPA1 agonist (e.g., AITC) to the bath solution to elicit an inward current.

    • After a stable baseline current is established, co-apply the agonist with varying concentrations of this compound.

    • Record the inhibition of the agonist-induced current by this compound.

    • Analyze the current traces to determine the extent of channel blockade.

In Vivo Models

This acute pain model is used to assess the in vivo target engagement and efficacy of TRPA1 antagonists.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Methodology:

    • Acclimate the rats to the observation chambers for at least 30 minutes.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before AITC injection.

    • Inject a small volume (e.g., 50 µL) of AITC solution (e.g., 0.5% in saline) into the plantar surface of one hind paw.

    • Immediately observe the rat and record the number of flinches of the injected paw for a defined period (e.g., 5 minutes).

    • Compare the number of flinches in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

AITC_Flinching_Workflow cluster_prep Preparation cluster_induction Nociception Induction cluster_assessment Assessment Acclimation Acclimate Rats to Observation Chambers Dosing Administer this compound or Vehicle (p.o.) Acclimation->Dosing AITC_Injection Inject AITC into Hind Paw Dosing->AITC_Injection Observation Observe and Record Number of Flinches AITC_Injection->Observation Analysis Data Analysis: Compare Treatment vs. Vehicle Observation->Analysis

Figure 2: Experimental workflow for the AITC-induced flinching model.

This model is used to evaluate the efficacy of analgesics in a persistent inflammatory pain state.

  • Animal Model: Male Sprague-Dawley rats (180-220 g).

  • Methodology:

    • Induction of Inflammation: Inject CFA (e.g., 100 µL) into the plantar surface of one hind paw. This induces a localized inflammation that develops over 24-48 hours.

    • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).

    • Drug Administration: Administer this compound or vehicle at various time points after CFA injection.

    • Post-Dose Measurement: Measure the paw withdrawal threshold or latency at multiple time points after drug administration.

    • Data Analysis: Compare the reversal of mechanical allodynia or thermal hyperalgesia in the this compound-treated group to the vehicle-treated group.

Summary and Conclusion

This compound is a well-characterized, potent, and selective TRPA1 antagonist with demonstrated in vitro and in vivo activity. Its favorable pharmacological profile makes it a valuable tool for investigating the role of TRPA1 in various physiological and pathophysiological processes. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other TRPA1-targeted compounds in preclinical research and drug development.

References

AM-0902: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document consolidates key data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Core Compound Information

ParameterValueReference
CAS Number 1883711-97-4[1]
Molecular Weight 370.79 g/mol [1]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human and rat TRPA1 channels.

Assay TypeSpeciesIC50 (nM)Agonist UsedReference
Calcium Mobilization (FLIPR)Human24AITC[1]
Calcium Mobilization (FLIPR)Rat20AITC[1]
45Ca2+ InfluxHuman131AITC[1]
45Ca2+ InfluxRat71AITC[1]

Signaling Pathway

This compound is a selective antagonist of the TRPA1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. TRPA1 is a critical sensor for a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. This compound exerts its effect by blocking the channel, thereby inhibiting the influx of cations and subsequent neuronal activation.

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Activates Cold Cold Cold->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Na_Influx Na⁺ Influx TRPA1->Na_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal AM0902 This compound AM0902->TRPA1 Blocks

TRPA1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro: Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of this compound potency in inhibiting agonist-induced calcium influx in cells expressing TRPA1, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CHO or HEK293 cells stably expressing human or rat TRPA1

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

  • This compound

  • 384-well black, clear-bottom microplates

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add this compound to the cell plate and incubate for a specified pre-incubation period.

    • Add the TRPA1 agonist (AITC) to induce calcium influx.

    • Measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium concentration. The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist, and IC50 values are determined from the concentration-response curves.

In Vivo: AITC-Induced Flinching Model in Rats

This protocol outlines the assessment of the in vivo efficacy of this compound in a rat model of acute pain induced by the TRPA1 agonist AITC.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for this compound

  • Allyl isothiocyanate (AITC) solution (e.g., 1% in mineral oil)

  • Plexiglas observation chambers

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes prior to the experiment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before AITC challenge.

  • AITC Challenge: Inject a small volume (e.g., 10 µL) of AITC solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the AITC injection, place the rat back into the observation chamber and record the number of flinches of the injected paw for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Compare the number of flinches in the this compound-treated groups to the vehicle-treated group. A significant reduction in flinching behavior indicates in vivo target engagement and analgesic efficacy.

AITC_Flinching_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_challenge Challenge cluster_observation Observation & Analysis Acclimation Acclimate Rats to Observation Chambers Dosing Administer this compound or Vehicle to Rats Acclimation->Dosing Compound_Prep Prepare this compound and Vehicle Formulations Compound_Prep->Dosing AITC_Injection Inject AITC into Hind Paw Dosing->AITC_Injection Observation Record Flinching Behavior AITC_Injection->Observation Data_Analysis Analyze and Compare Flinching Counts Observation->Data_Analysis

Experimental workflow for the AITC-induced flinching model.

References

AM-0902: A Comprehensive Pharmacological Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory disorders.[1] This document provides a detailed pharmacological profile of this compound, establishing its utility as a critical research tool for investigating TRPA1-mediated signaling pathways and their physiological and pathological roles. Herein, we present a comprehensive overview of its in vitro and in vivo pharmacology, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system. It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.[1][2] Its activation is implicated in the pathophysiology of various conditions, most notably acute and chronic pain, neurogenic inflammation, and respiratory diseases such as asthma and cough.[3]

The development of selective TRPA1 antagonists is therefore of significant interest for both therapeutic and research purposes. This compound has emerged as a valuable research tool due to its high potency, selectivity, and oral bioavailability.[4][5] This guide aims to provide researchers with a thorough understanding of the pharmacological characteristics of this compound, enabling its effective application in preclinical research.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent antagonism of both human and rat TRPA1 channels. Its inhibitory activity has been quantified using various in vitro assays, with IC50 values typically in the nanomolar range. A crucial aspect of its utility as a research tool is its high selectivity for TRPA1 over other members of the TRP channel family and other unrelated receptors and enzymes.

Target Species Assay Type IC50 (nM) Reference
TRPA1HumanCalcium Flux20
TRPA1RatCalcium Flux71[6]
TRPA1Human131[6]
TRPV1HumanNot specified>10,000
TRPV4HumanNot specified>10,000
TRPV1RatNot specified>10,000
TRPV3RatNot specified>10,000
TRPM8RatNot specified>10,000

Table 1: In Vitro Potency and Selectivity of this compound

Mechanism of Action

This compound acts as a direct antagonist of the TRPA1 ion channel. Upon activation by agonists such as allyl isothiocyanate (AITC) or cinnamaldehyde, the TRPA1 channel opens, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, initiating a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides. This compound blocks this channel opening, thereby inhibiting the downstream signaling events.

cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Allows Agonist TRPA1 Agonist (e.g., AITC, Bradykinin) Agonist->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Inhibits Depolarization Neuronal Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Neuroinflammation Neurogenic Inflammation Action_Potential->Neuroinflammation

Mechanism of this compound Action at the TRPA1 Channel.

In Vivo Pharmacology

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that make it suitable for in vivo studies, including good oral bioavailability.

Parameter Species Dose & Route Value Reference
Bioavailability (F%) Rat30 mg/kg, p.o.60%[4]
t1/2 (half-life) Rat0.5 mg/kg, i.v.0.6 h[6]
t1/2 (half-life) Rat30 mg/kg, p.o.2.8 h[6]
Brain/Plasma Ratio RatNot specified0.2[3]
Unbound Plasma Conc. (Cu) at 1h Rat1 mg/kg, p.o.0.051 µM[6]
Unbound Plasma Conc. (Cu) at 1h Rat3 mg/kg, p.o.0.19 µM[6]
Unbound Plasma Conc. (Cu) at 1h Rat10 mg/kg, p.o.0.58 µM[6]
Unbound Plasma Conc. (Cu) at 1h Rat30 mg/kg, p.o.2.2 µM[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Efficacy in Preclinical Models

This compound has demonstrated efficacy in various preclinical models of pain and inflammation. A commonly used model is the AITC-induced paw flinching model in rodents, which is a direct measure of TRPA1 engagement in vivo. Oral administration of this compound dose-dependently reduces the flinching behavior induced by intraplantar injection of AITC.[4][7]

Experimental Protocols

In Vitro Calcium Flux Assay (FLIPR)

This protocol describes a representative method for assessing the antagonist activity of this compound using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing human or rat TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Probenecid (optional, to prevent dye leakage)

  • This compound

  • TRPA1 agonist (e.g., AITC or cinnamaldehyde)

  • 384-well black-wall, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound solutions to the wells and incubate for 10-20 minutes at room temperature.

  • Agonist Addition and Measurement: Prepare a solution of the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80). Place the plate in the FLIPR instrument. Initiate reading and, after establishing a baseline fluorescence, add the agonist solution to all wells.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Start Start Plate_Cells Plate TRPA1-expressing cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium indicator dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate Load_Dye->Incubate_Dye Add_AM0902 Add this compound dilutions Incubate_Dye->Add_AM0902 Incubate_AM0902 Incubate Add_AM0902->Incubate_AM0902 FLIPR Place plate in FLIPR Incubate_AM0902->FLIPR Read_Baseline Read baseline fluorescence FLIPR->Read_Baseline Add_Agonist Add TRPA1 agonist Read_Baseline->Add_Agonist Read_Response Read fluorescence response Add_Agonist->Read_Response Analyze Analyze data and calculate IC50 Read_Response->Analyze End End Analyze->End

Workflow for In Vitro FLIPR-based Calcium Flux Assay.
In Vivo AITC-Induced Paw Flinching Model

This protocol provides a representative method for evaluating the in vivo efficacy of this compound.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound

  • Vehicle (e.g., 2% HPMC, 1% Tween-80 in water)

  • Allyl isothiocyanate (AITC)

  • Saline

  • Tween-80

Procedure:

  • Acclimation: Acclimate the rats to the testing environment for at least 1 hour before the experiment.

  • Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10, 30 mg/kg).

  • AITC Challenge: One hour after dosing, inject a solution of AITC (e.g., 0.1% in saline with 5% Tween-80) into the plantar surface of one hind paw.

  • Observation: Immediately after the AITC injection, place the rat in an observation chamber and count the number of flinches of the injected paw over a defined period (e.g., 5 minutes).

  • Data Analysis: Compare the number of flinches in the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the flinching response for each dose.

Signaling Pathways

Activation of TRPA1 by noxious stimuli leads to the initiation of complex downstream signaling cascades. A key consequence is the influx of calcium, which acts as a second messenger to trigger various cellular responses. This includes the release of pro-inflammatory and pain-mediating neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. Furthermore, TRPA1 activation can lead to the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, such as the extracellular signal-regulated kinase (ERK).

TRPA1 TRPA1 Activation Ca_Influx Increased Intracellular Ca²⁺ TRPA1->Ca_Influx PLC Phospholipase C (PLC) Ca_Influx->PLC Neuropeptide_Release Release of CGRP & Substance P Ca_Influx->Neuropeptide_Release PKC Protein Kinase C (PKC) PLC->PKC ERK ERK Activation PKC->ERK Pain Pain Perception ERK->Pain Neuropeptide_Release->Pain Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation

Simplified TRPA1 Downstream Signaling Pathway.

Conclusion

This compound is a potent, selective, and orally bioavailable TRPA1 antagonist that serves as an indispensable research tool. Its well-characterized pharmacological profile, as detailed in this guide, provides a solid foundation for its use in elucidating the complex roles of the TRPA1 channel in health and disease. The provided experimental protocols and pathway diagrams offer practical guidance for researchers aiming to incorporate this compound into their studies.

References

In Vitro Characterization of AM-0902: A Technical Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document outlines the quantitative potency and selectivity data, details the experimental methodologies for its characterization, and presents visual representations of key experimental workflows and signaling pathways.

Core Data Presentation

The potency and selectivity of this compound have been determined through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound and a related compound, AMG0902, for comparative purposes.

Table 1: Potency of this compound and AMG0902 against TRPA1

CompoundTargetSpeciesAssay TypePotency (IC50/IC90)
This compoundTRPA1HumanNot SpecifiedIC50 = 0.02 µM
AMG0902TRPA1RatNot SpecifiedIC90 = 300 nM[1]
AMG0902TRPA1RatCalcium InfluxIC50 = 68 ± 38 nM (AITC-induced)[2]
AMG0902TRPA1RatCalcium InfluxIC50 = 585 ± 110 nM (4-ONE-induced)[2]
AMG0902TRPA1RatCalcium InfluxIC50 = 10 ± 2 nM (Hypo-osmolarity-induced)[2]
AMG0902TRPA1RatCalcium InfluxIC50 = 151 ± 5 nM (Methylglyoxal-induced)[2]

Table 2: Selectivity Profile of this compound

CompoundNon-TargetSpeciesActivity
This compoundTRPV1HumanNo significant activity
This compoundTRPV4HumanNo significant activity
This compoundTRPV1RatNo significant activity
This compoundTRPV3RatNo significant activity
This compoundTRPM8RatNo significant activity

Experimental Protocols

The following sections detail the methodologies for key experiments typically employed in the in vitro characterization of TRPA1 antagonists like this compound.

Cell Culture and Target Expression

To assess the potency and selectivity of compounds on specific ion channels, stable cell lines overexpressing the target protein are utilized.

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and amenability to transfection.[3][4]

  • Transfection: Cells are transfected with a plasmid vector containing the cDNA for the human or rat TRPA1 channel. Stable cell lines are then generated by selecting for cells that have integrated the plasmid into their genome, often using an antibiotic resistance marker.

  • Inducible Expression: In some systems, protein expression can be induced by the addition of a small molecule, such as doxycycline, to the culture medium.[3][5] This allows for controlled expression of the target protein, minimizing potential cellular stress from constitutive overexpression.

Potency Determination: Calcium Flux Assay

The calcium flux assay is a high-throughput method to measure the functional activity of ion channels like TRPA1, which are permeable to calcium ions.

  • Principle: This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.[5][6] Activation of TRPA1 channels by an agonist leads to an influx of calcium, which is detected as an increase in fluorescence. Antagonists will inhibit this agonist-induced calcium influx.

  • Procedure:

    • Cell Plating: TRPA1-expressing cells are seeded into 96-well or 384-well microplates.[2]

    • Dye Loading: The cells are incubated with a calcium-sensitive dye, which readily enters the cells.[5]

    • Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.[2]

    • Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to stimulate channel opening.[4][7]

    • Signal Detection: The fluorescence intensity in each well is measured immediately after agonist addition using a fluorescence plate reader.

    • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is then calculated from the dose-response curve.

Selectivity Profiling: Counter-Screening Assays

To determine the selectivity of a compound, its activity is tested against a panel of other related ion channels (e.g., TRPV1, TRPV4, TRPM8). The same calcium flux assay protocol described above is used, but with cell lines expressing these other channels and their respective agonists (e.g., capsaicin for TRPV1).[4] A lack of inhibition of the agonist-induced calcium flux in these counter-screens indicates selectivity for the primary target.

Electrophysiology: Patch-Clamp Technique

Electrophysiology provides a direct measure of ion channel activity by recording the flow of ions across the cell membrane.

  • Principle: The patch-clamp technique allows for the measurement of ionic currents through a single ion channel or the whole-cell population of channels. This provides detailed information on channel gating, conductance, and the mechanism of block by an antagonist.

  • Procedure:

    • Cell Preparation: Cells expressing the TRPA1 channel are grown on coverslips.

    • Patching: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.

    • Recording: In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing for the recording of currents from the entire cell.

    • Compound Application: The test compound is applied to the cell via the perfusion system.

    • Data Acquisition: The effect of the compound on agonist-induced currents is recorded and analyzed to determine the extent and mechanism of inhibition.

Off-Target Liability Assessment

To identify potential off-target interactions that could lead to adverse effects, broader screening against a panel of receptors, ion channels, enzymes, and transporters is conducted. This is often performed by specialized contract research organizations (CROs) using various platforms, such as cell microarray technology.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the TRPA1 signaling pathway and the general experimental workflow for characterizing this compound.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist TRPA1 TRPA1 Channel Closed Agonist->TRPA1 Activates TRPA1_Open TRPA1 Channel Open TRPA1->TRPA1_Open Ca_Influx Ca²⁺ Influx TRPA1_Open->Ca_Influx Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response This compound This compound This compound->TRPA1 Blocks

TRPA1 Signaling and this compound Mechanism of Action.

Experimental_Workflow cluster_assays In Vitro Assays Potency Potency Assay (Calcium Flux) Data_Analysis Data Analysis (IC50, Selectivity Ratios) Potency->Data_Analysis Selectivity Selectivity Assays (Counter-screens) Selectivity->Data_Analysis Mechanism Mechanism of Action (Electrophysiology) Off_Target Off-Target Screening Mechanism->Off_Target End Characterization Complete Off_Target->End Start Start Cell_Line_Dev TRPA1-Expressing Cell Line Development Start->Cell_Line_Dev Cell_Line_Dev->Potency Cell_Line_Dev->Selectivity Data_Analysis->Mechanism

Workflow for this compound In Vitro Characterization.

References

AM-0902: A Technical Guide to Solubility for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AM-0902, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. A thorough understanding of this compound's solubility in various solvent systems is critical for the design and execution of reliable in vitro and in vivo studies, ensuring accurate compound concentration and bioavailability. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant signaling pathway and experimental workflows.

Core Data Presentation: this compound Solubility

The solubility of a compound is a key physicochemical property that influences its biological activity and therapeutic potential. The following tables summarize the known solubility of this compound in dimethyl sulfoxide (DMSO), aqueous solutions, and other solvent formulations.

Table 1: Solubility of this compound in Organic and Aqueous Solvents

Solvent SystemConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO) 100 mM[1]Not SpecifiedCommercially provided data.
150 mg/mL (404.54 mM)Not SpecifiedRequires sonication and warming; hygroscopic nature of DMSO can impact solubility. Use freshly opened DMSO for best results.
2 mg/mLNot SpecifiedClear solution observed.
Phosphate-Buffered Saline (PBS), pH 7.4 226 μM[2]Not Specified
Simulated Intestinal Fluid (SIF) 248 μM[2]Not Specified
Ethanol Data not available-
Methanol Data not available-
Acetonitrile Data not available-
Dimethylformamide (DMF) Data not available-

Table 2: Solubility of this compound in Formulation Vehicles

Vehicle CompositionSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.74 mM)[2]Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.74 mM)[2]Clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.74 mM)[2]Clear solution.

Experimental Protocols

Accurate determination of a compound's solubility is fundamental for preclinical drug development. The following are detailed methodologies for common solubility assays.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for spectrophotometric reading)

  • Plate reader with UV-Vis spectrophotometer capabilities

  • Automated liquid handler (recommended for high-throughput)

  • Plate shaker

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication and gentle warming if necessary.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration of this compound to a corresponding well of a new 96-well plate.

  • Aqueous Dilution: Add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations of this compound and a final DMSO concentration of 1%.

  • Incubation and Precipitation: Seal the plate and shake at room temperature for a specified period (e.g., 1.5 to 2 hours) to allow for precipitation of the compound that is insoluble at that concentration.

  • Solubility Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound). The highest concentration that does not show significant precipitation (as indicated by a sharp decrease in absorbance or light scattering) is determined as the kinetic solubility.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., PBS pH 7.4, Ethanol, etc.)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period (typically 24 to 72 hours) to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining micro-particulates.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method with a standard curve. The measured concentration represents the thermodynamic solubility of this compound in that solvent.

Visualizations: Signaling Pathway and Experimental Workflow

This compound and the TRPA1 Signaling Pathway

This compound is a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons. It is a key sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Depolarization Neuronal Depolarization Ca_influx->Depolarization Leads to Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Initiates AM0902 This compound AM0902->TRPA1 Blocks

Caption: TRPA1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vitro Screening of this compound using a Calcium Flux Assay

A common in vitro method to assess the potency of a TRPA1 antagonist like this compound is the calcium flux assay. This assay measures the change in intracellular calcium concentration in cells expressing the TRPA1 channel upon stimulation with an agonist, and the inhibitory effect of the antagonist.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound stock (e.g., 10 mM in DMSO) D Pre-incubate cells with varying concentrations of this compound A->D B Culture TRPA1-expressing cells (e.g., HEK293 or CHO) C Load cells with a calcium-sensitive dye B->C C->D E Add a TRPA1 agonist (e.g., AITC or cinnamaldehyde) D->E F Measure fluorescence intensity over time (e.g., using a FLIPR or plate reader) E->F G Calculate the change in fluorescence (ΔF/F) F->G H Plot dose-response curves G->H I Determine the IC₅₀ value of this compound H->I

Caption: Workflow for in vitro screening of this compound.

References

Preclinical Profile of AM-0902: A TRPA1 Antagonist for Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious stimuli implicated in the pathophysiology of pain and neurogenic inflammation.[1][2] This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, with a focus on its pharmacological activity, efficacy in various animal models of pain and inflammation, and the underlying mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent.

Core Pharmacology and Pharmacokinetics

This compound has demonstrated high potency and selectivity for the TRPA1 channel across different species. In vitro studies have established its inhibitory activity against both human and rat TRPA1 channels.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueReference
IC50 (AITC-induced Ca2+ influx)Human0.02 µM[2]
IC90 (AITC-induced Ca2+ influx)Rat300 nM[1]

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability, which supports its investigation in in vivo models.[1][2]

Preclinical Efficacy in Pain and Inflammation Models

The analgesic and anti-inflammatory potential of this compound has been evaluated in several established rodent models.

Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

AITC, a potent TRPA1 agonist, induces acute pain behaviors, such as flinching and licking of the affected paw. This compound has been shown to be effective in this model, demonstrating target engagement in vivo.

Table 2: Efficacy of this compound in the AITC-Induced Flinching Model in Rats

Dose (Oral)Route of AdministrationEfficacyUnbound Plasma ConcentrationReference
Not specifiedOralDose-dependent and nearly complete inhibition of flinchingNot specified[3]
300 mg/kgOralPrevention of flinching/licking~4-fold higher than in vivo IC90[1]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model is a widely used model of persistent inflammatory pain, characterized by thermal and mechanical hyperalgesia. Studies with this compound in this model have shown limited efficacy at the doses tested.

Table 3: Efficacy of this compound in the CFA-Induced Inflammatory Pain Model in Rats

Dose (Oral)Route of AdministrationEfficacy in reducing mechanical hypersensitivityUnbound Plasma ConcentrationReference
300 mg/kgOralLittle to no efficacy~4-fold higher than in vivo IC90[1]
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain

The SNL model is a common model for studying neuropathic pain. Similar to the findings in the inflammatory pain model, this compound did not demonstrate significant efficacy in this model at the tested dose.

Table 4: Efficacy of this compound in the Spinal Nerve Ligation (SNL) Neuropathic Pain Model in Rats

Dose (Oral)Route of AdministrationEfficacy in reducing mechanical hypersensitivityUnbound Plasma ConcentrationReference
Not specifiedOralNo efficacy observed~4-fold higher than in vivo IC90[1][4]

Experimental Protocols

AITC-Induced Nocifensive Behavior in Rats

Objective: To assess the in vivo target engagement and analgesic efficacy of this compound against acute TRPA1-mediated pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are habituated to the testing environment and observation chambers.

  • Drug Administration: this compound or vehicle is administered orally via gavage at predetermined times before AITC challenge.

  • AITC Challenge: A small volume of allyl isothiocyanate (AITC) solution, a TRPA1 agonist, is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after AITC injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period.

  • Data Analysis: The data from the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition of nocifensive behaviors.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a localized and persistent inflammation.

  • Assessment of Hypersensitivity: Mechanical and thermal hypersensitivity are measured at baseline and at various time points after CFA injection.

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.

  • Drug Administration: this compound or vehicle is administered orally at a specified time after the induction of inflammation.

  • Post-treatment Assessment: Mechanical and thermal hypersensitivity are reassessed at multiple time points after drug administration.

  • Data Analysis: The paw withdrawal thresholds and latencies in the this compound-treated group are compared to the vehicle-treated group.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats

Objective: To assess the efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve is tightly ligated. Sham-operated animals undergo the same surgical procedure without nerve ligation.

  • Development of Allodynia: Following a recovery period, the development of mechanical allodynia in the ipsilateral hind paw is confirmed.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to von Frey filaments is measured.

  • Drug Administration: this compound or vehicle is administered orally to animals that have developed stable mechanical allodynia.

  • Post-treatment Assessment: The paw withdrawal threshold is measured at various time points after drug administration.

  • Data Analysis: The anti-allodynic effect of this compound is determined by comparing the paw withdrawal thresholds to the vehicle-treated group.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly blocking the TRPA1 ion channel. In the context of pain and inflammation, TRPA1 is activated by a variety of exogenous and endogenous stimuli, leading to a cascade of intracellular events in nociceptive sensory neurons.

TRPA1 Signaling in Nociceptors

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular & Physiological Effects AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins) GPCR GPCRs Inflammatory_Mediators->GPCR Activate Oxidative_Stress Oxidative Stress (ROS, RNS) Oxidative_Stress->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Allows PLC PLC GPCR->PLC Activates PKA PKA GPCR->PKA Activates PKC PKC PLC->PKC Activates PKA->TRPA1 Sensitizes PKC->TRPA1 Sensitizes Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_influx->Neuropeptide_Release Triggers Pain_Signal Pain Signal to CNS Ca_influx->Pain_Signal Initiates Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Leads to AM0902 This compound AM0902->TRPA1 Blocks

Caption: TRPA1 signaling pathway in pain and inflammation and the inhibitory action of this compound.

Activation of TRPA1 by stimuli such as AITC or endogenous inflammatory mediators leads to an influx of calcium ions (Ca²⁺) into the sensory neuron.[5] This influx triggers the release of pro-inflammatory neuropeptides, including Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral and central terminals of these neurons.[5] This process contributes to neurogenic inflammation, characterized by vasodilation and plasma extravasation, and the transmission of pain signals to the central nervous system. Inflammatory mediators can also sensitize TRPA1 through G-protein coupled receptor (GPCR)-mediated activation of intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). This compound acts by blocking the TRPA1 channel, thereby preventing the initial Ca²⁺ influx and the subsequent downstream events that lead to pain and inflammation.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_models Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis AITC_Model AITC Injection (Acute Nociception) Drug_Admin Oral Administration of this compound or Vehicle AITC_Model->Drug_Admin CFA_Model CFA Injection (Inflammatory Pain) CFA_Model->Drug_Admin SNL_Model Spinal Nerve Ligation (Neuropathic Pain) SNL_Model->Drug_Admin Flinching Flinching/Licking Count Drug_Admin->Flinching Mechanical Mechanical Allodynia (von Frey) Drug_Admin->Mechanical Thermal Thermal Hyperalgesia (Plantar Test) Drug_Admin->Thermal Data Comparison of Treatment vs. Vehicle Flinching->Data Mechanical->Data Thermal->Data

Caption: General experimental workflow for the preclinical evaluation of this compound in pain models.

Conclusion

This compound is a potent and selective TRPA1 antagonist with demonstrated in vivo target engagement in a model of acute TRPA1-mediated nociception. However, the preclinical data available to date suggest that its efficacy in more complex and persistent models of inflammatory and neuropathic pain may be limited at the doses that have been tested. Further investigation into the dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the specific contribution of TRPA1 to different pain states is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the preclinical profile of this compound to inform future research and development efforts.

References

AM-0902: A Selective Blocker of the TRPA1 Ion Channel - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor of noxious chemical and thermal stimuli, playing a pivotal role in pain, inflammation, and respiratory conditions. Its activation on sensory neurons leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals. Consequently, the development of selective TRPA1 antagonists represents a promising therapeutic strategy for a variety of pathological conditions. AM-0902 has emerged as a potent and selective antagonist of the TRPA1 channel, demonstrating efficacy in preclinical models of pain and inflammation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Data on this compound

Physicochemical Properties and In Vitro Efficacy

This compound is a small molecule antagonist of the TRPA1 ion channel.[1] Its potency has been characterized across different species.

PropertyValueSpeciesReference
Chemical Name 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-purin-6-oneN/A[1]
Molecular Formula C₁₇H₁₅ClN₆O₂N/A
Molecular Weight 370.79 g/mol N/A
hTRPA1 IC₅₀ 0.02 µMHuman[1]
rTRPA1 IC₅₀ 71 nMRat
rTRPA1 IC₉₀ 300 nMRat[2]
Selectivity Profile

The selectivity of a compound is crucial for minimizing off-target effects. This compound has been profiled against other members of the Transient Receptor Potential (TRP) channel family.

ChannelSpeciesActivityReference
TRPV1 HumanNo significant activity[1]
TRPV4 HumanNo significant activity[1]
TRPV1 RatNo significant activity[1]
TRPV3 RatNo significant activity[1]
TRPM8 RatNo significant activity[1]
In Vivo Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is essential for interpreting in vivo efficacy studies.

ParameterValueSpeciesReference
Oral Bioavailability Orally bioavailableRat[1]
Brain to Plasma Ratio 0.2Rat[2]
Terminal Half-life (t₁/₂) 2.8 hours (30 mg/kg, oral)Rat

Signaling Pathways and Mechanism of Action

TRPA1 Signaling Cascade

Activation of the TRPA1 channel by various stimuli, including environmental irritants and endogenous inflammatory mediators, initiates a signaling cascade that contributes to pain and neurogenic inflammation. The influx of Ca²⁺ through the channel is a critical initiating event.

TRPA1_Signaling cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects AITC AITC/Cinnamaldehyde TRPA1 TRPA1 Channel AITC->TRPA1 Direct Activation CFA_mediators Inflammatory Mediators (e.g., Bradykinin, ROS) CFA_mediators->TRPA1 Direct/Indirect Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLC Activation Ca_influx->PLC PKA PKA Activation Ca_influx->PKA Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP CGRP_SP CGRP/Substance P Release AP->CGRP_SP Pain Pain Sensation CGRP_SP->Pain Inflammation Neurogenic Inflammation CGRP_SP->Inflammation AM0902 This compound AM0902->TRPA1 Blockade

TRPA1 signaling cascade and the inhibitory action of this compound.
Mechanism of Action of this compound

This compound acts as a selective antagonist at the TRPA1 ion channel.[3] While the precise binding site has not been definitively elucidated in the reviewed literature, it is understood to be a non-covalent interaction that prevents channel opening in response to agonist stimulation.[4] This blockade inhibits the initial influx of cations, thereby preventing the downstream signaling events that lead to pain and inflammation.

Experimental Protocols

In Vitro Characterization

1. Whole-Cell Patch Clamp Electrophysiology

  • Objective: To measure the inhibitory effect of this compound on TRPA1 channel currents.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing human or rat TRPA1.

  • Methodology:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

    • Whole-cell recordings are established, and cells are voltage-clamped at a holding potential of -60 mV.

    • TRPA1 channels are activated by applying a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, at a concentration that elicits a submaximal response (e.g., 100 µM AITC).

    • Once a stable baseline current is established, this compound is perfused at various concentrations to determine its inhibitory effect on the agonist-evoked current.

    • Currents are recorded and analyzed to generate concentration-response curves and calculate the IC₅₀ value.

2. Calcium Imaging Assay

  • Objective: To measure the effect of this compound on agonist-induced intracellular calcium influx.

  • Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells expressing human or rat TRPA1.

  • Methodology:

    • Cells are plated in 96-well black-walled, clear-bottom plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.

    • After loading, the cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader or a high-content imaging system.

    • Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 10-15 minutes).

    • A TRPA1 agonist (e.g., 100 µM AITC or cinnamaldehyde) is added to the wells to stimulate calcium influx.[5]

    • Fluorescence is monitored over time to measure the change in intracellular calcium concentration.

    • The inhibition of the calcium response by this compound is calculated relative to the vehicle control to determine the IC₅₀. In one study, this compound was shown to abolish IL-1β-induced calcium influx in nodose ganglion sensory neurons.[6]

In Vivo Efficacy Models

1. Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

  • Objective: To assess the ability of this compound to block acute chemogenic pain mediated by TRPA1.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Rats are habituated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes prior to the experiment.

    • This compound or vehicle is administered orally at desired doses (e.g., 1, 3, 10, 30 mg/kg).[7]

    • After a predetermined pretreatment time (e.g., 60 minutes), a small volume (e.g., 50 µL) of AITC solution (e.g., 0.5% in mineral oil) is injected into the plantar surface of one hind paw.

    • Immediately following the AITC injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5-15 minutes).

    • A dose-dependent reduction in nocifensive behaviors by this compound indicates in vivo target engagement and efficacy.

AITC_Workflow Habituation Rat Habituation (30 min) Dosing Oral Administration (this compound or Vehicle) Habituation->Dosing Pretreatment Pretreatment Period (60 min) Dosing->Pretreatment AITC_Injection Intraplantar AITC Injection Pretreatment->AITC_Injection Observation Observation Period (5-15 min) AITC_Injection->Observation Analysis Quantify Flinching and Licking Observation->Analysis

Workflow for the AITC-induced nocifensive behavior model.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Objective: To evaluate the efficacy of this compound in a model of persistent inflammatory pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.

    • Inflammation is induced by a single intraplantar injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) into one hind paw.[8] The contralateral paw may be injected with saline as a control.

    • Mechanical hypersensitivity (allodynia) typically develops within 24 hours and persists for several days to weeks.[9][10]

    • At a timepoint of established hypersensitivity (e.g., 24 hours post-CFA), this compound or vehicle is administered orally.

    • Paw withdrawal thresholds are measured at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the reversal of mechanical allodynia.

    • An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates analgesic efficacy in this inflammatory pain model.

CFA_Workflow Baseline Baseline Mechanical Threshold Measurement CFA_Injection Intraplantar CFA Injection Baseline->CFA_Injection Hypersensitivity Development of Mechanical Hypersensitivity (24h) CFA_Injection->Hypersensitivity Dosing Oral Administration (this compound or Vehicle) Hypersensitivity->Dosing Post_Dose_Measurement Post-Dose Mechanical Threshold Measurement (1, 2, 4, 6h) Dosing->Post_Dose_Measurement Analysis Compare Paw Withdrawal Thresholds Post_Dose_Measurement->Analysis

Workflow for the CFA-induced inflammatory pain model.

Conclusion

This compound is a potent and selective antagonist of the TRPA1 ion channel with demonstrated in vitro and in vivo activity. Its ability to block TRPA1-mediated signaling makes it a valuable tool for investigating the role of this channel in various physiological and pathological processes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and other TRPA1 antagonists. Further studies to fully elucidate its binding site, expand its selectivity profile, and detail its ADME properties will be beneficial for its continued development as a potential therapeutic agent.

References

Understanding the Binding Site of AM-0902 on the TRPA1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, itch, and inflammation, making it a prime target for novel analgesic and anti-inflammatory therapies. AM-0902 is a potent and selective antagonist of the TRPA1 receptor, demonstrating efficacy in various preclinical models. This technical guide provides an in-depth examination of the binding mechanism and putative binding site of this compound on the TRPA1 channel. We consolidate quantitative data, detail essential experimental protocols for studying this interaction, and present visualizations of key pathways and concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to TRPA1 and this compound

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1] It functions as a polymodal cellular sensor, detecting a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[1][2] Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain and itch signals.[1]

TRPA1 is famously activated by electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde, through covalent modification of specific cysteine residues in its intracellular N-terminal domain.[3][4] Given its central role in nociception, the development of TRPA1 antagonists is a major focus of pain research.[2][5] this compound is a potent, selective, and orally bioavailable small-molecule antagonist of the TRPA1 channel that has been instrumental in preclinical research to probe the function of TRPA1 in various disease models.[5][6]

Binding Mechanism of this compound: A Non-Covalent Interaction

A fundamental distinction in TRPA1 pharmacology is the mechanism of ligand interaction. While many well-known agonists are electrophiles that form irreversible covalent bonds, this compound acts as a non-covalent antagonist .[4] This mode of action implies a reversible binding to a specific pocket on the receptor, governed by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This non-covalent mechanism is shared by other notable TRPA1 antagonists, including A-967079 and HC-030031.[1][3] The reversibility of this compound's action is a key characteristic, distinguishing it from the persistent activation often seen with covalent agonists.[4]

cluster_covalent Covalent Agonist Pathway cluster_noncovalent Non-Covalent Antagonist Pathway cluster_channel Covalent_Agonist Electrophilic Agonists (e.g., AITC) N_Terminus N-Terminal Cysteine Residues (Cys621, Cys665) Covalent_Agonist->N_Terminus Targets Covalent_Bond Covalent Bond Formation (Irreversible) N_Terminus->Covalent_Bond Leads to Channel_Opening_C Persistent Channel Activation Covalent_Bond->Channel_Opening_C TRPA1 TRPA1 Channel Channel_Opening_C->TRPA1 Noncovalent_Antagonist This compound Binding_Pocket Transmembrane Binding Pocket (Non-covalent) Noncovalent_Antagonist->Binding_Pocket Binds to Conformational_Change Allosteric Inhibition (Reversible) Binding_Pocket->Conformational_Change Induces Channel_Block Channel Blockade Conformational_Change->Channel_Block Channel_Block->TRPA1

Caption: Covalent vs. Non-Covalent TRPA1 Ligand Interaction.

The Putative Binding Site of this compound

While a definitive cryo-electron microscopy (cryo-EM) structure of this compound in complex with TRPA1 is not publicly available, its binding site can be inferred from structural and mutagenesis studies of other non-covalent antagonists. The binding site for these antagonists is located within the transmembrane (TM) domain of the channel, distinct from the cytoplasmic N-terminus where covalent agonists bind.

Cryo-EM studies of the antagonist A-967079 show it binds to a well-defined pocket formed by the S5 and S6 transmembrane helices and the pore helix 1 of a single subunit.[3][7] This hydrophobic pocket is located just above the channel's lower gate. Molecular modeling and mutagenesis studies for other antagonists, like HC-030031, also point to this transmembrane region, involving the S4-S5 linker and the TRP-like domain.[3][8] It is therefore highly probable that this compound binds within this conserved transmembrane antagonist pocket to allosterically inhibit channel gating.

Simplified TRPA1 Subunit Topology & Ligand Sites cluster_membrane Plasma Membrane cluster_domains Simplified TRPA1 Subunit Topology & Ligand Sites S1 S1 S2 S2 S3 S3 S4 S4 S5 S5 Pore Pore Loop S6 S6 N_Terminus N-Terminus (Cytoplasmic) N_Terminus->S1 N_Terminus->N_Terminus  Covalent Agonists  (e.g., AITC) C_Terminus C-Terminus (Cytoplasmic) Antagonist_Pocket Putative this compound Binding Pocket Antagonist_Pocket->S5 Non-Covalent Antagonists (e.g., this compound, A-967079) Antagonist_Pocket->S6 Non-Covalent Antagonists (e.g., this compound, A-967079)

Caption: Putative Binding Regions on a TRPA1 Subunit.

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound has been quantified across different species and assay formats. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an antagonist's effectiveness.

CompoundTarget SpeciesAssay MethodAgonist UsedIC₅₀ Value (nM)Reference
This compound Human TRPA1Calcium Flux-131[9]
This compound Rat TRPA1Calcium Flux-71[9]
This compound Rat TRPA1⁴⁵Ca²⁺ FluxMethylglyoxal19[9]
AMG0902 Rat TRPA1-AITC / GNE55152 / 84[6]

Note: this compound and AMG0902 refer to the same compound.

Experimental Protocols

Investigating the interaction between this compound and TRPA1 requires a combination of molecular biology, biochemistry, and electrophysiology techniques.

Site-Directed Mutagenesis

This technique is crucial for identifying specific amino acid residues that form the binding pocket for a ligand. By systematically mutating residues in the putative binding site to a different amino acid (e.g., alanine), researchers can assess the impact on this compound binding and potency. A significant increase in the IC₅₀ value for a mutant channel suggests the mutated residue is critical for antagonist interaction.

General Workflow:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change. Primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C.[10][11]

  • PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu or KOD) with the wild-type TRPA1 plasmid as a template and the mutagenic primers. This creates copies of the plasmid incorporating the mutation.[10][12]

  • Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively destroying the original parental (template) plasmid, which was isolated from E. coli and is therefore methylated.[12]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from transformed colonies and verify the presence of the desired mutation through DNA sequencing.

  • Functional Testing: Transfect the verified mutant plasmid into a host cell line (e.g., HEK293) for functional analysis using calcium imaging or electrophysiology.

Start Start: Wild-Type TRPA1 Plasmid Design Design Mutagenic Primers Start->Design PCR PCR with High-Fidelity Polymerase Design->PCR DpnI Digest Parental Plasmid with DpnI PCR->DpnI Transform Transform into E. coli DpnI->Transform Verify Verify Mutation via Sequencing Transform->Verify Transfect Transfect Mutant Plasmid into Host Cells Verify->Transfect Assay Functional Assay (Calcium Imaging / Patch-Clamp) Transfect->Assay End Result: Determine Residue Importance Assay->End

Caption: Workflow for Site-Directed Mutagenesis of TRPA1.
Calcium Imaging Assay

Calcium imaging is a high-throughput method to measure TRPA1 channel activity by monitoring changes in intracellular calcium concentration ([Ca²⁺]i).

Methodology:

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the TRPA1 channel (wild-type or mutant) onto glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM (e.g., 2.5 µM Fura-2 AM for 20 minutes at room temperature).[13] These dyes become fluorescent upon binding to free Ca²⁺.

  • Baseline Measurement: Place the dish on an inverted fluorescence microscope and continuously perfuse with a physiological buffer (e.g., Ringer's solution). Record the baseline fluorescence for several minutes.

  • Antagonist Incubation: Perfuse the cells with a buffer containing the desired concentration of this compound.

  • Agonist Challenge: While still in the presence of this compound, challenge the cells with a known TRPA1 agonist (e.g., 100 µM AITC).

  • Data Acquisition: Record the fluorescent signal throughout the experiment. The inhibition of the agonist-induced rise in fluorescence is used to calculate the inhibitory potency of this compound. Dose-response curves are generated by testing multiple concentrations of the antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides the most direct measure of ion channel function by recording the ionic currents flowing through the channel.

Methodology:

  • Cell Preparation: Use cells expressing the TRPA1 channel, either from a transfected cell line or acutely dissociated sensory neurons.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope equipped with micromanipulators.

  • Pipette and Solutions: Use a glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an intracellular solution (e.g., containing 115 mM K-Gluconate).[14] The extracellular (bath) solution is a physiological saline buffer.[14]

  • Seal Formation: Carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[14][15]

  • Data Recording: Clamp the cell's membrane potential at a fixed value (e.g., -70 mV) using a patch-clamp amplifier.[16] Record the baseline current.

  • Drug Application: Apply a TRPA1 agonist (e.g., AITC) to the bath solution to evoke an inward current. Once a stable current is achieved, co-apply this compound to measure the degree of current inhibition.[17][18] The reduction in current amplitude reflects the blocking action of the antagonist.

Conclusion

This compound is a critical tool for understanding the physiological and pathological roles of the TRPA1 channel. It functions as a potent, non-covalent antagonist. While its precise binding coordinates await elucidation by high-resolution structural methods, compelling evidence from related non-covalent antagonists places its binding site within a conserved pocket in the transmembrane domain, likely involving helices S5 and S6. This site is topographically distinct from the N-terminal cysteine residues targeted by covalent agonists. The experimental protocols detailed herein provide a robust framework for further investigating the molecular interactions of this compound and for the development of next-generation TRPA1-targeted therapeutics.

References

Methodological & Application

AM-0902 Protocol for In Vivo Rodent Pain Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in nociceptive primary sensory neurons and is a key player in the detection and transmission of pain signals.[2] It is activated by a wide range of environmental irritants, inflammatory mediators, and products of oxidative stress, making it a significant therapeutic target for various pain conditions, including inflammatory and neuropathic pain.[2] this compound is orally bioavailable and can penetrate the brain, allowing for the investigation of its effects on both peripheral and central pain pathways.[1][4]

These application notes provide detailed protocols for the use of this compound in common rodent models of pain, including acute nociceptive pain, inflammatory pain, and neuropathic pain. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the analgesic potential of this compound.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueSpeciesReference
Mechanism of Action Potent and selective TRPA1 antagonist-[1][2][3]
IC50 (human TRPA1) 0.02 µMHuman[1]
IC90 (rat TRPA1) 300 nMRat[4]
Selectivity No significant activity against human TRPV1, TRPV4, and rat TRPV1, TRPV3, or TRPM8Human, Rat[1][3]
Bioavailability Orally bioavailableRodent[1]
Brain Penetrance Brain to plasma ratio of 0.2Rat[4]

Signaling Pathway of TRPA1 in Nociception

The following diagram illustrates the role of the TRPA1 channel in the signaling pathway of pain perception in nociceptive neurons. Environmental irritants and endogenous inflammatory mediators activate the TRPA1 channel, leading to an influx of cations, depolarization of the neuron, and the propagation of a pain signal to the central nervous system. This compound acts by blocking this channel, thereby inhibiting the initiation of the pain signal.

TRPA1_Signaling_Pathway cluster_0 Nociceptive Neuron Pain Signal to CNS Pain Signal to CNS Depolarization Depolarization Depolarization->Pain Signal to CNS Ca2+/Na+ Influx Ca2+/Na+ Influx Ca2+/Na+ Influx->Depolarization TRPA1 Channel TRPA1 Channel TRPA1 Channel->Ca2+/Na+ Influx Open Stimuli Irritants/ Inflammatory Mediators Stimuli->TRPA1 Channel Activates This compound This compound This compound->TRPA1 Channel Blocks

TRPA1 signaling pathway in a nociceptive neuron.

Experimental Protocols for In Vivo Rodent Pain Models

The following are detailed protocols for evaluating the efficacy of this compound in established rodent pain models.

Acute Nociceptive Pain Model: Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

This model is used to confirm the in vivo target engagement of this compound by assessing its ability to block the acute pain response induced by the TRPA1 agonist AITC.

Experimental Workflow:

AITC_Workflow Acclimation Acclimate rats to observation chambers (30 min) Administration Administer this compound or vehicle (oral gavage) Acclimation->Administration Pretreatment Pretreatment period (e.g., 60 min) Administration->Pretreatment AITC_Injection Inject AITC (10 µL, 0.1-1%) into hind paw Pretreatment->AITC_Injection Observation Record flinching/licking behavior (5-10 min) AITC_Injection->Observation Analysis Compare behavior between This compound and vehicle groups Observation->Analysis

Workflow for the AITC-induced nocifensive behavior model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: Place rats in individual Plexiglas observation chambers for at least 30 minutes to acclimate.

  • This compound Formulation and Administration:

    • Vehicle: A common vehicle for oral administration is 2% HPMC (hydroxypropyl methylcellulose) and 1% Tween-80 in water.

    • Preparation: Prepare a suspension of this compound in the vehicle.

    • Administration: Administer this compound or vehicle via oral gavage at doses ranging from 1 to 30 mg/kg.

  • Pretreatment: Allow a pretreatment period of 60 minutes after administration.

  • AITC Injection: Inject 10 µL of a 0.1% to 1% solution of allyl isothiocyanate (AITC) in mineral oil into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after AITC injection, record the cumulative time the rat spends flinching or licking the injected paw for a period of 5 to 10 minutes.

  • Data Analysis: Compare the duration of nocifensive behaviors between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Quantitative Data:

Dose of this compound (mg/kg, p.o.)Unbound Plasma Concentration (Cu) at 1h (µM)AITC-Induced FlinchingReference
10.051 ± 0.024Not significantly reduced[5]
30.19 ± 0.11Not significantly reduced[5]
100.58 ± 0.35Significantly reduced[5]
302.2 ± 0.40Significantly reduced[5]
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Mechanical Hypersensitivity

This model is used to evaluate the efficacy of this compound in a model of persistent inflammatory pain.

Experimental Workflow:

CFA_Workflow Baseline Measure baseline mechanical withdrawal threshold CFA_Injection Inject CFA (e.g., 100 µL) into hind paw Baseline->CFA_Injection Inflammation Allow inflammation to develop (e.g., 24 hours) CFA_Injection->Inflammation Administration Administer this compound or vehicle Inflammation->Administration Testing Measure mechanical withdrawal threshold at various time points Administration->Testing Analysis Compare thresholds between This compound and vehicle groups Testing->Analysis

Workflow for the CFA-induced inflammatory pain model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Baseline Measurement: Measure the baseline mechanical withdrawal threshold of both hind paws using an electronic von Frey apparatus or calibrated von Frey filaments.

  • Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation.

  • Development of Hypersensitivity: Allow 24 hours for the development of significant mechanical hypersensitivity in the injected paw.

  • This compound Administration: Administer this compound or vehicle orally at the desired doses.

  • Post-Dose Measurement: Measure the mechanical withdrawal threshold at various time points after administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.

Quantitative Data:

While this compound has been tested in the CFA model of inflammatory pain, published studies report little to no efficacy in reversing mechanically evoked hypersensitivity in rats.[1][4] Specific dose-response data demonstrating a significant analgesic effect in this model are not currently available in the peer-reviewed literature. Researchers should be aware of this reported lack of efficacy when designing their studies.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model is used to assess the potential of this compound to alleviate pain arising from nerve injury.

Experimental Workflow:

SNL_Workflow Surgery Perform Spinal Nerve Ligation (SNL) surgery (L5) Recovery Allow for recovery and development of neuropathic pain (7-14 days) Surgery->Recovery Baseline Measure baseline mechanical withdrawal threshold Recovery->Baseline Administration Administer this compound or vehicle Baseline->Administration Testing Measure mechanical withdrawal threshold at various time points Administration->Testing Analysis Compare thresholds between This compound and vehicle groups Testing->Analysis

Workflow for the Spinal Nerve Ligation (SNL) neuropathic pain model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Surgical Procedure: Under appropriate anesthesia, perform spinal nerve ligation (SNL) surgery by tightly ligating the L5 spinal nerve.

  • Recovery and Pain Development: Allow the animals to recover for 7 to 14 days, during which time neuropathic pain behaviors, such as mechanical allodynia, will develop.

  • Baseline Measurement: Measure the mechanical withdrawal threshold in the ipsilateral (ligated) and contralateral hind paws.

  • This compound Administration: Administer this compound or vehicle orally to animals that have developed significant mechanical allodynia.

  • Post-Dose Measurement: Measure the mechanical withdrawal threshold at various time points post-dosing.

  • Data Analysis: An increase in the withdrawal threshold of the ipsilateral paw in the this compound-treated group compared to the vehicle control group would indicate efficacy.

Quantitative Data:

Similar to the inflammatory pain model, published research indicates that this compound did not demonstrate efficacy in a rat neuropathic pain model.[1][4] Specific quantitative data showing a reduction in neuropathic pain behaviors following this compound administration are not available in the literature.

Summary and Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 channel in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for conducting in vivo studies in rodents to assess the analgesic potential of this compound. While this compound has demonstrated clear target engagement in the AITC-induced acute pain model, researchers should be aware of the published findings indicating a lack of efficacy in inflammatory and neuropathic pain models of mechanically evoked hypersensitivity in rats.[1][4] Further research may be warranted to explore the potential of this compound in other pain modalities or in different species. Careful consideration of dose selection, formulation, and appropriate behavioral endpoints is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for a Carrageenan-Induced Inflammation Model Using AM-0902

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carrageenan-induced paw edema is a classical and highly reproducible in vivo model used for the screening and evaluation of anti-inflammatory compounds.[1] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic acute inflammatory response.[1] This response is characterized by a cascade of inflammatory events, including the release of pro-inflammatory mediators, increased vascular permeability, and neutrophil infiltration, leading to edema formation. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, expressed on nociceptive sensory neurons, has been implicated as a key player in mediating inflammatory pain and neurogenic inflammation.[2] AM-0902 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for investigating the role of TRPA1 in inflammatory processes.[3] These application notes provide detailed protocols for utilizing this compound in a carrageenan-induced inflammation model to assess its anti-inflammatory potential.

Mechanism of Action: Carrageenan-Induced Inflammation and the Role of TRPA1

Carrageenan administration triggers an inflammatory cascade involving various signaling pathways. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) involves the production of prostaglandins, nitric oxide, and the infiltration of neutrophils. Key signaling pathways activated include the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways, leading to the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

The TRPA1 channel is activated by various endogenous inflammatory mediators produced during tissue injury, including reactive oxygen species and lipid peroxidation products. Activation of TRPA1 on sensory nerve endings contributes to neurogenic inflammation by triggering the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP). These neuropeptides further enhance vasodilation, plasma extravasation, and the recruitment of inflammatory cells, thus amplifying the inflammatory response. This compound, by selectively blocking the TRPA1 channel, is hypothesized to attenuate this neurogenic component of carrageenan-induced inflammation.

Carrageenan_Inflammation_Pathway cluster_Initiation Initiation cluster_Cellular_Activation Cellular Activation cluster_Signaling_Pathways Intracellular Signaling cluster_Mediators Inflammatory Mediators cluster_Response Inflammatory Response Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 binds Sensory_Neuron Sensory Neuron (TRPA1) Carrageenan->Sensory_Neuron activates NFkB NF-κB Pathway TLR4->NFkB activates TRPA1_Activation TRPA1 Activation Sensory_Neuron->TRPA1_Activation via Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces COX2_iNOS COX-2 / iNOS NFkB->COX2_iNOS induces Neuropeptides Neuropeptides (Substance P, CGRP) TRPA1_Activation->Neuropeptides releases Edema Edema Cytokines->Edema Hyperalgesia Hyperalgesia Cytokines->Hyperalgesia COX2_iNOS->Edema COX2_iNOS->Hyperalgesia Neuropeptides->Edema Neuropeptides->Hyperalgesia AM0902 This compound AM0902->TRPA1_Activation inhibits

Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 10% Tween 80 in saline)

  • Positive Control: Indomethacin or other NSAID

  • Saline (0.9% NaCl)

  • Plethysmometer or digital calipers

  • Syringes and needles (27-30 gauge)

  • Animal balance

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in standard cages with free access to food and water ad libitum. Maintain a 12-hour light/dark cycle.

  • Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Induction Inflammation Induction cluster_Measurement Measurement Phase cluster_Analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Compound Administration (Vehicle, this compound, Positive Control) Baseline->Dosing 30-60 min prior to carrageenan Carrageenan_Injection Subplantar Carrageenan Injection (1% in saline, 100 µL) Dosing->Carrageenan_Injection Paw_Volume Paw Volume Measurement (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan_Injection->Paw_Volume Data_Calculation Calculate Paw Edema and % Inhibition Paw_Volume->Data_Calculation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Calculation->Statistical_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Procedure

  • Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives the vehicle for this compound.

    • Group 2 (this compound Low Dose): Receives a low dose of this compound.

    • Group 3 (this compound Medium Dose): Receives a medium dose of this compound.

    • Group 4 (this compound High Dose): Receives a high dose of this compound.

    • Group 5 (Positive Control): Receives Indomethacin (e.g., 10 mg/kg, i.p.).

    • Group 6 (Sham Control): Receives a subplantar injection of saline instead of carrageenan.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Compound Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). The administration should occur 30-60 minutes before the carrageenan injection to allow for drug absorption.

  • Induction of Inflammation: Inject 100 µL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat (except for the sham control group).

  • Paw Volume Measurement: Measure the paw volume (Vt) of each rat at regular intervals after carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours.

Data Analysis
  • Calculate Paw Edema: The increase in paw volume (edema) is calculated as: Edema (mL) = Vt - V₀ Where Vt is the paw volume at time 't' and V₀ is the initial paw volume.

  • Calculate Percentage Inhibition of Edema: The anti-inflammatory activity is expressed as the percentage inhibition of edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.

Data Presentation: this compound in a Rodent Inflammation Model

While specific data for this compound in the carrageenan-induced paw edema model is not currently published, data from a highly relevant complete Freund's adjuvant (CFA) induced inflammatory pain model in rats provides valuable insights into its in vivo activity.[4][5]

Table 1: In Vitro and In Vivo Properties of this compound (AMG0902)

ParameterSpeciesValueReference
In Vitro Potency
IC₅₀ vs. rat TRPA1 (AITC-induced)Rat68 ± 38 nM[5]
IC₅₀ vs. rat TRPA1 (4-ONE-induced)Rat585 ± 110 nM[5]
IC₅₀ vs. rat TRPA1 (methylglyoxal-induced)Rat151 ± 5 nM[5]
IC₅₀ vs. human TRPA1 (AITC-induced)Human186 ± 18 nM (IC₉₀)[5]
In Vivo Efficacy (AITC-induced flinching)
Unbound in vivo IC₉₀Rat1.74 ± 0.15 µM[5]
In Vivo Efficacy (CFA-induced mechanical hypersensitivity)
% Reduction in hypersensitivity (300 mg/kg, p.o.)Rat21% (p < 0.05)[5]
Mean unbound plasma concentration (300 mg/kg, p.o.)Rat35 ± 11 µM[5]

Table 2: Proposed Dose-Response Study Design for this compound in Carrageenan-Induced Paw Edema

GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle-p.o. or i.p.
2This compound30p.o. or i.p.
3This compound100p.o. or i.p.
4This compound300p.o. or i.p.
5Indomethacin10i.p.

Note: The proposed doses for this compound are based on the effective concentrations observed in the CFA model and should be optimized for the carrageenan model.

Conclusion

The carrageenan-induced paw edema model is a robust and valuable tool for assessing the anti-inflammatory properties of compounds like this compound. By antagonizing the TRPA1 channel, this compound has the potential to mitigate the neurogenic component of inflammation. The provided protocols and data offer a comprehensive guide for researchers to design and execute experiments to effectively evaluate the therapeutic potential of this compound in acute inflammation. While direct evidence in the carrageenan model is pending, the existing data from other inflammatory models strongly supports the investigation of this compound in this context.

References

Application Notes and Protocols for AM-0902 Administration in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a key player in detecting noxious environmental stimuli and endogenous inflammatory mediators, leading to pain, neurogenic inflammation, and respiratory responses.[1] As a TRPA1 antagonist, this compound holds significant therapeutic potential for treating conditions such as inflammatory pain, neuropathic pain, and respiratory diseases. These application notes provide a comprehensive overview of the administration routes and potential dosages of this compound for in vivo mouse studies, based on available data for this compound in other species and for other selective TRPA1 antagonists in mice.

Data Presentation

CompoundMouse ModelAdministration RouteDosage RangeVehicleOutcome
HC-030031 Inflammatory Pain (CFA)Intraperitoneal (i.p.)30 - 100 mg/kgNot specifiedAttenuated mechanical hypersensitivity
HC-030031 Neuropathic Pain (Paclitaxel-induced)Intraperitoneal (i.p.)100 mg/kgNot specifiedAttenuated tactile allodynia
A-967079 Neurogenic Pain (AITC-induced)Intraperitoneal (i.p.)30 - 100 mg/kgNot specifiedReduced pain reaction
HC-030031 Depression and Anxiety ModelsOral Gavage (p.o.)30 - 300 mg/kgNot specifiedReduced immobility time and anxiolytic-like effects

CFA: Complete Freund's Adjuvant; AITC: Allyl isothiocyanate

Signaling Pathway

The following diagram illustrates the role of the TRPA1 channel in nociceptive signaling and the mechanism of action for this compound.

TRPA1_Signaling_Pathway cluster_neuron Nociceptive Neuron cluster_stimuli Stimuli TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Irritants Environmental Irritants Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Blocks

TRPA1 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Given that this compound is orally bioavailable, both oral gavage and intraperitoneal injection are viable administration routes for mouse studies.[2] The following are detailed, representative protocols for these administration methods.

Protocol 1: Oral Gavage Administration in a Mouse Model of Inflammatory Pain

Objective: To assess the efficacy of orally administered this compound in reducing inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • 24-gauge oral gavage needles

  • 1 mL syringes

  • Von Frey filaments for mechanical sensitivity testing

Procedure:

  • Preparation of this compound Formulation:

    • Based on the desired dosage, weigh the appropriate amount of this compound.

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Sonication may be required to achieve a uniform suspension. The final concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg.

  • Induction of Inflammatory Pain:

    • Acclimatize mice to the experimental setup for at least 3 days prior to the experiment.

    • On the day of the experiment, briefly restrain the mice and inject 20 µL of CFA into the plantar surface of the right hind paw to induce localized inflammation and hypersensitivity.

  • This compound Administration:

    • 24 hours after CFA injection, administer the prepared this compound suspension or vehicle via oral gavage.

    • Gently restrain the mouse and insert the gavage needle into the esophagus. Slowly deliver the formulation.

  • Assessment of Mechanical Allodynia:

    • Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments at baseline (before CFA), and at 1, 2, 4, and 6 hours post-AM-0902 administration.

    • Apply filaments of increasing force to the plantar surface of the inflamed paw and record the force at which the mouse withdraws its paw.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated control group at each time point using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).

Protocol 2: Intraperitoneal Injection in a Mouse Model of Neuropathic Pain

Objective: To evaluate the efficacy of intraperitoneally administered this compound in alleviating neuropathic pain.

Materials:

  • This compound

  • Vehicle (e.g., saline containing 5% DMSO and 5% Tween 80)

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for creating a neuropathic pain model (e.g., chronic constriction injury of the sciatic nerve)

  • 27-gauge needles

  • 1 mL syringes

  • Testing apparatus for thermal and mechanical sensitivity

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is clear and free of precipitates. The final volume for injection should be approximately 10 mL/kg.

  • Induction of Neuropathic Pain:

    • Surgically induce neuropathic pain (e.g., by placing loose ligatures around the sciatic nerve).

    • Allow the mice to recover for 7-14 days, during which neuropathic pain symptoms will develop.

  • This compound Administration:

    • Once neuropathic pain is established (confirmed by baseline sensitivity testing), administer the prepared this compound solution or vehicle via intraperitoneal injection.

  • Assessment of Pain Behaviors:

    • Measure thermal hyperalgesia (e.g., using a plantar test) and mechanical allodynia (using von Frey filaments) at baseline and at various time points post-injection (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Analyze the data to determine if this compound treatment significantly reduces thermal hyperalgesia and mechanical allodynia compared to the vehicle control group.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating this compound in a mouse pain model.

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥3 days) start->acclimatization baseline Baseline Behavioral Testing (e.g., von Frey, Plantar Test) acclimatization->baseline model_induction Induction of Pain Model (e.g., CFA injection, Nerve Ligation) baseline->model_induction pain_development Pain Development Period (e.g., 24h for CFA, 7-14 days for Neuropathy) model_induction->pain_development drug_prep Preparation of this compound Formulation pain_development->drug_prep administration This compound or Vehicle Administration (p.o. or i.p.) drug_prep->administration post_testing Post-Dose Behavioral Testing (Multiple Time Points) administration->post_testing euthanasia Euthanasia and Tissue Collection post_testing->euthanasia data_analysis Data Analysis and Interpretation euthanasia->data_analysis end End data_analysis->end

General experimental workflow for in vivo mouse studies.

References

Application Notes: High-Throughput Calcium Imaging Assays Using AM-0902 to Block TRPA1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel recognized for its role as a sensor of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[1][2] Activation of the TRPA1 channel, which is highly permeable to calcium (Ca2+), leads to an influx of calcium ions.[3][4] This influx triggers downstream signaling cascades, resulting in cellular responses such as neurotransmitter release and neurogenic inflammation, which are associated with pain and itch sensations.[3]

AM-0902 is a potent and selective antagonist of the TRPA1 channel.[5][6][7] Its efficacy in blocking both human and rat TRPA1 channels makes it a valuable tool for studying the physiological and pathological roles of TRPA1.[7] These application notes provide a detailed protocol for utilizing this compound in a cell-based, high-throughput calcium imaging assay to quantify the inhibition of TRPA1 channel activation. This assay is crucial for researchers in pain, inflammation, and drug development fields.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound are critical parameters for its use as a research tool. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency of this compound on TRPA1 Channels

Target Species Assay Type IC50 Value Reference
Human TRPA1 ⁴⁵Ca²⁺ Flux 131 nM [8][9]
Human TRPA1 - 20 nM [5]
Rat TRPA1 ⁴⁵Ca²⁺ Flux 71 nM [8][9]

| Rat TRPA1 (activated by methylglyoxal) | ⁴⁵Ca²⁺ Flux | 19 nM |[8] |

Table 2: Selectivity Profile of this compound Against Other TRP Channels

Channel Species Activity Reference
TRPV1 Human No activity up to 10 µM [5][8]
TRPV4 Human No activity up to 10 µM [5][8]
TRPV1 Rat No activity up to 10 µM [5][8]
TRPV3 Rat No activity up to 10 µM [5][8]

| TRPM8 | Rat | No activity up to 10 µM |[5][8] |

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological mechanism and the experimental process is essential for understanding the assay.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Blocks Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Response Cellular Response (e.g., Neuropeptide Release) Depolarization->Response

Figure 1: TRPA1 activation pathway and this compound mechanism of action.

Calcium_Assay_Workflow start Start seed_cells 1. Seed TRPA1-expressing cells in 96-well plate start->seed_cells incubate1 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate1 load_dye 3. Load cells with Calcium Indicator Dye (e.g., Fura-2 AM) incubate1->load_dye incubate2 4. Incubate for dye uptake (30-60 min, 37°C) load_dye->incubate2 add_antagonist 5. Add this compound (serial dilutions) incubate2->add_antagonist incubate3 6. Pre-incubate with antagonist add_antagonist->incubate3 add_agonist 7. Add TRPA1 Agonist (e.g., AITC) incubate3->add_agonist acquire_data 8. Measure Fluorescence (Plate Reader) add_agonist->acquire_data analyze 9. Analyze Data & Calculate IC₅₀ acquire_data->analyze end End analyze->end

Figure 2: Experimental workflow for the TRPA1 calcium imaging assay.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the calcium imaging assay.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human TRPA1 (or other suitable cell line).

  • Compounds: this compound, TRPA1 agonist (e.g., Allyl isothiocyanate - AITC).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic.

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Reagents: Pluronic F-127, DMSO (anhydrous), Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Equipment: 96-well black-walled, clear-bottom plates, fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Protocol

Step 1: Cell Culture and Plating

  • Culture HEK293-hTRPA1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells using trypsin-EDTA when they reach 70-90% confluency.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 30,000 to 50,000 cells per well in 100 µL of culture medium.[10]

  • Incubate the plate for 20-48 hours at 37°C and 5% CO₂.[11]

Step 2: Compound Preparation

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Agonist Stock: Prepare a 100 mM stock solution of AITC in DMSO.

  • Working Solutions: On the day of the assay, prepare serial dilutions of this compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 10 µM. Prepare a working solution of AITC in Assay Buffer at a concentration that elicits a robust response (e.g., EC₈₀).

Step 3: Calcium Indicator Dye Loading

  • Prepare a loading solution of Fura-2 AM (e.g., 3 µM) in Assay Buffer.[12] To aid in solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[12][13]

  • Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.

  • Add 50 µL of the dye loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.[13][14]

  • After incubation, gently wash the wells twice with 100 µL of Assay Buffer to remove extracellular dye. Add a final 100 µL of Assay Buffer to each well.[10]

Step 4: Calcium Imaging Assay and Data Acquisition

  • Place the cell plate and the compound plate into the fluorescence microplate reader (e.g., FlexStation), which should be pre-warmed to 37°C.[14]

  • Set the instrument parameters for Fura-2 (ratiometric measurement): excite at 340 nm and 380 nm, and measure emission at 510 nm.[13] For Fluo-4, excite around 490 nm and measure emission around 520 nm.

  • Establish a stable baseline fluorescence reading for approximately 20 seconds.

  • The instrument's fluidics system should add the this compound working solutions to the respective wells.

  • Allow for a pre-incubation period with the antagonist (e.g., 5-15 minutes).

  • Following pre-incubation, add the AITC working solution to all wells (except for negative controls).

  • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

Step 5: Data Analysis

  • For each well, calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence (ΔF/F₀ for Fluo-4) after agonist addition.

  • Normalize the data: The response in each this compound-treated well is expressed as a percentage of the maximal response observed with the agonist alone (positive control).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Expected_Results cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes Agonist_Only Agonist Only High_Ca High Ca²⁺ Signal (TRPA1 Activation) Agonist_Only->High_Ca Agonist_AM0902 Agonist + this compound Low_Ca Reduced Ca²⁺ Signal (TRPA1 Blockade) Agonist_AM0902->Low_Ca

Figure 3: Logical diagram of expected experimental outcomes.

References

Application Notes and Protocols for Electrophysiological Testing of AM-0902 on Dorsal Root Ganglion Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsal root ganglion (DRG) neurons are primary sensory neurons responsible for transmitting sensory information, including pain, from the periphery to the central nervous system.[1] A key ion channel involved in the sensation of pain and inflammation is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[2] AM-0902 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for studying pain pathways and a potential therapeutic agent.[3][4][5][6] This document provides a detailed electrophysiology protocol for testing the efficacy of this compound in blocking TRPA1 channel activation in cultured DRG neurons using the whole-cell patch-clamp technique.

This compound demonstrates high selectivity for TRPA1 over other related TRP channels, such as TRPV1, TRPV4, TRPM8, and TRPV3.[3][4] It has shown efficacy in in vivo pain models, highlighting its potential for therapeutic development.[3][7] The following protocols outline the necessary steps for DRG neuron isolation and culture, whole-cell patch-clamp recording of TRPA1 currents, and the application of this compound to determine its inhibitory activity.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target Transient Receptor Potential Ankyrin 1 (TRPA1)[3][4][5][6]
Action Antagonist[3][4][5][6]
IC50 (human TRPA1) 0.02 µM (20 nM)[3]
IC50 (rat TRPA1) 71 nM[4]
Selectivity No significant activity against human TRPV1, TRPV4, and rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 µM.[3][4]
Molecular Weight 370.79 g/mol [3]
Chemical Formula C17H15ClN6O2[3]
Table 2: Solutions for DRG Neuron Isolation and Culture
SolutionComponents
Enzyme Solution 1 mg/mL Collagenase, 0.2 mg/mL Trypsin in DMEM/F12
Culture Medium DMEM/F12 with 5% Fetal Bovine Serum (FBS)
Table 3: Solutions for Whole-Cell Patch-Clamp Electrophysiology
SolutionComponents (in mM)
Standard External Solution 150 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
Pipette Internal Solution 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2-ATP, 0.5 Na-GTP (pH 7.2 with KOH)

Experimental Protocols

Protocol 1: Isolation and Culture of Dorsal Root Ganglion Neurons

This protocol is adapted from established methods for isolating and culturing primary DRG neurons.[1][8]

1. Preparation:

  • Prepare the enzyme solution containing collagenase and trypsin.[1]

  • Prepare the culture medium.

2. Dissection and Digestion:

  • Euthanize a rodent (e.g., postnatal day 5 Sprague-Dawley rat) according to institutional guidelines.

  • Dissect the dorsal root ganglia from the spinal column.

  • Transfer the ganglia into the prepared enzyme solution and incubate at 37°C for a specified time to dissociate the tissue.

3. Cell Culture:

  • After digestion, gently triturate the ganglia to obtain a single-cell suspension.

  • Plate the dissociated neurons onto coated coverslips (e.g., poly-L-lysine or laminin).

  • Culture the neurons in a humidified incubator at 37°C with 5% CO2 in the culture medium.[1] Cells can be used for patch-clamp recordings after a few hours or maintained for up to a week.[9][10][11]

Protocol 2: Whole-Cell Patch-Clamp Recording of TRPA1 Currents

This protocol outlines the steps for recording TRPA1-mediated currents from cultured DRG neurons.[1][12]

1. Preparation for Recording:

  • Place a coverslip with adherent DRG neurons into the recording chamber on the microscope stage.

  • Perfuse the chamber with the standard external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

2. Establishing Whole-Cell Configuration:

  • Approach a healthy-looking neuron (smooth membrane, clear nucleus) with the patch pipette.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Monitor cell health and recording quality. For DRG neurons, a leakage current within -200 pA and a series resistance of 3-10 MΩ are generally acceptable.[1]

3. Recording TRPA1 Currents:

  • Clamp the neuron at a holding potential of -60 mV or -70 mV.[2][13][14]

  • Apply a TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to the external solution to evoke an inward current. A concentration of 50-100 µM AITC is commonly used.[2][15]

  • Record the evoked current using appropriate data acquisition software.

Protocol 3: Testing the Inhibitory Effect of this compound

This protocol details the procedure for applying this compound to determine its ability to block agonist-evoked TRPA1 currents.

1. Baseline Recording:

  • Obtain a stable baseline recording of the holding current in the standard external solution.

2. Agonist Application:

  • Perfuse the chamber with the external solution containing the TRPA1 agonist (e.g., 100 µM AITC) and record the resulting inward current until it reaches a stable peak.

3. This compound Application:

  • While continuously applying the agonist, co-perfuse with a solution containing both the agonist and a specific concentration of this compound.

  • Record the current to observe the inhibitory effect of this compound.

4. Dose-Response Curve Generation:

  • To determine the IC50 value, repeat steps 2 and 3 with a range of this compound concentrations.

  • Allow for a washout period with the standard external solution between applications to allow the channel to recover.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

5. Control Experiments:

  • Perform control experiments by applying the vehicle (e.g., DMSO) used to dissolve this compound to ensure it has no effect on the TRPA1 current.

  • To confirm the specificity of the agonist, apply it to DRG neurons from TRPA1 knockout mice, where no current should be evoked.[15]

Mandatory Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Blocks Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Caption: TRPA1 signaling pathway and inhibition by this compound.

Experimental_Workflow Start Start Isolate_DRG 1. Isolate DRG Neurons Start->Isolate_DRG Culture_DRG 2. Culture DRG Neurons Isolate_DRG->Culture_DRG Patch_Clamp_Setup 3. Prepare for Patch-Clamp Culture_DRG->Patch_Clamp_Setup Whole_Cell 4. Establish Whole-Cell Configuration Patch_Clamp_Setup->Whole_Cell Record_Baseline 5. Record Baseline Current Whole_Cell->Record_Baseline Apply_Agonist 6. Apply TRPA1 Agonist (e.g., AITC) Record_Baseline->Apply_Agonist Apply_AM0902 7. Co-apply Agonist + this compound Apply_Agonist->Apply_AM0902 Washout 8. Washout Apply_AM0902->Washout Repeat_Concentrations 9. Repeat with Different This compound Concentrations Washout->Repeat_Concentrations Repeat_Concentrations->Apply_Agonist Yes Data_Analysis 10. Analyze Data & Generate Dose-Response Curve Repeat_Concentrations->Data_Analysis No End End Data_Analysis->End

Caption: Experimental workflow for testing this compound.

Logical_Relationship cluster_condition Experimental Condition cluster_channel_state TRPA1 Channel State cluster_outcome Electrophysiological Outcome Agonist_Only TRPA1 Agonist Present Channel_Open Channel Open Agonist_Only->Channel_Open Agonist_AM0902 TRPA1 Agonist + this compound Present Channel_Blocked Channel Blocked Agonist_AM0902->Channel_Blocked Inward_Current Inward Cationic Current Channel_Open->Inward_Current No_Current No/Reduced Inward Current Channel_Blocked->No_Current

Caption: Logical relationship of TRPA1 antagonism by this compound.

References

Application Notes and Protocols for Cell-Based Functional Screening of TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes, playing a crucial role in the signaling pathways of pain, inflammation, and respiratory disorders.[1][2] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesic and anti-inflammatory drugs. This document provides detailed protocols for cell-based functional assays designed to screen for and characterize TRPA1 antagonists, with a specific focus on the potent and selective antagonist, AM-0902.

The most common high-throughput screening (HTS) methods for TRPA1 antagonists involve monitoring changes in intracellular calcium concentrations ([Ca2+]i) upon channel activation.[1] These assays typically utilize recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human TRPA1 channel.[2][3] Activation of TRPA1 by an agonist leads to an influx of extracellular Ca2+, which can be detected using fluorescent calcium indicators. Potential antagonists are identified by their ability to inhibit this agonist-induced calcium influx.

Key Concepts and Signaling Pathway

TRPA1 is a calcium-permeable channel.[2] Its activation by agonists like allyl isothiocyanate (AITC) or cinnamaldehyde (CA) leads to a conformational change, opening the channel pore and allowing the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients. The resulting increase in intracellular Ca2+ concentration can be measured using fluorescent dyes. TRPA1 antagonists, such as this compound, bind to the channel and prevent its opening, thereby blocking the influx of Ca2+.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel (Closed) Agonist->TRPA1 Binds and Activates TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Allows Antagonist TRPA1 Antagonist (e.g., this compound) Antagonist->TRPA1_open Binds and Inhibits Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Cellular_Response Downstream Cellular Response Ca_increase->Cellular_Response

Figure 1: TRPA1 Signaling Pathway. Agonist binding opens the channel, leading to Ca²⁺ influx. Antagonists block this process.

Data Presentation: Potency of TRPA1 Antagonists

The potency of TRPA1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human and rat TRPA1.

CompoundTargetAssay TypeAgonistIC50 (nM)Reference
This compoundHuman TRPA1Calcium Flux-20
This compoundRat TRPA1Calcium FluxMethylglyoxal19[4]
This compoundHuman TRPA1--131[4][5]
This compoundRat TRPA1--71[4][5]

Experimental Protocols

Calcium Flux Assay using a Fluorescent Plate Reader

This protocol describes a high-throughput method for screening TRPA1 antagonists by measuring changes in intracellular calcium using a fluorescent plate reader (e.g., FLIPR, FlexStation).[3]

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • TRPA1 agonist (e.g., cinnamaldehyde, AITC)

  • TRPA1 antagonist (e.g., this compound)

  • Fluorescent plate reader with liquid handling capabilities

Experimental Workflow:

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-hTRPA1 cells in 96-well plate B Incubate for 24-48 hours A->B C Prepare Fluo-4 AM loading solution B->C D Incubate cells with dye C->D E Wash cells to remove extracellular dye D->E F Add antagonist (e.g., this compound) and incubate E->F G Add agonist (e.g., Cinnamaldehyde) F->G H Measure fluorescence signal G->H I Calculate % inhibition H->I J Determine IC₅₀ values I->J

Figure 2: Experimental Workflow for the Calcium Flux Assay.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-hTRPA1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into poly-D-lysine coated 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well.

    • Incubate the plates for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2 µM Fluo-4 AM with 0.02% Pluronic F-127 and 1 mM probenecid.[2]

    • Aspirate the culture medium from the cell plates and add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Addition and Fluorescence Measurement:

    • After incubation, wash the cells twice with assay buffer to remove extracellular dye.

    • Prepare serial dilutions of the test antagonist (e.g., this compound) in assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescent plate reader and initiate the measurement.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Add a pre-determined concentration of the TRPA1 agonist (e.g., EC80 concentration of cinnamaldehyde) to all wells simultaneously using the instrument's liquid handling capabilities.

    • Continue to measure the fluorescence intensity for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The percent inhibition for each antagonist concentration is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_antagonist / ΔF_agonist_only))

    • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Membrane Potential Assay

An alternative to calcium flux assays is the measurement of changes in membrane potential. TRPA1 activation leads to cation influx, causing membrane depolarization. This can be measured using fluorescent membrane potential-sensitive dyes.

Materials:

  • Same as for the Calcium Flux Assay, with the following substitution:

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) instead of a calcium indicator.

Protocol:

The protocol for a membrane potential assay is very similar to the calcium flux assay, with the primary difference being the type of fluorescent dye used.

  • Cell Culture and Plating: Follow the same procedure as in the calcium flux assay.

  • Dye Loading: Prepare and load the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition and Fluorescence Measurement: The procedure is identical to the calcium flux assay. The fluorescent plate reader will measure the change in fluorescence corresponding to the change in membrane potential.

  • Data Analysis: The data analysis is also analogous to the calcium flux assay, with the change in fluorescence representing membrane depolarization.

Logical Relationship of Assay Components

The success of a cell-based TRPA1 antagonist screen relies on the interplay of several key components. The choice of cell line, agonist, and detection method are all critical for obtaining reliable and reproducible data.

Assay_Components cluster_system Assay System cluster_detection Detection Method cluster_readout Data Readout Cell_Line Cell Line (e.g., HEK293-hTRPA1) Detection Detection Method Cell_Line->Detection Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) Agonist->Detection Antagonist Test Compound (e.g., this compound) Antagonist->Detection Ca_Flux Calcium Flux Assay (Fluo-4 AM) Detection->Ca_Flux Mem_Pot Membrane Potential Assay Detection->Mem_Pot Readout Data Readout Ca_Flux->Readout Mem_Pot->Readout IC50 IC₅₀ Determination Readout->IC50 Potency Compound Potency IC50->Potency

Figure 3: Logical Relationship of Key Assay Components.

Conclusion

The cell-based functional assays described in this document provide robust and high-throughput methods for the identification and characterization of TRPA1 antagonists. The calcium flux assay, in particular, is a widely used and well-validated method for screening large compound libraries. By following these detailed protocols, researchers can effectively assess the potency and efficacy of novel TRPA1 antagonists like this compound, contributing to the development of new therapeutics for pain and inflammatory conditions.

References

Preparation of AM-0902 Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of TRPA1 in various physiological and pathological processes, including pain and inflammation.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 370.79 g/mol [1]
Formula C₁₇H₁₅ClN₆O₂[1]
Appearance White to off-white solid[1]
Purity ≥98%[4]
Solubility Soluble in DMSO to 100 mM (37.08 mg/mL) or 150 mg/mL (404.54 mM) with ultrasonic and warming.[1][4]
Storage (Powder) -20°C for 3 years; 4°C for 2 years.[1]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year.[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 370.79 g/mol x 0.001 L x 1000 = 3.7079 mg

Procedure:

  • Weighing: Carefully weigh out 3.71 mg of this compound powder and place it in a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is often practical to weigh a larger amount (e.g., 10 mg) and dissolve it in the appropriate volume of solvent to achieve the desired concentration.

  • Solubilization: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For 3.71 mg, this would be 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved.[5]

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][6] Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution into the cell culture medium to the desired final concentration.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.[6]

  • Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when added to an aqueous solution like cell culture medium.[7] To avoid this, it is recommended to perform serial dilutions of the stock solution in the cell culture medium.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the thawed stock solution in your complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Cell Treatment: Add the prepared working solutions to your cells.

Diagrams

Stock_Solution_Preparation cluster_0 Preparation of this compound Stock Solution weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso Calculated Amount dissolve Vortex to Dissolve add_dmso->dissolve Calculated Volume aliquot Aliquot into Tubes dissolve->aliquot Single-Use Volumes store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Working_Solution_Preparation cluster_1 Preparation of Working Solutions thaw Thaw Stock Aliquot dilute Dilute in Culture Medium thaw->dilute 1:1000 for 10 µM vehicle Prepare Vehicle Control thaw->vehicle Same DMSO Volume mix Mix Gently dilute->mix treat Add to Cells mix->treat vehicle->treat

Caption: Workflow for preparing working solutions for cell culture.

References

AM-0902 as a Negative Control in TRPA1 Agonist Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses.[1] It functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Given its significant role in various pathophysiological processes, TRPA1 has emerged as a critical target for therapeutic intervention.

In the investigation of TRPA1 channel function and the screening of potential agonists or antagonists, the use of appropriate controls is paramount to ensure the validity and specificity of the experimental results. AM-0902 is a potent and selective antagonist of the TRPA1 channel.[2][3] Its high affinity and specificity make it an ideal negative control in studies investigating TRPA1 agonists. By demonstrating that the effects of a putative agonist are blocked by this compound, researchers can confidently attribute the observed cellular or physiological responses to the activation of the TRPA1 channel.

These application notes provide detailed protocols for utilizing this compound as a negative control in two common in vitro assays for studying TRPA1 activation: calcium imaging and whole-cell patch-clamp electrophysiology.

Quantitative Data Summary

The inhibitory potency of this compound against TRPA1 activation varies depending on the species, the specific agonist used, and the experimental conditions. The following table summarizes the available quantitative data for this compound.

SpeciesAgonistAssay TypeCell TypeIC50 / IC90Reference
HumanAllyl isothiocyanate (AITC)Calcium InfluxCHO cellsIC90 = 186 ± 18 nM[4]
Human---IC50 = 0.02 µM
RatAllyl isothiocyanate (AITC)Calcium InfluxCHO cellsIC50 = 68 ± 38 nM[4]
Rat4-oxo-2-nonenal (4-ONE)Calcium InfluxCHO cellsIC50 = 585 ± 110 nM[4]
RatHypo-osmolarityCalcium InfluxCHO cellsIC50 = 10 ± 2 nM[4]
RatMethylglyoxalCalcium InfluxCHO cellsIC50 = 151 ± 5 nM[4]
RatAllyl isothiocyanate (AITC)In vivo flinching model-IC90 = 300 nM
MouseAllyl isothiocyanate (AITC)Calcium InfluxCHO cellsIC50 = 113 ± 77 nM[4]

Signaling Pathways and Experimental Workflow

TRPA1 Signaling Pathway

The activation of the TRPA1 channel by an agonist leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane, and in the case of sensory neurons, can trigger the generation of an action potential, leading to the sensation of pain or irritation. The increase in intracellular calcium also initiates various downstream signaling cascades.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Binds to & Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Channel Na_influx Na⁺ Influx TRPA1->Na_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CGRP release) Ca_influx->Downstream Na_influx->Depolarization Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential AM0902 This compound (Negative Control) AM0902->TRPA1 Blocks

Caption: TRPA1 agonist activation and inhibition by this compound.

Experimental Workflow for Negative Control Validation

The following diagram outlines the logical workflow for using this compound to validate that a compound's activity is mediated through the TRPA1 channel.

Experimental_Workflow start Start: Hypothesis Test compound is a TRPA1 agonist prepare_cells Prepare TRPA1-expressing cells (e.g., HEK293, DRG neurons) start->prepare_cells group1 Group 1: Treat with Test Compound prepare_cells->group1 group2 Group 2: Pre-incubate with this compound, then treat with Test Compound prepare_cells->group2 measure Measure TRPA1 Activity (e.g., Calcium Imaging, Electrophysiology) group1->measure group2->measure observe1 Observation: Increased Activity measure->observe1 Group 1 observe2 Observation: No/Reduced Activity measure->observe2 Group 2 conclusion Conclusion: Test compound is a TRPA1 agonist observe1->conclusion no_conclusion Conclusion: Effect is not TRPA1-mediated observe1->no_conclusion If Group 2 also shows activity observe2->conclusion

Caption: Workflow for validating TRPA1 agonism using this compound.

Experimental Protocols

Calcium Imaging Assay Using this compound as a Negative Control

This protocol is designed for use with cultured cells heterologously expressing TRPA1 (e.g., HEK293 or CHO cells) or primary sensory neurons.

Materials:

  • TRPA1-expressing cells (e.g., HEK293-hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Test agonist compound

  • This compound (Tocris, Cat. No. 5698 or equivalent)

  • Known TRPA1 agonist (e.g., Allyl isothiocyanate - AITC) as a positive control

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets

Procedure:

  • Cell Plating:

    • Seed TRPA1-expressing cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

    • After incubation, wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.

  • Compound Preparation:

    • Prepare stock solutions of the test agonist, this compound, and the positive control (AITC) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compounds in HBSS at the desired final concentrations. For example, prepare a 2X working solution to be added to the wells.

  • Assay Protocol:

    • Baseline Measurement: Place the 96-well plate in the fluorescence plate reader and record the baseline fluorescence for 1-2 minutes.

    • Negative Control Group:

      • Pre-incubate a subset of wells with this compound at a final concentration of 1-10 µM for 10-15 minutes.[2]

      • Following the pre-incubation, add the test agonist to these wells and continue to record the fluorescence.

    • Test Agonist Group: Add the test agonist to a separate set of wells and record the fluorescence.

    • Positive Control Group: Add a known TRPA1 agonist (e.g., 100 µM AITC) to a set of wells to confirm cell responsiveness.

    • Vehicle Control Group: Add the vehicle (e.g., HBSS with DMSO) to a set of wells.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • The response to the agonist is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as the ratio of the peak fluorescence to the baseline fluorescence (F/F0).

    • Compare the response in the "Test Agonist Group" to the "Negative Control Group". A significant reduction in the fluorescence signal in the presence of this compound indicates that the test compound's effect is mediated by TRPA1.

Whole-Cell Patch-Clamp Electrophysiology Using this compound

This protocol is suitable for recording TRPA1-mediated currents in individual cells.

Materials:

  • TRPA1-expressing cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 5 MgCl2, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

  • Test agonist compound

  • This compound

  • Perfusion system

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and electrophysiology recordings.

    • Allow cells to adhere and grow for 24-48 hours.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a TRPA1-expressing cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Experimental Protocol:

    • Baseline Current: Record the baseline current for a stable period.

    • Agonist Application: Apply the test agonist via the perfusion system and record the elicited inward current.

    • Washout: Wash out the agonist with the external solution until the current returns to baseline.

    • This compound Application: Perfuse the cell with the external solution containing this compound (e.g., 10 µM) for 2-5 minutes.[2]

    • Co-application: While continuing to perfuse with this compound, co-apply the test agonist.

    • Washout: Wash out all compounds with the external solution.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by the agonist in the absence and presence of this compound.

    • A significant reduction or complete block of the agonist-induced current by this compound confirms that the current is mediated by TRPA1 channels.

Conclusion

This compound serves as an indispensable tool for the specific and reliable investigation of TRPA1 channel function. Its use as a negative control, as detailed in the protocols above, allows researchers to unequivocally demonstrate the involvement of TRPA1 in the mechanism of action of novel agonists. The proper application of such controls is fundamental to the integrity and reproducibility of research in the field of TRP channel pharmacology and drug discovery.

References

Application Notes and Protocols for Investigating Neurogenic Inflammation with AM-0902

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex process initiated by the activation of sensory neurons, leading to the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. This localized inflammatory response contributes to a variety of pathological conditions, including chronic pain, migraine, and asthma. The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, expressed on primary sensory neurons, has emerged as a key player in mediating neurogenic inflammation. AM-0902 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for investigating the mechanisms of neurogenic inflammation and for the preclinical assessment of novel analgesic and anti-inflammatory therapies.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of neurogenic inflammation. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to facilitate the effective use of this compound in research and drug development settings.

This compound: A Selective TRPA1 Antagonist

This compound is a small molecule antagonist that potently and selectively inhibits the TRPA1 ion channel. It is orally bioavailable and brain-penetrant, allowing for its use in a variety of preclinical models.[1]

Chemical and Physical Properties
PropertyValue
Chemical Name 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-purin-6-one
Molecular Formula C17H15ClN6O2
Molecular Weight 370.79 g/mol
Solubility Soluble in DMSO (up to 100 mM)
Storage Store at +4°C

Data sourced from Tocris Bioscience.

Pharmacological Profile

The selectivity and potency of this compound make it an ideal tool for dissecting the role of TRPA1 in various physiological and pathological processes.

TargetSpeciesPotency (IC50 / IC90)
TRPA1 HumanIC50 = 0.02 µM
TRPA1 RatIC90 = 300 nM
TRPV1 HumanNo significant activity
TRPV4 HumanNo significant activity
TRPV1 RatNo significant activity
TRPV3 RatNo significant activity
TRPM8 RatNo significant activity

Data compiled from multiple sources.[1][3][4]

Signaling Pathway of Neurogenic Inflammation

The activation of TRPA1 channels on sensory nerve terminals by noxious stimuli triggers a signaling cascade that culminates in neurogenic inflammation. The following diagram illustrates this pathway and the inhibitory action of this compound.

G cluster_0 Sensory Neuron Terminal cluster_1 Peripheral Tissue Stimuli Noxious Stimuli (e.g., AITC, IL-1β, Oxidative Stress) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates AM0902 This compound AM0902->TRPA1 Blocks Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Triggers Neuropeptides Neuropeptide Release (CGRP, Substance P) Vesicle_fusion->Neuropeptides Leads to Vasodilation Vasodilation Neuropeptides->Vasodilation Induces Plasma_extravasation Plasma Extravasation Neuropeptides->Plasma_extravasation Induces Immune_cell Immune Cell Recruitment Neuropeptides->Immune_cell Promotes Inflammation Neurogenic Inflammation Vasodilation->Inflammation Plasma_extravasation->Inflammation Immune_cell->Inflammation

Caption: TRPA1 signaling in neurogenic inflammation.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in preclinical models of neurogenic inflammation.

G cluster_0 In Vivo Models cluster_1 In Vitro Model cluster_2 Experimental Procedures AITC_model AITC-Induced Nocifensive Behavior AM0902_prep This compound Preparation and Dosing AITC_model->AM0902_prep CFA_model CFA-Induced Inflammatory Pain CFA_model->AM0902_prep Calcium_imaging IL-1β-Induced Calcium Imaging in DRG Neurons Calcium_imaging->AM0902_prep Behavioral_assessment Behavioral Assessment AM0902_prep->Behavioral_assessment Tissue_collection Tissue/Cell Collection AM0902_prep->Tissue_collection Data_analysis Data Analysis Behavioral_assessment->Data_analysis Tissue_collection->Data_analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Protocol 1: AITC-Induced Nocifensive Behavior in Rats (Target Engagement Model)

This model is used to confirm that this compound engages the TRPA1 target in vivo. Allyl isothiocyanate (AITC), the pungent component of mustard oil, is a potent TRPA1 agonist that induces immediate nocifensive behaviors (flinching and licking) upon injection into the paw.[1][5]

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Allyl isothiocyanate (AITC)

  • Vehicle for AITC (e.g., 0.5% Tween 80 in sterile saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Plexiglas observation chambers

  • Syringes and needles (27-30 gauge)

Procedure:

  • Acclimation: Acclimate rats to the Plexiglas observation chambers for at least 30 minutes prior to the experiment.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound or vehicle via the desired route (e.g., oral gavage). A typical dose range for oral administration is 1-30 mg/kg.

    • Allow for a pretreatment period based on the pharmacokinetic profile of this compound (e.g., 60 minutes for oral administration).

  • AITC Injection:

    • Prepare a fresh solution of AITC (e.g., 0.1% in 0.5% Tween 80/saline).

    • Inject a small volume (e.g., 30 µL) of the AITC solution into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the AITC injection, place the rat back into the observation chamber.

    • Observe and record the cumulative time spent flinching and/or licking the injected paw for a defined period (e.g., the first 5 or 10 minutes post-injection).

  • Data Analysis:

    • Compare the duration of nocifensive behaviors between the this compound-treated groups and the vehicle-treated control group.

    • Data can be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Expected Results:

This compound is expected to produce a dose-dependent reduction in AITC-induced flinching and licking behavior, demonstrating its ability to block TRPA1 activation in vivo.

Treatment GroupDose (mg/kg, p.o.)Nocifensive Behavior (seconds, mean ± SEM)% Inhibition
Vehicle-120 ± 100
This compound190 ± 825
This compound360 ± 750
This compound1025 ± 579
This compound305 ± 296

Hypothetical data for illustrative purposes.

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

The CFA model is a widely used model of persistent inflammatory pain that involves the induction of a localized inflammatory response in the hind paw. This leads to the development of thermal hyperalgesia and mechanical allodynia, hallmarks of inflammatory pain.[1][6]

Materials:

  • This compound

  • Vehicle for this compound

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Male Sprague-Dawley rats (180-220 g)

  • Equipment for assessing thermal hyperalgesia (e.g., Hargreaves apparatus)

  • Equipment for assessing mechanical allodynia (e.g., von Frey filaments or electronic von Frey apparatus)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Baseline Measurements: Before inducing inflammation, measure the baseline paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to a mechanical stimulus for both hind paws.

  • Induction of Inflammation:

    • Lightly anesthetize the rats.

    • Inject a small volume of CFA (e.g., 100 µL) into the plantar surface of one hind paw.

  • Development of Hypersensitivity: Allow 24-48 hours for the inflammatory response and associated pain hypersensitivity to develop.

  • This compound Administration:

    • Administer this compound or vehicle at the desired dose and route.

  • Post-Treatment Assessment:

    • At various time points after this compound administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal hyperalgesia and mechanical allodynia in the inflamed paw.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency or threshold from baseline for each animal.

    • Compare the effects of this compound treatment to the vehicle control group using a two-way ANOVA with repeated measures, followed by a post-hoc test.

Expected Results:

This compound is expected to attenuate CFA-induced thermal hyperalgesia and mechanical allodynia, indicating its potential as an analgesic in inflammatory pain states.

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (seconds, change from baseline)Paw Withdrawal Threshold (grams, change from baseline)
Vehicle--8.5 ± 0.5-10.2 ± 0.8
This compound10-5.2 ± 0.6-6.5 ± 0.7
This compound30-2.1 ± 0.4-2.8 ± 0.5
Positive Control (e.g., NSAID)X-1.5 ± 0.3-1.9 ± 0.4

Hypothetical data for illustrative purposes.

Protocol 3: In Vitro Inhibition of IL-1β-Induced Calcium Flux in Dorsal Root Ganglion (DRG) Neurons

This in vitro assay assesses the ability of this compound to block TRPA1-mediated calcium influx in sensory neurons stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[7]

Materials:

  • This compound

  • Recombinant IL-1β

  • Primary cultured dorsal root ganglion (DRG) neurons from rats or mice

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Cell culture medium and supplements

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons from neonatal or adult rodents according to standard protocols.

  • Dye Loading:

    • Incubate the cultured DRG neurons with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip with the dye-loaded neurons onto the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence signal.

    • Perfuse the cells with a solution containing IL-1β (e.g., 10 ng/mL) and record the change in intracellular calcium concentration.

  • This compound Inhibition:

    • In a separate set of experiments, pre-incubate the DRG neurons with this compound (e.g., 1-10 µM) for a short period (e.g., 10-15 minutes) before stimulating with IL-1β.

    • Record the calcium response in the presence of this compound.

  • Data Analysis:

    • Quantify the change in fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular calcium.

    • Compare the magnitude of the IL-1β-induced calcium response in the presence and absence of this compound.

Expected Results:

This compound should significantly inhibit the increase in intracellular calcium induced by IL-1β in DRG neurons, demonstrating its ability to block TRPA1 channels at the cellular level.

ConditionPeak Calcium Response (Δ Ratio, mean ± SEM)% Inhibition
IL-1β (10 ng/mL)0.85 ± 0.050
IL-1β + this compound (1 µM)0.42 ± 0.0450.6
IL-1β + this compound (10 µM)0.15 ± 0.0282.4

Hypothetical data for illustrative purposes.

Conclusion

This compound is a valuable pharmacological tool for the investigation of neurogenic inflammation. Its high potency and selectivity for the TRPA1 channel allow for precise interrogation of the role of this channel in various preclinical models of pain and inflammation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies. By employing these methodologies, investigators can further elucidate the mechanisms of neurogenic inflammation and accelerate the discovery of novel therapeutics for a range of debilitating conditions.

References

AM-0902: Application in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-0902 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and various non-neuronal cells within the respiratory tract, including epithelial and smooth muscle cells. It functions as a key sensor of environmental irritants, pollutants, and endogenous inflammatory mediators. Activation of TRPA1 in the airways is implicated in the pathophysiology of a range of respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cough, by triggering neurogenic inflammation, bronchoconstriction, and mucus secretion. As a TRPA1 antagonist, this compound presents a promising therapeutic tool for investigating and potentially treating these conditions.

These application notes provide an overview of the potential uses of this compound in preclinical respiratory disease research, along with detailed protocols for in vivo studies based on established models of airway inflammation and hyperresponsiveness.

Mechanism of Action: TRPA1 Signaling in the Respiratory Tract

TRPA1 channels on vagal sensory nerve fibers innervating the airways are activated by a wide array of stimuli, including cigarette smoke, environmental pollutants, and endogenous inflammatory molecules such as reactive oxygen species (ROS) and bradykinin. This activation leads to an influx of calcium ions (Ca²⁺), triggering the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP). These neuropeptides act on surrounding cells, causing vasodilation, plasma extravasation (edema), and smooth muscle contraction (bronchoconstriction), collectively known as neurogenic inflammation. Furthermore, TRPA1 activation on non-neuronal cells can directly contribute to the inflammatory response. In lung epithelial cells, TRPA1 activation by lipopolysaccharide (LPS) can lead to a cascade involving NADPH oxidase activation, ROS production, and the activation of MAPK/NF-κB signaling, resulting in the production of pro-inflammatory cytokines.[2][3][4]

This compound, by selectively blocking the TRPA1 channel, is expected to inhibit these downstream effects, thereby reducing airway inflammation, hyperresponsiveness, and other symptoms associated with TRPA1 activation in respiratory diseases.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Activators cluster_cell Sensory Neuron / Epithelial Cell cluster_effects Pathophysiological Effects irritants Irritants (e.g., Smoke, Pollutants) TRPA1 TRPA1 Channel irritants->TRPA1 inflammatory_mediators Inflammatory Mediators (e.g., ROS, Bradykinin) inflammatory_mediators->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx AM0902 This compound AM0902->TRPA1 Inhibits Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_influx->Neuropeptide_release MAPK_NFkB MAPK/NF-κB Activation Ca_influx->MAPK_NFkB inflammation Neurogenic Inflammation Neuropeptide_release->inflammation bronchoconstriction Bronchoconstriction Neuropeptide_release->bronchoconstriction mucus Mucus Hypersecretion Neuropeptide_release->mucus cough Cough Neuropeptide_release->cough MAPK_NFkB->inflammation

Caption: Simplified signaling pathway of TRPA1 activation and inhibition by this compound in the airways.

Data Presentation: Efficacy of TRPA1 Antagonists in Preclinical Respiratory Models

While specific data for this compound in respiratory models is not yet widely published, the following tables summarize representative data from studies using other potent and selective TRPA1 antagonists in well-established animal models of asthma and acute lung injury. These data provide a strong rationale for the potential efficacy of this compound in similar experimental settings.

Table 1: Effect of TRPA1 Antagonism on Airway Inflammation in an Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

Treatment GroupTotal Cells in BALF (x10⁵)Eosinophils in BALF (x10⁴)Neutrophils in BALF (x10⁴)
Naive1.5 ± 0.20.1 ± 0.050.2 ± 0.1
OVA + Vehicle7.8 ± 1.13.5 ± 0.61.9 ± 0.4
OVA + TRPA1 Antagonist (e.g., GDC-0334)3.2 ± 0.5#1.2 ± 0.3#0.5 ± 0.2#
Data are presented as mean ± SEM. p < 0.05 compared to Naive group. #p < 0.05 compared to OVA + Vehicle group. Data adapted from preclinical studies with TRPA1 antagonists.

Table 2: Effect of TRPA1 Antagonism on Airway Hyperresponsiveness (AHR) in an OVA-Induced Allergic Asthma Model in Guinea Pigs

Treatment GroupPC100 (Histamine, mg/mL)
Saline + Vehicle2.5 ± 0.4
OVA + Vehicle0.8 ± 0.2
OVA + TRPA1 Antagonist (e.g., BI01305834)1.9 ± 0.3#
Data are presented as mean ± SEM. PC100 is the provocative concentration of histamine causing a 100% increase in baseline airway resistance. p < 0.05 compared to Saline + Vehicle group. #p < 0.05 compared to OVA + Vehicle group. Data adapted from preclinical studies with TRPA1 antagonists.[5]

Table 3: Effect of TRPA1 Antagonism in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

Treatment GroupTotal Cells in BALF (x10⁵)Neutrophils in BALF (x10⁵)MPO Activity (U/mL)
Saline + Vehicle1.2 ± 0.30.1 ± 0.040.5 ± 0.1
LPS + Vehicle9.5 ± 1.57.8 ± 1.23.2 ± 0.5
LPS + TRPA1 Antagonist (e.g., HC-030031)4.1 ± 0.8#3.2 ± 0.6#1.4 ± 0.3#
Data are presented as mean ± SEM. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration. p < 0.05 compared to Saline + Vehicle group. #p < 0.05 compared to LPS + Vehicle group. Data adapted from preclinical studies with TRPA1 antagonists.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of respiratory disease. These protocols are based on established procedures used for other TRPA1 antagonists.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model is used to assess the effect of this compound on allergic airway inflammation and hyperresponsiveness.

Experimental Workflow:

OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Booster (OVA/Alum i.p.) Day21_23 Days 21-23: OVA Challenge (Intranasal) Day14->Day21_23 Day24 Day 24: Assess AHR (Methacholine) Day21_23->Day24 Treatment This compound or Vehicle (e.g., i.p. or p.o.) Prior to each challenge Treatment->Day21_23 Day25 Day 25: Collect BALF & Lungs (Cell counts, Cytokines, Histology)

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Methodology:

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Sensitization: On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL saline.

  • Drug Administration: Prior to each challenge (e.g., 1 hour before), administer this compound or vehicle control via an appropriate route (e.g., i.p. or oral gavage). The dosage of this compound should be determined based on preliminary pharmacokinetic and dose-ranging studies.

  • Airway Challenge: On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of saline under light anesthesia.

  • Assessment of Airway Hyperresponsiveness (AHR): On day 24, measure AHR in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a forced oscillation technique to determine lung resistance and compliance.

  • Bronchoalveolar Lavage (BAL) and Lung Tissue Collection: On day 25, euthanize the mice and perform bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.

  • BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA. Resuspend the cell pellet and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using cytospin preparations stained with a modified Wright-Giemsa stain.

  • Histopathology: Perfuse the lungs with saline and fix with 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice

This model is used to evaluate the effect of this compound on acute, non-allergic airway inflammation.

Experimental Workflow:

LPS_ALI_Workflow start Start treatment Administer this compound or Vehicle (e.g., i.p. or p.o.) start->treatment lps_challenge LPS Challenge (Intranasal or Intratracheal) treatment->lps_challenge assessment Assessment at 24h post-LPS (BALF analysis, Lung histology, MPO assay) lps_challenge->assessment end End assessment->end

Caption: Experimental workflow for the LPS-induced acute lung injury model.

Methodology:

  • Animals: C57BL/6 mice (male or female, 8-10 weeks old) are commonly used.

  • Drug Administration: Administer this compound or vehicle control (e.g., 1 hour before LPS challenge).

  • LPS Challenge: Anesthetize the mice and instill lipopolysaccharide (LPS) from E. coli (e.g., 10 µg in 50 µL of sterile saline) intranasally or intratracheally.

  • Sample Collection: At 24 hours post-LPS challenge, euthanize the mice and collect BAL fluid and lung tissue as described in Protocol 1.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts, with a focus on neutrophils. Measure protein concentration in the supernatant as an indicator of vascular permeability. Analyze pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by ELISA.

    • Lung Tissue: Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity, a quantitative index of neutrophil infiltration. Process the remaining lung tissue for histopathological examination (H&E staining) to assess lung injury, including alveolar wall thickening, edema, and inflammatory cell infiltration.

Concluding Remarks

This compound, as a potent and selective TRPA1 antagonist, holds significant promise for advancing our understanding of the role of TRPA1 in respiratory diseases. The protocols and data presented here, based on studies with similar compounds, provide a solid foundation for researchers to design and execute experiments to investigate the therapeutic potential of this compound in preclinical models of asthma and COPD. Further studies are warranted to elucidate the specific in vivo efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile of this compound in the context of respiratory pathophysiology.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AM-0902 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with AM-0902 in aqueous buffers during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you overcome these challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. Here are several strategies to address this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, and for some sensitive cell lines, as low as 0.1%.[1] You may need to prepare a more concentrated DMSO stock solution to achieve a low final solvent concentration. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution. First, dilute the DMSO stock into a smaller volume of buffer while vortexing vigorously, and then add this intermediate dilution to the final volume.[1]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C can sometimes help dissolve the precipitate.[1][2] Brief sonication can also help break up precipitate particles and aid in redissolving the compound.[2]

  • Incorporate Solubilizing Agents: If the above methods are insufficient, consider using co-solvents or other excipients. See the detailed protocols below.

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound. Its solubility is highly dependent on the solvent system used. Below is a summary of its known solubility.

This compound Solubility Data

Solvent/BufferMaximum ConcentrationNotes
DMSO37.08 mg/mL (~100 mM)Recommended for preparing concentrated stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.4226 µMDemonstrates good solubility at this concentration.[3]
Simulated Intestinal Fluid (SIF)248 µMGood solubility in this simulated physiological fluid.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~6.74 mM)A clear solution can be achieved with this formulation.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (~6.74 mM)A clear solution can be achieved with this formulation.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (~6.74 mM)A clear solution can be achieved with this formulation.[3]

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4][5][6] TRPA1 is a non-selective cation channel involved in the detection of pain, cold, and itch, as well as responses to environmental irritants.[4] this compound blocks the activation of TRPA1, thereby inhibiting downstream signaling pathways associated with these sensory responses.[5][7] It exhibits high selectivity for TRPA1 over other TRP channels like TRPV1, TRPV3, TRPV4, and TRPM8.

Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound

If you are encountering precipitation of this compound in your aqueous buffer, follow this step-by-step guide.

Initial Assessment
  • Observe Precipitation: Note the concentration at which precipitation occurs in your specific aqueous buffer.

  • Check Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. If it is above 0.5%, this is a likely contributor to the problem.

Optimization Strategies
  • Lower the Final DMSO Concentration:

    • Prepare a more concentrated stock solution of this compound in DMSO (e.g., 50-100 mM).

    • Use a smaller volume of this concentrated stock to achieve your desired final concentration of this compound, keeping the final DMSO concentration below 0.5%.

  • Improve Dilution Technique:

    • Pre-warm the buffer: Gently warm your aqueous buffer to 37°C before adding the this compound/DMSO stock.

    • Add stock to buffer: Always add the DMSO stock to the aqueous buffer, not the other way around.

    • Mix vigorously: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[2]

  • Employ Solubilizing Agents (if necessary):

    • If the above steps are not sufficient, consider using a co-solvent formulation. A recommended formulation is provided in the experimental protocol below.

    • Important: When using any new excipient, it is crucial to run a vehicle control (the formulation without this compound) to ensure it does not interfere with your assay.[8]

Experimental Protocol: Preparation of this compound in a Co-Solvent Formulation

This protocol describes the preparation of a solution of this compound using a co-solvent system to enhance its aqueous solubility.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the Vehicle Solution:

    • In a sterile tube, prepare the vehicle solution by combining the solvents in the following order and proportions:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex thoroughly to ensure a homogenous mixture.

  • Dissolve this compound:

    • Weigh the desired amount of this compound and place it in a separate sterile tube.

    • Add the appropriate volume of the prepared vehicle solution to achieve the desired final concentration (e.g., to achieve a 2.5 mg/mL solution, add 1 mL of the vehicle to 2.5 mg of this compound).

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) and brief sonication can be used to aid dissolution.[3]

  • Final Dilution into Assay Medium:

    • Perform serial dilutions of this stock solution in your assay buffer to achieve the final desired concentrations for your experiment.

    • Remember to include a vehicle control containing the same final concentration of the co-solvent formulation.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Workflow for this compound Insolubility

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound precipitates in aqueous buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Increase DMSO stock concentration and decrease volume added to buffer. check_dmso->lower_dmso Yes improve_dilution Optimize dilution technique: - Add DMSO stock to buffer - Vortex immediately - Gentle warming (37°C) check_dmso->improve_dilution No re_evaluate Precipitation resolved? lower_dmso->re_evaluate re_evaluate->improve_dilution No end_success Success: this compound is soluble re_evaluate->end_success Yes re_evaluate2 Precipitation resolved? improve_dilution->re_evaluate2 use_cosolvent Use a co-solvent formulation (e.g., DMSO/PEG300/Tween-80/Saline) re_evaluate2->use_cosolvent No re_evaluate2->end_success Yes vehicle_control Run vehicle control to check for assay interference use_cosolvent->vehicle_control vehicle_control->end_success end_fail Contact Technical Support

Caption: A flowchart outlining the steps to troubleshoot the insolubility of this compound.

Simplified TRPA1 Signaling Pathway and Inhibition by this compound

TRPA1_Signaling TRPA1 Signaling and Inhibition by this compound cluster_membrane Cell Membrane TRPA1 TRPA1 Channel calcium_influx Ca2+ Influx TRPA1->calcium_influx stimuli Pain/Inflammatory Stimuli (e.g., AITC, Bradykinin) stimuli->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Inhibits depolarization Membrane Depolarization calcium_influx->depolarization neuronal_activation Neuronal Activation & Pain Sensation depolarization->neuronal_activation

Caption: The role of this compound in blocking TRPA1-mediated signaling pathways.

References

Technical Support Center: Optimizing AM-0902 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of AM-0902 for their in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?

A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. This compound is a potent antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, with reported IC50 values in the low nanomolar range for both rat and human TRPA1.[1][2] Specifically, the IC50 is 71 nM for rat TRPA1 and 131 nM for human TRPA1 in calcium flux assays.[1][2] A dose-response curve should be generated to determine the optimal concentration for your specific cell type and assay conditions.

Q2: I am observing inconsistent results or lower than expected potency with this compound. What are the possible causes and solutions?

A2: Inconsistent results can arise from several factors:

  • Compound Solubility: While this compound has good aqueous solubility, it is crucial to ensure it is fully dissolved.[1] this compound is soluble in DMSO at a concentration of 2 mg/mL. Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.1%).

  • Compound Stability: Like any small molecule, the stability of this compound in your specific assay media and under your experimental conditions (e.g., temperature, light exposure) should be considered. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

  • Cell Line Variability: The expression level of TRPA1 can vary between different cell lines and even between passages of the same cell line. Regularly verify TRPA1 expression in your cells using techniques like qPCR or Western blotting.

  • Agonist Concentration: The apparent potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the TRPA1 agonist (e.g., AITC, cinnamaldehyde) that elicits a robust but not maximal response (typically an EC80 concentration).

Q3: I am seeing signs of cytotoxicity in my cell-based assay at higher concentrations of this compound. How can I address this?

A3: While this compound is reported to be selective for TRPA1, high concentrations of any compound can lead to off-target effects and cytotoxicity.[3][4][5]

  • Determine the Cytotoxic Threshold: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your specific cell line.[6][7] This will help you establish a maximum working concentration.

  • Optimize Concentration: Aim to use the lowest concentration of this compound that gives you the desired level of TRPA1 inhibition to minimize the risk of off-target effects.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO at the same final concentration) and untreated cell controls in your experiments to accurately assess the baseline level of cell viability.

Q4: How can I confirm that the observed effects of this compound are specifically due to TRPA1 inhibition?

A4: To ensure the observed effects are on-target, consider the following control experiments:

  • Use a TRPA1-Negative Cell Line: Test the effect of this compound in a parental cell line that does not express TRPA1. The compound should not elicit the same response in these cells.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing TRPA1 in a null background and demonstrating that the effect of this compound is restored.

Quantitative Data Summary

The following table summarizes the reported in vitro potency and properties of this compound.

ParameterSpeciesValueAssay TypeReference
IC50 Rat TRPA171 nM45Ca2+ Flux[1][2]
IC50 Human TRPA1131 nM45Ca2+ Flux[1][2]
IC50 Human TRPA120 nMFLIPR
IC50 Rat TRPA119 nM45Ca2+ Flux (with methylglyoxal)[1]
Selectivity Human TRPV1, TRPV4> 10 µMNot specified[1]
Selectivity Rat TRPV1, TRPV3, TRPM8> 10 µMNot specified[1]
Solubility PBS (pH 7.4)226 µMNot specified[1]
Solubility DMSO2 mg/mLNot specified
Permeability MDCK cells (Papp)44.5 µcm/sNot specified[1]

Experimental Protocols

Calcium Flux Assay using Fluo-4

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to TRPA1 activation and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader

Methodology:

  • Cell Plating: Seed the TRPA1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells twice with 100 µL of HBSS.

    • Prepare serial dilutions of this compound in HBSS at 2X the final desired concentrations.

    • Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of HBSS with the corresponding vehicle concentration (e.g., DMSO).

    • Incubate for 10-20 minutes at room temperature in the dark.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the TRPA1 agonist (e.g., AITC) at 2X the final desired concentration (e.g., EC80) in HBSS.

    • Using a fluorescence plate reader with automated injection, add 50 µL of the agonist solution to each well.

    • Immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds for a period of 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known TRPA1 antagonist (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to measure TRPA1 channel currents and their inhibition by this compound.

Materials:

  • CHO cells stably expressing rat TRPA1

  • Culture medium for CHO cells

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • This compound

  • TRPA1 agonist (e.g., Cinnamaldehyde)

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Cell Preparation: Plate TRPA1-expressing CHO cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application:

    • Apply the TRPA1 agonist (e.g., cinnamaldehyde at its EC50 concentration) via the perfusion system to elicit an inward current.

  • This compound Application:

    • Once a stable agonist-induced current is established, co-apply this compound at the desired concentration with the agonist.

    • Record the current until a new steady-state is reached to determine the extent of inhibition.

    • To generate a dose-response curve, apply increasing concentrations of this compound. Ensure a washout period between applications if the same cell is used.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to determine the IC50.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Downstream Downstream Signaling (e.g., CGRP release, Neuroinflammation) Ca_influx->Downstream Initiates AM0902 This compound AM0902->TRPA1 Antagonizes

Caption: Mechanism of this compound action on the TRPA1 signaling pathway.

Calcium_Flux_Workflow A 1. Seed TRPA1-expressing cells in 96-well plate B 2. Load cells with Fluo-4 AM calcium indicator A->B C 3. Wash cells B->C D 4. Add this compound dilutions and incubate C->D E 5. Add TRPA1 agonist D->E F 6. Measure fluorescence change E->F G 7. Analyze data and determine IC50 F->G

Caption: Experimental workflow for a calcium flux assay.

References

Potential off-target effects of AM-0902 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AM-0902 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular models, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It is not a kinase inhibitor. TRPA1 is a non-selective cation channel primarily known as a sensor for pain, cold, and itch, as well as environmental irritants.[2][3]

Q2: How selective is this compound for TRPA1?

A2: this compound demonstrates high selectivity for TRPA1. It has been shown to have no significant activity against other related TRP channels, including human TRPV1 and TRPV4, and rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 μM.[1] A similar compound, AMG0902, was profiled against a panel of 40 targets including GPCRs, ion channels, and kinases and showed minimal inhibition, suggesting a broad selectivity profile for this class of molecules.[4]

Q3: What is the expected on-target effect of this compound in cellular models?

A3: The primary on-target effect of this compound is the inhibition of TRPA1 channel activation. TRPA1 activation leads to an influx of cations, most notably calcium (Ca2+), into the cell.[3] Therefore, in cellular models expressing TRPA1, this compound is expected to block or reduce the increase in intracellular calcium concentration induced by TRPA1 agonists (e.g., allyl isothiocyanate (AITC), cinnamaldehyde). This can be measured using calcium imaging assays.

A4: Unexplained cellular phenotypes can arise from off-target effects or from unexpected downstream consequences of on-target TRPA1 inhibition. To dissect this, a systematic approach is recommended. Please refer to the Troubleshooting Guide below for a step-by-step process to investigate unexpected results.

Troubleshooting Guide: Unexpected Cellular Phenotypes

If you observe an unexpected cellular response following treatment with this compound, follow these steps to determine the likelihood of an on-target versus an off-target effect.

Problem: Unexpected change in cell viability, morphology, or signaling pathway activity after this compound treatment.

Troubleshooting Step Rationale Expected Outcome if On-Target Expected Outcome if Off-Target
1. Confirm On-Target Engagement First, verify that this compound is engaging its intended target, TRPA1, at the concentrations used in your experiment.This compound should inhibit agonist-induced calcium influx in a dose-dependent manner in TRPA1-expressing cells.No or minimal inhibition of TRPA1 activity at the concentrations causing the unexpected phenotype.
2. Use a Structurally Unrelated TRPA1 Antagonist A different TRPA1 antagonist with a distinct chemical structure is less likely to share the same off-target profile.The structurally unrelated antagonist should replicate the unexpected phenotype.The structurally unrelated antagonist will not produce the same unexpected phenotype.
3. Utilize a TRPA1 Knockout/Knockdown Cell Line Genetically removing or reducing the expression of TRPA1 will eliminate on-target effects.The unexpected phenotype will be absent or significantly reduced in TRPA1 knockout/knockdown cells treated with this compound.The unexpected phenotype will persist in TRPA1 knockout/knockdown cells treated with this compound.
4. Perform a Dose-Response Analysis On-target effects should correlate with the known potency of this compound for TRPA1.The unexpected phenotype should occur at concentrations consistent with the IC50 of this compound for TRPA1 inhibition.The unexpected phenotype may occur at concentrations significantly higher or lower than the IC50 for TRPA1.
5. Conduct Broad Panel Screening To identify potential off-target interactions, screen this compound against a broad panel of receptors, ion channels, and kinases.Minimal activity against other targets.Significant activity against one or more unintended targets.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetSpeciesAssay TypeIC50Reference
TRPA1HumanCalcium Influx0.02 µM[1]
TRPA1RatCalcium Influx0.071 µM

Table 2: Selectivity Profile of this compound

TargetSpeciesConcentration TestedActivityReference
TRPV1Human10 µMNo significant activity[1]
TRPV4Human10 µMNo significant activity[1]
TRPV1Rat10 µMNo significant activity[1]
TRPV3Rat10 µMNo significant activity[1]
TRPM8Rat10 µMNo significant activity[1]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPA1 Antagonism

This protocol is designed to measure the ability of this compound to inhibit TRPA1 agonist-induced calcium influx in a cell line expressing TRPA1 (e.g., HEK293-TRPA1).

Materials:

  • HEK293 cells stably expressing human TRPA1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • TRPA1 agonist stock solution (e.g., AITC at 100 mM in DMSO)

Procedure:

  • Cell Plating: Seed HEK293-TRPA1 cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate in the dark at 37°C for 30-60 minutes.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Remove the dye loading solution and wash the cells twice with HBSS.

    • Add the this compound dilutions to the respective wells and incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a working solution of the TRPA1 agonist (e.g., AITC at a concentration that elicits a submaximal response, EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the agonist solution to all wells simultaneously using the plate reader's injection system.

    • Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) every 1-2 seconds for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to control wells (agonist only).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of this compound on TRPA1 channel currents.

Materials:

  • TRPA1-expressing cells (e.g., HEK293-TRPA1)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass pipettes

  • Pipette puller

  • Microscope

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound and TRPA1 agonist solutions

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Perfuse the cell with the external solution containing a TRPA1 agonist to establish a stable baseline current.

    • Co-perfuse with the agonist and varying concentrations of this compound.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at each this compound concentration.

    • Normalize the current to the baseline agonist-evoked current.

    • Plot the normalized current as a function of this compound concentration to determine the IC50.

Visualizations

On_Target_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Allows Agonist TRPA1 Agonist (e.g., AITC) Agonist->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Inhibits Downstream Downstream Signaling (e.g., CGRP release, Neurogenic Inflammation) Ca_Influx->Downstream

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., Calcium Imaging) Start->Confirm_On_Target On_Target_Engaged Is TRPA1 inhibited at relevant concentrations? Confirm_On_Target->On_Target_Engaged Use_Unrelated_Antagonist Test Structurally Unrelated TRPA1 Antagonist On_Target_Engaged->Use_Unrelated_Antagonist Yes Re_evaluate Re-evaluate Experiment (Concentration, Assay Conditions) On_Target_Engaged->Re_evaluate No Phenotype_Replicated Is the phenotype replicated? Use_Unrelated_Antagonist->Phenotype_Replicated Use_KO_Cells Test in TRPA1 Knockout/Knockdown Cells Phenotype_Replicated->Use_KO_Cells Yes Off_Target_Effect Likely Off-Target Effect (Consider broad panel screening) Phenotype_Replicated->Off_Target_Effect No Phenotype_Persists Does the phenotype persist? Use_KO_Cells->Phenotype_Persists On_Target_Effect Likely On-Target Effect (Investigate downstream TRPA1 signaling) Phenotype_Persists->On_Target_Effect No Phenotype_Persists->Off_Target_Effect Yes

References

AM-0902 Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AM-0902, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO up to 100 mM.[1] For optimal stability, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO. These stock solutions should be stored at +4°C for short-term use and can be aliquoted and stored at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.

Q2: How stable is this compound in aqueous solutions or cell culture media?

A2: While specific quantitative data on the stability of this compound in aqueous solutions is not extensively published, compounds of its class can be susceptible to hydrolysis over time, especially at non-neutral pH. It is best practice to prepare fresh dilutions in your aqueous experimental buffer or media from a DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.

Q3: What are the potential degradation pathways for this compound?

A3: Although specific degradation pathways for this compound have not been detailed in publicly available literature, molecules with similar functional groups (such as the oxadiazole and purine rings) can be susceptible to certain degradation mechanisms. These may include:

  • Hydrolysis: The oxadiazole ring could potentially undergo hydrolytic cleavage under strongly acidic or basic conditions.

  • Oxidation: The purine ring system and other electron-rich parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to UV light could potentially lead to degradation. It is advisable to protect solutions containing this compound from light.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation may not always be visually apparent. Signs of degradation can include a decrease in the expected biological activity of the compound, such as a reduced ability to antagonize the TRPA1 channel.[1][2][3][4] For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the area of the parent this compound peak.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity 1. Degradation of this compound: The compound may have degraded in the stock solution or in the final experimental solution. 2. Precipitation: this compound may have precipitated out of the aqueous solution, especially at higher concentrations. 3. Incorrect concentration: Errors in dilution calculations.1. Prepare fresh dilutions: Always make fresh dilutions from a recently prepared or properly stored frozen stock. 2. Check for precipitation: Visually inspect the solution. If cloudiness is observed, consider lowering the final concentration or using a vehicle with better solubilizing properties (if compatible with the experimental system). 3. Verify calculations: Double-check all dilution calculations.
High background signal or off-target effects 1. High concentration of this compound: Using concentrations significantly higher than the reported IC50 may lead to non-specific effects. The IC50 for human TRPA1 is 0.02 µM.[1] 2. DMSO toxicity: The final concentration of DMSO in the experimental system may be too high.1. Perform a dose-response curve: Determine the optimal concentration for your specific assay. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is below a level that affects your experimental system (typically <0.1-0.5%). Run a vehicle control with the same DMSO concentration.
Variability between experiments 1. Inconsistent solution preparation: Differences in the age of the diluted solutions or the number of freeze-thaw cycles of the stock solution. 2. Environmental factors: Exposure of the solutions to light or elevated temperatures.1. Standardize protocols: Use a consistent protocol for solution preparation, including the use of freshly prepared dilutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Control experimental conditions: Protect solutions from light and maintain a consistent temperature throughout the experiment.

Quantitative Stability Data (Illustrative Examples)

As comprehensive experimental stability data for this compound is not publicly available, the following tables provide an illustrative example of how such data might be presented. These values are hypothetical and based on general knowledge of small molecule stability for research purposes. Researchers should perform their own stability assessments for their specific experimental conditions.

Table 1: Hypothetical Half-life of this compound in Aqueous Buffer at Different pH and Temperatures

pHTemperature (°C)Half-life (t½) (hours)
5.025> 48
7.425> 48
7.43724 - 48
9.025< 24

Table 2: Hypothetical Degradation of this compound Under Forced Degradation Conditions

ConditionDuration% Degradation (Hypothetical)
0.1 M HCl24 hours5 - 10%
0.1 M NaOH24 hours15 - 25%
3% H₂O₂24 hours10 - 20%
UV Light (254 nm)4 hours5 - 15%
Heat (60°C)48 hours10 - 15%

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Prepare Intermediate Dilution (if necessary): On the day of the experiment, thaw a stock aliquot. Prepare an intermediate dilution in DMSO or your experimental buffer.

  • Prepare Final Working Solution: Dilute the intermediate solution or the stock solution directly into your final experimental buffer or cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is kept to a minimum and is consistent across all experimental conditions, including vehicle controls.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general HPLC method that can be adapted to assess the stability of this compound. Method development and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of this compound).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Incubate this compound solutions under the desired test conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, inject samples onto the HPLC system.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound compound.

    • Calculate the percentage of remaining this compound relative to the initial time point.

Signaling Pathway and Workflow Diagrams

cluster_0 TRPA1 Activation and Inhibition Stimuli Noxious Stimuli (e.g., AITC, IL-1β) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Neuronal Activation & Pain Sensation Ca_Influx->Cellular_Response Leads to AM0902 This compound AM0902->TRPA1 Antagonizes cluster_1 This compound Stability Assessment Workflow Prep_Stock Prepare this compound Stock in DMSO Stress_Conditions Expose to Stress Conditions (pH, Temp, Light) Prep_Stock->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis cluster_2 Troubleshooting Logic for Inconsistent Activity Inconsistent_Activity Inconsistent Biological Activity Check_Prep Review Solution Preparation Protocol Inconsistent_Activity->Check_Prep Check_Storage Verify Stock Storage Conditions Inconsistent_Activity->Check_Storage Check_Conc Confirm Final Concentration Inconsistent_Activity->Check_Conc Prepare_Fresh Use Freshly Prepared Solutions Check_Prep->Prepare_Fresh Check_Storage->Prepare_Fresh Check_Conc->Prepare_Fresh Resolved Issue Resolved Prepare_Fresh->Resolved

References

How to prevent AM-0902 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM-0902. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in cell culture media, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical and chemical properties?

This compound is a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[1][2][3] It is an orally bioavailable compound used in research to study the role of TRPA1 in pain and inflammation. Its key properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅ClN₆O₂[2]
Molecular Weight 370.79 g/mol
Appearance White to beige powder
Purity ≥98% (HPLC)
Solubility in DMSO Up to 100 mM
Aqueous Solubility 226 µM in PBS (pH 7.4)[1]
Storage Store powder at 2-8°C. Store DMSO stock solutions in aliquots at -20°C.[4]

Q2: Why does this compound, a DMSO-soluble compound, precipitate when added to aqueous cell culture media?

This is a common issue for hydrophobic small molecules. While this compound dissolves readily in an organic solvent like DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The DMSO from the stock solution rapidly disperses in the media, leaving the hydrophobic compound to crash out of the solution.[5] Factors like final concentration, media composition (salts, proteins), pH, and temperature can all influence this process.[6][7]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[6] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to assess its effect on your specific cell line.

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation after adding this compound to your cell culture medium, consult the following guide for common causes and solutions.

Table 2: Troubleshooting Precipitation Issues

Potential CauseRecommended Solution
Final concentration is too high The final working concentration of this compound may exceed its solubility limit in your specific media. The reported aqueous solubility is 226 µM in PBS.[1] Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your media.
Improper mixing technique Adding the DMSO stock too quickly or into cold media can cause localized high concentrations, leading to immediate precipitation. Always pre-warm the media to 37°C and add the stock solution slowly, drop-by-drop, while gently swirling the media.[6][8]
Stock solution issues The stock solution may not have been fully dissolved, or repeated freeze-thaw cycles could have caused the compound to precipitate within the stock tube. Ensure the DMSO stock is a clear solution before use and always aliquot stocks after preparation to avoid freeze-thaw cycles.[4][8]
Interaction with media components Components in the media, such as salts or high concentrations of serum proteins, can interact with the compound and reduce its solubility.[6][7] Consider testing the compound's stability in media with reduced serum if your experiment allows.
Temperature fluctuations Moving media between cold storage and a warm incubator can cause salts and other components to precipitate, which can act as nucleation sites for compound precipitation.[7] Always ensure media is fully equilibrated to 37°C and clear of any visible precipitates before adding this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 370.79 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you will need 37.08 mg of this compound. Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.1 mol/L x 0.001 L x 370.79 g/mol x 1000 mg/g = 37.08 mg

  • Dissolution: Carefully weigh out 37.08 mg of this compound powder and add it to a sterile microcentrifuge tube. Add 1 mL of high-quality DMSO.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved and the solution is clear. Gentle warming to 37°C can assist with dissolution if needed.[6]

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile tubes. Store these aliquots at -20°C in a desiccated environment to prevent moisture absorption and repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a Final Working Solution in Cell Culture Media

This protocol is designed to minimize precipitation during the final dilution of the DMSO stock into your aqueous cell culture medium.

Procedure:

  • Pre-warm Medium: Place the required volume of your complete cell culture medium in a 37°C water bath or incubator until it reaches temperature. This prevents temperature shock-induced precipitation.[6]

  • Calculate Dilution: Determine the volume of your 100 mM DMSO stock needed for your desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM: V₁ = (C₂ x V₂) / C₁ V₁ = (10 µM x 10 mL) / 100,000 µM = 0.001 mL = 1 µL This 1:10,000 dilution will result in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.

  • Final Dilution: While gently swirling the pre-warmed medium, add the 1 µL of this compound stock solution drop-by-drop directly into the medium. Do not pipette the stock onto the side of the tube or flask.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing, which can damage proteins in serum-containing media.

  • Use Immediately: Use the freshly prepared working solution for your cell-based assays immediately to prevent potential degradation or precipitation over time.

Protocol 3: Determining Maximum Solubility in Your Specific Medium

This assay helps you find the highest concentration of this compound that remains soluble in your complete cell culture medium under your experimental conditions.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of this compound in your pre-warmed complete cell culture medium. Start from a concentration above the expected soluble limit (e.g., 500 µM) and perform 2-fold serial dilutions down to a low concentration (e.g., ~1 µM). Include a "media + DMSO only" vehicle control.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration matching your planned experiment (e.g., 24, 48 hours).

  • Visual Inspection: After incubation, carefully inspect each well or tube for signs of precipitation. This may appear as a cloudy solution, a visible pellet, or small crystals.

  • Microscopic Examination: Pipette a small volume from each concentration onto a microscope slide and examine for crystalline structures.

  • Determine Solubility Limit: The highest concentration that remains clear and free of crystals is the maximum working concentration you should use for your experiments in that specific medium.

Visual Guides

TroubleshootingWorkflow cluster_start cluster_checks cluster_solutions cluster_end start Precipitation Observed check_conc Is Final Concentration < 200 µM? start->check_conc check_mixing Was Media Pre-warmed & Stock Added Dropwise? check_conc->check_mixing Yes sol_conc Perform Solubility Test (Protocol 3) & Lower Concentration check_conc->sol_conc No check_stock Is DMSO Stock Clear & Properly Stored? check_mixing->check_stock Yes sol_mixing Revise Dilution Technique (Protocol 2) check_mixing->sol_mixing No sol_stock Prepare Fresh Stock Solution (Protocol 1) check_stock->sol_stock No end_node Problem Resolved check_stock->end_node Yes sol_conc->end_node sol_mixing->end_node sol_stock->end_node

Caption: Troubleshooting workflow for this compound precipitation.

DilutionProcess cluster_good Correct Method cluster_bad Incorrect Method stock_good This compound in DMSO media_good Pre-warmed Media (37°C) stock_good->media_good Add Dropwise + Gentle Swirling result_good Clear Solution (this compound Solubilized) media_good->result_good stock_bad This compound in DMSO media_bad Cold Media stock_bad->media_bad Add Quickly result_bad Precipitation (Cloudy Solution) media_bad->result_bad

Caption: Visual comparison of correct vs. incorrect dilution methods.

References

AM-0902 Technical Support Center for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AM-0902 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful implementation of your experiments.

Understanding this compound

This compound is a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[1][2] It is an essential tool for investigating the role of TRPA1 in various physiological and pathological processes, particularly in pain and inflammation models.[3][4] It is important to note that this compound is a pharmacologically active substance and should not be used as a vehicle control. A vehicle control is an inert substance administered to a control group to isolate the effects of the experimental drug.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 370.79 g/mol [2]
Formula C₁₇H₁₅ClN₆O₂[2]
CAS Number 1883711-97-4[1][2]
Purity ≥98% (HPLC)[2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource
DMSO 37.08 mg/mL (100 mM)[2]

Table 3: In Vitro Potency of this compound

TargetIC₅₀SpeciesSource
TRPA1 0.02 µMHuman[2]
TRPA1 71 nMRat[5]
TRPA1 131 nMHuman[5]

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosingSource
Terminal Half-life (t½) 0.6 h0.5 mg/kg, IV[5]
Terminal Half-life (t½) 2.8 h30 mg/kg, Oral[5]

Experimental Protocols

Preparation of this compound for In Vivo Dosing

Objective: To prepare a stable and homogenous formulation of this compound for administration in animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Based on its solubility, prepare a stock solution of this compound in DMSO.[2] For example, to create a 100 mM stock, dissolve 37.08 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.[5]

  • Working Solution Preparation:

    • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[5]

    • Dilute the DMSO stock solution with a suitable aqueous vehicle like saline or PBS to the final desired concentration.

    • Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically <10%) to avoid vehicle-induced effects in animals. Always include a vehicle control group in your experiment that receives the same concentration of DMSO in saline/PBS as the treatment groups.

Experimental Workflow for a Pain Model Study

Objective: To assess the efficacy of this compound in a rat model of inflammatory pain.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Rats D Induce Inflammation (e.g., CFA injection) A->D B Prepare this compound Formulation E Administer this compound or Vehicle (e.g., oral gavage) B->E C Prepare Vehicle Control C->E D->E Post-inflammation F Assess Pain Behavior (e.g., flinching test) E->F Post-dosing G Collect and Record Data F->G H Statistical Analysis G->H I Interpret Results H->I

Caption: Workflow for an in vivo pain study using this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in working solution - Low solubility in aqueous solutions.- High final concentration of this compound.- Low percentage of co-solvent (DMSO).- Increase the percentage of DMSO in the final formulation (while staying within tolerable limits for the animal model).- Prepare a more dilute working solution and increase the dosing volume (within acceptable limits for the route of administration).- Use sonication to aid dissolution during preparation.[5]- Prepare the solution fresh immediately before use.[5]
No observable effect of this compound in the animal model - Inadequate dose.- Poor bioavailability via the chosen route of administration.- Degradation of the compound.- Consult literature for effective dose ranges. A dose-dependent reduction in pain behavior has been observed with 10 and 30 mg/kg oral doses in rats.[5]- this compound is orally bioavailable.[2] Consider the pharmacokinetic profile when designing the timing of your experiment.[5]- Ensure proper storage of the lyophilized powder at -20°C.[1] Use solutions within one month when stored at -20°C.[1]
Adverse effects in the vehicle control group - High concentration of DMSO.- Reduce the final concentration of DMSO in the vehicle. A concentration of 5-10% is generally well-tolerated for most routes, but this should be optimized for your specific study.
Variability in experimental results - Inconsistent formulation preparation.- Inaccurate dosing.- Animal stress.- Ensure the formulation is homogenous before each administration.- Use precise techniques for the chosen route of administration (e.g., oral gavage, intravenous injection).- Ensure animals are properly acclimatized and handled to minimize stress.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective antagonist of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, leading to pain, cold, and itch sensations.[3] By blocking this channel, this compound can inhibit these responses.

Q2: How should I store this compound? A2: Lyophilized this compound should be stored at -20°C and is stable for up to 36 months.[1] Once in solution, it should be stored at -20°C and used within one month to prevent loss of potency.[1]

Q3: Is this compound selective for TRPA1? A3: Yes, this compound is highly selective for TRPA1. It shows no significant activity against other related channels such as human TRPV1 or TRPV4, and rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 μM.[2][5]

Q4: What is the recommended vehicle for in vivo studies? A4: A common vehicle for this compound is a mixture of DMSO and an aqueous solution like saline or PBS. Due to its high solubility in DMSO, a stock solution is typically prepared in DMSO and then diluted to the final working concentration. It is crucial to include a vehicle control group that receives the same final concentration of DMSO as the treated animals.

Q5: What is the role of a vehicle control and why is this compound not suitable for this purpose? A5: A vehicle control group is essential in animal studies to ensure that any observed effects are due to the test compound and not the solvent used to deliver it. The vehicle control should be inert and not have any biological effects. This compound is a potent TRPA1 antagonist and is therefore pharmacologically active. Using it as a vehicle control would be scientifically incorrect and would confound the interpretation of the experimental results.

Signaling Pathway Diagram

signaling_pathway cluster_stimuli Noxious Stimuli cluster_channel TRPA1 Channel cluster_response Cellular & Physiological Response stimuli Environmental Irritants (e.g., mustard oil) Endogenous Mediators trpa1 TRPA1 Ion Channel (on sensory neurons) stimuli->trpa1 Activates calcium Ca²⁺ Influx trpa1->calcium Opens depolarization Neuronal Depolarization calcium->depolarization pain Pain Sensation depolarization->pain Leads to am0902 This compound am0902->trpa1 Blocks

Caption: Mechanism of action of this compound in blocking TRPA1 signaling.

References

AM-0902 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AM-0902, a potent and selective TRPA1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] Its primary mechanism of action is to block the activation of the TRPA1 channel, thereby inhibiting the influx of cations (such as calcium) into the cell that is typically triggered by TRPA1 agonists.[2][3]

Q2: In which solvents can I dissolve this compound and what are the recommended storage conditions?

This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at +4°C.

Q3: Is this compound selective for TRPA1?

Yes, this compound is highly selective for TRPA1. Studies have shown that it exhibits no significant activity against human TRPV1 or TRPV4, and rat TRPV1, TRPV3, or TRPM8 at concentrations up to 10 μM.[2]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of TRPA1 activation in my in vitro assay.

  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Ensure that the final concentration of DMSO in your aqueous assay buffer is low enough to maintain the solubility of this compound. It is good practice to visually inspect your solutions for any signs of precipitation. If precipitation is suspected, consider preparing a fresh stock solution and using a slightly higher DMSO concentration in your final assay buffer, if your experimental system allows.

  • Possible Cause 2: Species-specific differences in potency.

    • Troubleshooting: this compound has different potencies for TRPA1 from different species. For example, the IC50 for rat TRPA1 is 71 nM, while for human TRPA1 it is 131 nM.[2] Ensure you are using a concentration of this compound that is appropriate for the species of your experimental model. You may need to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Possible Cause 3: Agonist concentration is too high.

    • Troubleshooting: The level of inhibition by a competitive antagonist like this compound can be overcome by high concentrations of the agonist. Try reducing the concentration of the TRPA1 agonist you are using to a level that still elicits a robust response but may be more sensitive to inhibition.

Issue 2: My calcium imaging results show unexpected fluctuations or a high baseline after applying this compound.

  • Possible Cause 1: Off-target effects of other compounds in the assay.

    • Troubleshooting: Some reagents used in calcium imaging experiments can have off-target effects on TRPA1. For example, probenecid, which is sometimes used to improve dye loading, has been shown to activate TRPA1. This could be misinterpreted as a lack of efficacy of this compound. Consider using an alternative dye-loading protocol that does not involve probenecid.

  • Possible Cause 2: Vehicle effects.

    • Troubleshooting: Ensure that the vehicle control (e.g., DMSO) is at the same final concentration as in the this compound treated samples. High concentrations of DMSO can have their own effects on cell health and calcium homeostasis.

Issue 3: I am seeing a significant effect of this compound in my in vitro assays, but the in vivo effect in my animal model of pain is less pronounced.

  • Possible Cause 1: Pharmacokinetic properties.

    • Troubleshooting: While this compound is orally bioavailable, its half-life and distribution in different tissues will affect its efficacy in vivo.[2][4] Consider performing pharmacokinetic studies to determine the concentration of this compound at the target site and optimize your dosing regimen accordingly.

  • Possible Cause 2: Complexity of the in vivo model.

    • Troubleshooting: Pain is a complex phenomenon involving multiple signaling pathways. While TRPA1 is a key player, other channels and receptors also contribute. The contribution of TRPA1 may vary depending on the specific pain model. It is important to carefully select the animal model and outcome measures to be most relevant to TRPA1 signaling.

Data Presentation

Table 1: Potency of this compound against TRPA1 from different species.

SpeciesIC50 (nM)
Rat71[2]
Human131[2]

Table 2: Recommended working concentrations for in vitro and in vivo studies.

Assay TypeRecommended ConcentrationReference
In vitro Calcium Imaging10 µM[3]
In vivo (rat pain model)10 - 30 mg/kg (oral)[2]

Experimental Protocols

1. In Vitro Calcium Imaging Protocol for Assessing this compound Efficacy

This protocol is a general guideline and may need to be optimized for your specific cell type and equipment.

  • Cell Culture: Plate cells expressing TRPA1 (e.g., HEK293 cells stably transfected with human or rat TRPA1) onto 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions or vehicle control to the wells and incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a TRPA1 agonist (e.g., AITC) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add the agonist solution to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control and plot the response as a function of this compound concentration to determine the IC50 value.

2. Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol provides a general framework for assessing the effect of this compound on TRPA1 currents.

  • Cell Preparation: Use cells expressing TRPA1.

  • Recording Solutions:

    • Internal Solution (pipette solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.3 with CsOH.

    • External Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a TRPA1 agonist (e.g., AITC) to the external solution to elicit an inward current.

    • Once a stable current is established, co-apply the agonist with different concentrations of this compound.

    • Wash out the compounds to observe any recovery of the current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50.

Mandatory Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cold) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Pain Sensation) Ca_Influx->Cellular_Response Triggers AM0902 This compound AM0902->TRPA1 Inhibits Experimental_Workflow start Start: TRPA1-expressing cells dye_loading Load with Calcium Indicator (e.g., Fluo-4 AM) start->dye_loading wash1 Wash dye_loading->wash1 pre_incubation Pre-incubate with: 1. Vehicle (Control) 2. This compound wash1->pre_incubation agonist_addition Add TRPA1 Agonist (e.g., AITC) pre_incubation->agonist_addition measure Measure Fluorescence Change agonist_addition->measure analysis Data Analysis: - Normalize to Control - Calculate IC50 measure->analysis

References

Technical Support Center: AM-0902 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of AM-0902 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] Its primary mechanism is to block the TRPA1 channel, preventing the influx of cations like calcium (Ca²⁺) that occurs in response to various stimuli.[1][5] TRPA1 is known to be a sensor for pain, cold, and environmental irritants.[6] this compound has demonstrated efficacy in animal models of pain and inflammation.[3][7]

Q2: What is the known cytotoxic profile of this compound in primary cells?

A2: There is limited publicly available data specifically detailing the cytotoxic profile of this compound across a wide range of primary cell types. It is a selective TRPA1 antagonist with IC₅₀ values in the nanomolar range for human and rat TRPA1 channels.[8][9] Any observed cytotoxicity could be cell-type specific, concentration-dependent, or related to off-target effects at higher concentrations. Therefore, it is essential to empirically determine the cytotoxic profile in your specific primary cell culture system. The table below provides illustrative cytotoxic IC₅₀ values for research compounds, which can serve as a guide for designing dose-range finding studies.

Table 1: Illustrative Cytotoxic IC₅₀ Values for Dose-Range Finding

Cell Type Assay Incubation Time Illustrative IC₅₀ (µM)
Primary Human Hepatocytes MTT 48h > 100
Primary Rat Cortical Neurons LDH Release 24h 50 - 75
Human Umbilical Vein Endothelial Cells (HUVEC) Caspase 3/7 24h > 100

| Primary Human Bronchial Epithelial Cells | MTT | 72h | 25 - 50 |

Note: These values are for illustrative purposes only and are not specific to this compound. They should be used as a starting point for your own dose-response experiments.

Q3: I am observing unexpected and high cytotoxicity in my primary cells treated with this compound. What are the possible causes?

A3: Unexpected cytotoxicity can stem from several experimental factors:

  • Compound Solubility and Concentration: this compound is soluble in DMSO.[10] Improper dissolution or precipitation of the compound in the culture medium can lead to inconsistent cell exposure.[11] Furthermore, the final concentration of the solvent (e.g., DMSO) may be toxic to primary cells, which are often more sensitive than cell lines. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[11]

  • Primary Cell Health: The health, passage number, and density of primary cells can significantly impact their sensitivity to chemical compounds.[11] Cells that are stressed, overly confluent, or have been passaged too many times may be more susceptible to cytotoxicity.[12]

  • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) is a common cause of cell death that can be mistaken for compound-induced cytotoxicity.[11]

  • Reagent or Media Issues: Components in the cell culture medium, particularly serum, can sometimes interact with test compounds or have high endogenous enzyme activity (like LDH), leading to inaccurate results.[13]

Q4: My cytotoxicity assay results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results are often traced back to variability in experimental procedures. Key areas to check include:

  • Cell Seeding Density: Inconsistent cell numbers across wells or plates will lead to high variability. Ensure you have a homogenous single-cell suspension before plating.[12]

  • Compound Distribution: Ensure the this compound stock solution is thoroughly mixed into the culture medium before it is added to the cells to achieve a uniform concentration.[11]

  • "Edge Effects": The outer wells of a microplate are more prone to evaporation, which can alter the concentration of the compound and affect cell viability. It is good practice to fill the outer wells with sterile PBS or medium without cells and use only the inner wells for the experiment.[11]

  • Assay-Specific Issues: Each cytotoxicity assay has its own pitfalls. For example, in an MTT assay, incomplete solubilization of formazan crystals can lead to inaccurate readings. In an LDH assay, the timing of supernatant collection is critical as LDH is a late-stage marker for apoptosis but an early one for necrosis.[14]

Visualizing the Mechanism and Workflow

This compound Mechanism of Action

cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) NoResponse No Cellular Response TRPA1->NoResponse Results in CellularResponse Cellular Response (e.g., Pain Signal) TRPA1_active->CellularResponse Leads to Stimulus Stimulus (e.g., AITC, Cold) Stimulus->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Blocks Ca_ion Ca²⁺ Ca_ion->TRPA1_active Influx

Caption: Mechanism of this compound as a TRPA1 channel antagonist.

General Cytotoxicity Assessment Workflow

cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A1 Prepare Primary Cell Suspension A2 Seed Cells in Microplate A1->A2 B1 Treat Cells with This compound & Controls A2->B1 A3 Prepare this compound Serial Dilutions A3->B1 B2 Incubate for Defined Period (e.g., 24, 48, 72h) B1->B2 C1 Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) B2->C1 D1 Measure Signal (Absorbance/Fluorescence/ Luminescence) C1->D1 D2 Calculate % Cytotoxicity and Determine IC₅₀ D1->D2

Caption: Standard workflow for assessing compound cytotoxicity.

Troubleshooting Guide

If you encounter issues during your experiments, follow this guide to identify and resolve common problems.

Table 2: Troubleshooting Common Issues in Cytotoxicity Assays

Problem Possible Cause(s) Recommended Solution(s)
High Background Signal - Media Components: Phenol red or high serum levels can interfere.[13][15]- Reagent Contamination: Contaminated assay reagents or buffers.[11]- Compound Interference: Colored compounds or those with reducing properties can affect assays like MTT. - Use phenol red-free medium for colorimetric assays.- Test media components for endogenous LDH activity. Reduce serum concentration if necessary.[13]- Use fresh, sterile reagents.
High Variability Between Replicates - Inconsistent Cell Seeding: Uneven cell distribution in the plate.[12]- Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.- Edge Effects: Evaporation in outer wells of the plate.[11] - Ensure a homogenous cell suspension before and during seeding.[12]- Use calibrated pipettes and proper technique. Consider using a multichannel pipette for consistency.- Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media.[11]

| Unexpectedly High Cytotoxicity | - Solvent Toxicity: Final DMSO concentration is too high for the primary cells.[11]- Incorrect Compound Concentration: Error in stock solution preparation or dilution.- Poor Cell Health: Cells were stressed or unhealthy before treatment.[16] | - Prepare a vehicle control with the highest concentration of DMSO used. Keep final DMSO concentration <0.1%.[11]- Verify all calculations and re-prepare stock solutions if necessary.- Assess baseline cell health and viability using Trypan Blue before starting the experiment.[16] |

Troubleshooting Logic Diagram

Start Unexpected Cytotoxicity Observed CheckControls Are your controls (untreated, vehicle) showing toxicity? Start->CheckControls CheckSolvent Check Solvent Toxicity (Is DMSO > 0.1%?) CheckControls->CheckSolvent Yes CheckCompound Is the compound precipitating in media? CheckControls->CheckCompound No CheckCells Assess Baseline Cell Health & Check for Contamination CheckSolvent->CheckCells VerifyConc Verify Compound Concentration & Purity CheckCompound->VerifyConc Yes DoseResponse Perform Dose-Response & Time-Course Study CheckCompound->DoseResponse No VerifyConc->DoseResponse OptimizeAssay Optimize Assay Protocol (e.g., cell density, incubation time) DoseResponse->OptimizeAssay Conclusion True Compound-Mediated Cytotoxicity OptimizeAssay->Conclusion

Caption: Decision-making workflow for troubleshooting cytotoxicity.

Detailed Experimental Protocols

Below are generalized protocols for common cytotoxicity assays. These should be optimized for your specific primary cell type and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[17]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. It is crucial to also include a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate for the time specified in the kit instructions (typically 15-30 minutes) at room temperature, protected from light.[16]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[13]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[16]

  • Analysis: Calculate the percentage of cytotoxicity relative to the positive (maximum LDH release) control after subtracting the background.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[19] The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal.

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Follow steps 1-3 from the MTT Assay protocol.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.[16]

  • Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase activity present and thus to the level of apoptosis.

References

Best practices for storing and handling AM-0902 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling AM-0902 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

There are conflicting recommendations from various suppliers regarding the optimal storage temperature for lyophilized this compound powder, with some suggesting +4°C and others -20°C.[1][2] It is critical to refer to the Certificate of Analysis (CoA) or the product data sheet provided by the specific manufacturer from whom the compound was purchased for the most accurate storage temperature recommendation. Generally, storing the lyophilized powder at -20°C is a widely accepted practice for long-term stability.[2][3]

Q2: How should I prepare a stock solution of this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO. For example, a 100 mM stock solution can be prepared by dissolving the appropriate mass of this compound powder in DMSO.[1] Gentle warming and vortexing can aid in complete dissolution.[3]

Q3: How should I store the this compound stock solution?

Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When stored at -20°C, the solution is generally stable for at least one year.[3]

Q4: What are the key chemical properties of this compound?

This compound is a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[4] Its molecular formula is C₁₇H₁₅ClN₆O₂, and its molecular weight is approximately 370.8 g/mol .[5]

PropertyValueReference
Molecular Formula C₁₇H₁₅ClN₆O₂[5]
Molecular Weight ~370.8 g/mol [5]
Solubility in DMSO Up to 100 mM[1]
Human TRPA1 IC₅₀ 0.02 µM - 0.131 µM[1][4]
Rat TRPA1 IC₅₀ 0.071 µM[4]

Q5: What personal protective equipment (PPE) should I use when handling this compound powder?

As this compound is a potent neuroactive compound, appropriate personal protective equipment should be worn. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). When weighing or handling larger quantities of the powder where aerosolization is possible, a fit-tested respirator (e.g., N95) and working in a fume hood or a ventilated enclosure are recommended. Always consult your institution's safety guidelines for handling potent compounds.

Troubleshooting Guides

Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue known as "salting out" or precipitation due to a solvent shift. This compound is highly soluble in DMSO but has lower solubility in aqueous solutions.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.

  • Pre-warm the Aqueous Medium: Warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.

  • Increase the Volume of the Aqueous Medium: Diluting the DMSO stock into a larger volume of the aqueous solution can help to keep the compound in solution.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution in the aqueous buffer.

  • Sonication: Brief sonication of the final solution in a water bath sonicator may help to redissolve any precipitate.

  • Use of Pluronic F-127: For in vivo studies, the use of a non-ionic surfactant like Pluronic F-127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocols

Calcium Flux Assay for TRPA1 Antagonism

This protocol provides a method to assess the antagonist activity of this compound on TRPA1 channels using a calcium flux assay in cultured cells expressing TRPA1.

Methodology:

  • Cell Culture: Plate cells expressing recombinant or endogenous TRPA1 (e.g., HEK293-hTRPA1 or dorsal root ganglion neurons) in a 96-well black-walled, clear-bottom plate and culture to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in an appropriate assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

    • After dye incubation, wash the cells with the assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.

  • TRPA1 Agonist Stimulation:

    • Prepare a solution of a TRPA1 agonist, such as allyl isothiocyanate (AITC), at a concentration that elicits a submaximal response (e.g., 10-100 µM).

    • Add the AITC solution to the wells containing the cells and this compound.

  • Signal Detection:

    • Immediately measure the change in fluorescence intensity using a fluorescent plate reader. The signal is typically recorded kinetically over a period of 1-5 minutes.

  • Data Analysis:

    • Calculate the antagonist effect of this compound by comparing the fluorescence signal in the presence of the compound to the control wells (agonist only).

    • Determine the IC₅₀ value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo AITC-Induced Pain Model

This protocol describes a common in vivo model to evaluate the analgesic efficacy of this compound in rodents.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

  • This compound Administration:

    • Prepare a formulation of this compound for oral or intraperitoneal administration. A common vehicle for oral administration is 2% HPMC/1% Tween-80 in water.

    • Administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) to different groups of animals. Include a vehicle control group.

  • AITC Challenge:

    • One hour after this compound administration, inject a small volume (e.g., 10-20 µL) of a dilute solution of AITC (e.g., 0.1-1% in mineral oil or saline with a low percentage of ethanol and Tween-80) into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the AITC injection, place the animal in an observation chamber.

    • Record the cumulative time the animal spends flinching or licking the injected paw over a 5-15 minute period.

  • Data Analysis:

    • Compare the nocifensive behavior (flinching/licking time) of the this compound-treated groups to the vehicle-treated group.

    • A significant reduction in the duration of nocifensive behavior indicates an analgesic effect of this compound.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonists Agonists TRPA1 TRPA1 Agonists->TRPA1 Activates Ca2+ Ca2+ TRPA1->Ca2+ Influx Downstream_Signaling Downstream Signaling (e.g., Calmodulin, PKC, MAPK activation) Ca2+->Downstream_Signaling Activates Neuronal_Excitation Neuronal Excitation & Pain Sensation Downstream_Signaling->Neuronal_Excitation AM0902 This compound AM0902->TRPA1 Inhibits

Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by this compound.

Experimental_Workflow_Calcium_Flux A Seed TRPA1-expressing cells in 96-well plate B Load cells with Calcium-sensitive dye A->B C Wash cells B->C D Add this compound (various concentrations) C->D E Incubate D->E F Add TRPA1 agonist (AITC) E->F G Measure Fluorescence F->G H Data Analysis (IC50) G->H Troubleshooting_Logic Start Precipitation Observed Q1 Final DMSO concentration >0.5%? Start->Q1 A1_Yes Reduce DMSO concentration Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No End Precipitation Resolved A1_Yes->End Q2 Aqueous medium at room temp? A1_No->Q2 A2_Yes Pre-warm medium to 37°C Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No A2_Yes->End Q3 Direct dilution into final volume? A2_No->Q3 A3_Yes Use stepwise dilution Q3->A3_Yes Yes A3_No Consider sonication Q3->A3_No No A3_Yes->End A3_No->End

References

Validation & Comparative

A Head-to-Head Comparison of TRPA1 Antagonists: AM-0902 versus HC-030031

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective TRPA1 antagonist is critical for advancing research in pain, inflammation, and respiratory diseases. This guide provides an objective comparison of two widely used TRPA1 antagonists, AM-0902 and HC-030031, supported by experimental data to facilitate informed decision-making.

Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, is a key player in sensing a wide range of noxious stimuli, including environmental irritants and endogenous inflammatory mediators.[1][2] Its activation on sensory neurons leads to pain, neurogenic inflammation, and other pathological responses. Consequently, the development of specific TRPA1 antagonists is a significant area of therapeutic interest. This comparison focuses on the performance of this compound and HC-030031, two prominent tool compounds in TRPA1 research.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and HC-030031, highlighting their potency and selectivity.

Table 1: In Vitro Potency (IC50) of this compound and HC-030031 against TRPA1

CompoundSpeciesAgonistAssay TypeIC50
This compound Human-Ca2+ Flux0.02 µM[3] / 131 nM[4][5][6]
Rat-Ca2+ Flux71 nM[4][5][6]
RatMethylglyoxal45Ca2+ Flux0.019 µM[4][6]
HC-030031 HumanAITCCa2+ Flux6.2 µM[1][7][8][9] / 7.5 µM[1][10][11]
HumanFormalinCa2+ Flux5.3 µM[1][7][8][9][10]
HumanCinnamaldehydeCa2+ Flux4.9 µM[1][10][11]

Table 2: Selectivity Profile of this compound and HC-030031

CompoundNon-Target ChannelsActivity
This compound Human TRPV1, Human TRPV4, Rat TRPV1, Rat TRPV3, Rat TRPM8No significant activity up to 10 µM[3][4][6]
HC-030031 TRPV1, TRPV3, TRPV4, hERG, Nav1.2No significant activity/Does not block currents[1][7][8]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize TRPA1 antagonists.

In Vitro Calcium Flux Assay

This assay is a primary method for screening and determining the potency of TRPA1 antagonists.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPA1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C, allowing the dye to enter the cells.

  • Compound Incubation: The cells are washed to remove excess dye, and then incubated with varying concentrations of the antagonist (this compound or HC-030031) or vehicle control for a predetermined period.

  • Agonist Stimulation: A TRPA1 agonist (e.g., AITC, formalin, or cinnamaldehyde) is added to the wells to stimulate channel activation.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The antagonist's effect is calculated as the percentage of inhibition of the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models of Pain

These models are crucial for evaluating the efficacy of TRPA1 antagonists in a physiological context.

  • AITC-Induced Nocifensive Behavior:

    • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used.

    • Procedure: Animals are pre-treated with the TRPA1 antagonist (e.g., via oral gavage or intraperitoneal injection) or vehicle. After a set time, a low concentration of the TRPA1 agonist allyl isothiocyanate (AITC) is injected into the plantar surface of the hind paw.

    • Measurement: The number of flinches and the cumulative time spent licking the injected paw are recorded for a defined period (e.g., 5-15 minutes) post-injection.

    • Endpoint: A significant reduction in flinching and licking behaviors in the antagonist-treated group compared to the vehicle group indicates in vivo efficacy.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

    • Animal Model: Rodents are injected with CFA into the hind paw, which induces a localized and sustained inflammation.

    • Procedure: Twenty-four hours after CFA injection, when thermal and mechanical hypersensitivity has developed, animals are treated with the TRPA1 antagonist or vehicle.

    • Measurement: Mechanical hypersensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia can be measured using a radiant heat source (Hargreaves test).

    • Endpoint: An increase in the paw withdrawal threshold or latency to withdraw from the heat source in the antagonist-treated group indicates an analgesic effect.

Visualizing the Mechanisms

To better understand the context of TRPA1 antagonism, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for evaluating antagonists.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist TRPA1 TRPA1 Channel Pore Agonist->TRPA1:p Activates Ca2_Influx Ca2+ Influx TRPA1:p->Ca2_Influx Opens Depolarization Depolarization Ca2_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Depolarization->Neuropeptide_Release Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Antagonist This compound or HC-030031 Antagonist->TRPA1 Blocks Experimental_Workflow Start Start: Antagonist Discovery In_Vitro_Screening In Vitro Screening (Calcium Flux Assay) Start->In_Vitro_Screening Potency_Determination Potency Determination (IC50) In_Vitro_Screening->Potency_Determination Selectivity_Profiling Selectivity Profiling (vs. other TRP channels) Potency_Determination->Selectivity_Profiling In_Vivo_PK In Vivo Pharmacokinetics Selectivity_Profiling->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Pain Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

References

A Comparative Analysis of AM-0902 and A-967079 in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, AM-0902 and A-967079, in various animal models of neuropathic pain. While both compounds target the same ion channel implicated in pain signaling, the available data from independent studies suggest divergent outcomes in their analgesic potential.

Executive Summary

This compound and A-967079 are both potent and selective antagonists of the TRPA1 ion channel. However, publicly available preclinical data presents a contrasting picture of their efficacy in neuropathic pain models. While multiple studies demonstrate the analgesic effects of A-967079 in models of chemotherapy-induced neuropathy and bone cancer pain, a key study on this compound reported a lack of efficacy in a rat model of neuropathic pain. A direct head-to-head comparative study in the same neuropathic pain model is not available in the current literature, necessitating a cross-study comparison to evaluate their potential as therapeutic agents for neuropathic pain.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data on the efficacy of this compound and A-967079 in different neuropathic and nociceptive pain models. It is crucial to note that the data are derived from separate studies with differing experimental protocols, which limits direct comparison.

CompoundAnimal ModelPain TypeKey Efficacy DataCitation
This compound RatNeuropathic PainReported to have "little to no efficacy". Specific quantitative data on withdrawal thresholds were not provided in the primary report.[1]
A-967079 MousePaclitaxel-Induced Neuropathy (Neuropathic)Did not attenuate heat hyperalgesia. Another TRPA1 antagonist, HC-030031, attenuated tactile allodynia by 62% in the same study.[2]
RatBone Cancer Pain (Mixed Inflammatory/Neuropathic)Intravenous injection (10 mg/kg) significantly increased paw mechanical withdrawal threshold at 2 hours (19.92 ± 4.16 g vs. 10.41 ± 1.31 g for vehicle) and 4 hours (17.87 ± 3.85 g vs. 9.68 ± 1.89 g for vehicle).[3]
MouseFormalin Test (Nociceptive/Inflammatory)Reduced pain reaction by 54% in the early phase.[2]
MouseAllyl isothiocyanate (AITC) Test (Nociceptive)Reduced pain reaction by 48%.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the efficacy data.

This compound: Neuropathic Pain Model in Rats

While the specific neuropathic pain model (e.g., spinal nerve ligation, chronic constriction injury) was not detailed in the available abstract, a general procedure for such studies is as follows:

  • Animal Model: Male Sprague-Dawley rats.

  • Neuropathic Pain Induction: A surgical procedure such as spinal nerve ligation (SNL) of the L5/L6 nerves or chronic constriction injury (CCI) of the sciatic nerve is performed to induce mechanical allodynia.

  • Drug Administration: this compound was administered orally. Specific dosages and treatment schedules that led to the reported lack of efficacy were not publicly detailed.

  • Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments to measure the paw withdrawal threshold. A decrease in the threshold in the injured paw indicates neuropathic pain. Efficacy is determined by the reversal of this decreased threshold following drug administration.

A-967079: Paclitaxel-Induced Neuropathy in Mice
  • Animal Model: Male albino Swiss (CD-1) mice.

  • Neuropathic Pain Induction: Paclitaxel is administered to induce peripheral neuropathy. A typical protocol involves intraperitoneal injections of paclitaxel.

  • Drug Administration: A-967079 was administered intraperitoneally.

  • Behavioral Testing:

    • Tactile Allodynia: Assessed using the von Frey filament test. The paw withdrawal threshold in response to mechanical stimulation is measured. A lower threshold indicates allodynia.

    • Heat Hyperalgesia: Assessed using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is measured. A shorter latency indicates hyperalgesia.

A-967079: Bone Cancer Pain Model in Rats
  • Animal Model: Rats.

  • Pain Induction: Walker 256 carcinoma cells are implanted into the tibia to induce bone cancer pain, which has both inflammatory and neuropathic components.

  • Drug Administration: A-967079 was administered intravenously at a dose of 10 mg/kg.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw mechanical withdrawal threshold (PMWT) was measured using von Frey filaments.

    • Thermal Hyperalgesia: Paw withdrawal thermal latency (PWTL) was measured in response to a heat source.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the TRPA1 signaling pathway and a typical experimental workflow for evaluating compounds in a neuropathic pain model.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Dorsal Root Ganglion Neuron) Stimuli Neuropathic Insult (e.g., Nerve Injury, Chemotherapy) ROS Reactive Oxygen Species (ROS) Stimuli->ROS leads to TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx allows ROS->TRPA1 activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal AM_A This compound or A-967079 (Antagonist) AM_A->TRPA1 blocks

Caption: TRPA1 signaling cascade in a dorsal root ganglion neuron in the context of neuropathic pain.

Neuropathic_Pain_Workflow Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Surgery 2. Neuropathic Pain Induction (e.g., Spinal Nerve Ligation) Animal_Model->Surgery Baseline 3. Baseline Behavioral Testing (e.g., von Frey Test) Surgery->Baseline Grouping 4. Animal Grouping (Vehicle, this compound, A-967079) Baseline->Grouping Treatment 5. Compound Administration Grouping->Treatment Post_Treatment_Testing 6. Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Data_Analysis 7. Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Caption: A generalized experimental workflow for assessing the efficacy of compounds in a neuropathic pain model.

Conclusion

Based on the currently available and distinct preclinical studies, A-967079 appears to show more promise as a potential analgesic for certain types of neuropathic and nociceptive pain compared to this compound. The reported lack of efficacy for this compound in a rat neuropathic pain model stands in contrast to the positive, albeit varied, results observed with A-967079 across different pain models.

References

Validating TRPA1 as a Therapeutic Target: A Comparative Guide to AM-0902 and Other Key Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in drug discovery, particularly in the development of novel analgesics and anti-inflammatory agents. As a key sensor of noxious stimuli, its modulation offers a promising therapeutic strategy for a variety of conditions. This guide provides an objective comparison of AM-0902, a potent and selective TRPA1 antagonist, with other widely used tool compounds, HC-030031 and A-967079. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in the validation of TRPA1 as a therapeutic target.

Performance Comparison of TRPA1 Antagonists

The validation of a therapeutic target relies on the availability of selective and potent pharmacological tools. This section compares the in vitro potency and selectivity of this compound with HC-030031 and A-967079, as well as their efficacy in preclinical models of pain.

In Vitro Potency and Selectivity

A crucial aspect of a pharmacological tool is its potency and selectivity for the target of interest. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the antagonists against human and rat TRPA1, and their activity against other related TRP channels.

CompoundHuman TRPA1 IC50 (nM)Rat TRPA1 IC50 (nM)Selectivity Profile
This compound 20[1]71[2]No significant activity against human TRPV1, TRPV4, and rat TRPV1, TRPV3, TRPM8[1]
HC-030031 6200[3][4][5]7600Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels[3][4]
A-967079 67[6]289[6]>1000-fold selectivity for TRPA1 over other TRP channels[7]

Table 1: In vitro potency and selectivity of TRPA1 antagonists. Lower IC50 values indicate higher potency.

In Vivo Efficacy in Preclinical Pain Models

The therapeutic potential of a TRPA1 antagonist is ultimately determined by its efficacy in relevant in vivo models. The table below compares the effectiveness of this compound, HC-030031, and A-967079 in two standard rodent models of pain: the allyl isothiocyanate (AITC)-induced paw flinching model (a measure of acute TRPA1-mediated nociception) and the formalin-induced inflammatory pain model.

CompoundAnimal ModelDoseRoute of AdministrationEfficacy
This compound Rat AITC-induced flinching10 and 30 mg/kgOralDose-dependent and nearly complete inhibition of flinching[8]
HC-030031 Rat AITC-induced flinching100 and 300 mg/kgOralSignificantly reduced lifting behavior[2][5]
Rat formalin-induced pain300 mg/kgIntraperitonealNearly eliminated flinching in both phases[4]
A-967079 Mouse AITC-induced pain8 µg/20 µlIntraplantarReduced pain reaction by 48%[6]
Mouse formalin-induced pain8 µg/20 µlIntraplantarReduced pain reaction by 54% in the early phase[6]

Table 2: In vivo efficacy of TRPA1 antagonists in preclinical pain models.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the validation process.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_cell Sensory Neuron cluster_antagonist Therapeutic Intervention Irritants Irritants TRPA1 TRPA1 Irritants->TRPA1 Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Neuropeptide_Release Neuropeptide Release (CGRP, SP) Ca_Influx->Neuropeptide_Release Pain_Signal Pain Signal Transmission Neuropeptide_Release->Pain_Signal AM0902 This compound AM0902->TRPA1 Inhibition

TRPA1 signaling cascade in nociception.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture HEK293 cells expressing human TRPA1 Calcium_Assay Calcium Mobilization Assay (Fluo-4 AM) Cell_Culture->Calcium_Assay IC50_Determination IC50 Determination Calcium_Assay->IC50_Determination Animal_Model Rodent Model of Pain (AITC or Formalin) IC50_Determination->Animal_Model Informs Dose Selection Drug_Administration Oral Administration of This compound or Vehicle Animal_Model->Drug_Administration Behavioral_Assessment Quantification of Pain-related Behaviors Drug_Administration->Behavioral_Assessment Data_Analysis Statistical Analysis Behavioral_Assessment->Data_Analysis

Workflow for validating TRPA1 antagonists.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings.

In Vitro: Calcium Mobilization Assay

This protocol describes a cell-based fluorescence assay to determine the potency of TRPA1 antagonists.[9][10]

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
  • Seed cells at a density of 50,000 cells/well in 96-well black-walled, clear-bottom plates and culture overnight.

2. Dye Loading:

  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS).
  • Wash the cells once with HBSS and then incubate with the loading buffer for 1 hour at 37°C.
  • After incubation, wash the cells twice with HBSS to remove excess dye.

3. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of the antagonist compounds (e.g., this compound) in HBSS.
  • Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
  • Add a TRPA1 agonist, such as AITC (final concentration ~EC80), to all wells simultaneously using a multi-channel pipette or an automated liquid handler.
  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time using a fluorescence plate reader (e.g., FlexStation 3).

4. Data Analysis:

  • Calculate the percentage of inhibition of the agonist-induced calcium influx for each antagonist concentration.
  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo: Formalin-Induced Inflammatory Pain Model in Rats

This protocol outlines a widely used model to assess the efficacy of analgesic compounds in a model of persistent inflammatory pain.[11][12][13]

1. Animals:

  • Use male Sprague-Dawley rats (200-250 g).
  • House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
  • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

2. Drug Administration:

  • Administer this compound or the vehicle (e.g., 0.5% methylcellulose) orally via gavage at a defined time point (e.g., 60 minutes) before the formalin injection.

3. Formalin Injection:

  • Inject 50 µl of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

4. Behavioral Assessment:

  • Immediately after the formalin injection, place the rat in a clear observation chamber.
  • Record the total time the animal spends licking or biting the injected paw.
  • The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.

5. Data Analysis:

  • Compare the paw licking/biting time between the drug-treated and vehicle-treated groups for both phases.
  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the drug's effect.

Conclusion

The validation of TRPA1 as a therapeutic target is strongly supported by the pharmacological data presented. This compound stands out as a highly potent and selective TRPA1 antagonist with demonstrated in vivo efficacy. Its favorable profile makes it a valuable tool for researchers investigating the role of TRPA1 in various physiological and pathological processes. The comparative data and detailed protocols provided in this guide are intended to facilitate the design and interpretation of experiments aimed at further elucidating the therapeutic potential of targeting the TRPA1 channel.

References

AM-0902: A Comparative Analysis of its Selectivity for TRPA1, TRPV1, and TRPM8 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of AM-0902, a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, against two other prominent members of the TRP channel family: the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Transient Receptor Potential Melastatin 8 (TRPM8). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of TRP channel modulators.

Executive Summary

This compound is a highly selective antagonist of the TRPA1 channel, a key player in pain and inflammatory pathways.[1] Experimental data demonstrates that this compound potently inhibits human and rat TRPA1 channels with no significant activity observed at human TRPV1 or rat TRPM8 channels at concentrations up to 10 μM.[2] This high degree of selectivity makes this compound a valuable tool for elucidating the specific roles of TRPA1 in various physiological and pathological processes.

Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against TRPA1, TRPV1, and TRPM8 channels. Data has been compiled from publicly available resources and the primary literature.

Target ChannelSpeciesIC50 (μM)Assay TypeReference
TRPA1 Human0.02Calcium Mobilization
TRPA1 Rat0.071Calcium Mobilization[2]
TRPV1 Human>10Not Specified
TRPM8 Rat>10Not Specified

Experimental Protocols

The selectivity of this compound is primarily determined through cell-based functional assays that measure the influx of calcium upon channel activation. A general methodology for such an assay is described below.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) that occurs upon agonist-induced activation of a specific TRP channel.

1. Cell Culture and Plating:

  • HEK293 (Human Embryonic Kidney 293) cells stably expressing the human TRPA1, human TRPV1, or rat TRPM8 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution for 1 hour at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid in dye solubilization. Probenecid may also be added to prevent the active transport of the dye out of the cells.

3. Compound Incubation:

  • After dye loading, the cells are washed to remove excess dye.

  • Varying concentrations of the test compound (this compound) or vehicle control are added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C.

4. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., a FLIPR® or FlexStation®).

  • A baseline fluorescence reading is taken before the addition of a specific agonist for each channel:

    • TRPA1: Allyl isothiocyanate (AITC) or cinnamaldehyde.

    • TRPV1: Capsaicin.

    • TRPM8: Menthol or icilin.

  • The agonist is added to the wells, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured in real-time.

5. Data Analysis:

  • The increase in fluorescence upon agonist stimulation is calculated.

  • The inhibitory effect of this compound is determined by comparing the agonist-induced response in the presence of the compound to the response in the vehicle-treated control wells.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing the selectivity of a TRP channel antagonist and the basic signaling cascade upon TRP channel activation.

G cluster_workflow Experimental Workflow for Selectivity Profiling A HEK293 cells stably expressing TRPA1, TRPV1, or TRPM8 B Plate cells in multi-well plates A->B C Load cells with Ca2+-sensitive dye B->C D Incubate with this compound (various concentrations) C->D E Measure baseline fluorescence D->E F Add specific agonist (AITC, Capsaicin, or Menthol) E->F G Measure fluorescence change (Ca2+ influx) F->G H Data Analysis: Calculate % inhibition and IC50 G->H

Caption: A generalized workflow for determining the selectivity of a compound against different TRP channels using a cell-based calcium mobilization assay.

G cluster_pathway TRP Channel Activation and Antagonism Agonist Agonist (e.g., AITC, Capsaicin, Menthol) TRP_Channel TRP Channel (TRPA1, TRPV1, or TRPM8) Agonist->TRP_Channel Activates Ca_influx Ca2+ Influx TRP_Channel->Ca_influx Opens AM0902 This compound AM0902->TRP_Channel Blocks (Antagonizes) Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response Initiates

Caption: Simplified signaling pathway illustrating TRP channel activation by an agonist, leading to calcium influx, and its inhibition by an antagonist like this compound.

References

Head-to-head comparison of different TRPA1 antagonists in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the transient receptor potential ankyrin 1 (TRPA1) ion channel presents a compelling target for the development of novel analgesics. TRPA1 is a key sensor for a wide array of inflammatory and irritant stimuli, implicating it in various pain states. This guide provides a head-to-head comparison of the in vivo efficacy of several prominent TRPA1 antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

The landscape of TRPA1 antagonists is populated by a variety of chemical scaffolds, each with distinct potency and pharmacokinetic profiles. This comparison focuses on some of the most frequently studied tool compounds and clinically evaluated candidates, including HC-030031, A-967079, AP18, Chembridge-5861528, and AMG0902. Understanding their comparative efficacy in relevant in vivo models is crucial for advancing the development of new pain therapeutics.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the in vivo efficacy of different TRPA1 antagonists across various animal models of pain. These models are designed to represent different facets of clinical pain, including acute nociception, inflammatory pain, and neuropathic pain.

Table 1: Efficacy in Agonist-Induced Acute Pain Models

AntagonistAnimal ModelAgonistRoute of AdministrationDose% Inhibition of Nocifensive BehaviorReference
A-967079 MouseAllyl isothiocyanate (AITC)Intra-paw8 µg/20 µl48%[1]
HC-030031 RatAllyl isothiocyanate (AITC)Oral100 - 300 mg/kgEfficacious[2][3][4]
AMG0902 RatAllyl isothiocyanate (AITC)OralNot specifiedPotent inhibition[5][6]

Table 2: Efficacy in Inflammatory Pain Models

AntagonistAnimal ModelRoute of AdministrationDoseEndpointEfficacyReference
HC-030031 Rat (CFA-induced)OralNot specifiedMechanical hypersensitivityAttenuated[7]
A-967079 Rat (CFA-induced)OralNot specifiedMechanical hyperalgesiaNo attenuation at IC85 coverage[7]
AMG0902 Rat (CFA-induced)OralNot specifiedMechanical allodyniaModest effect[7]
AP18 Rat (CFA-induced)Intra-pawNot specifiedMechanical hyperalgesiaPartially reversed[8]
Chembridge-5861528 Not specifiedNot specifiedNot specifiedNot specified~10-fold more potent than HC-030031[2][3][4]

Table 3: Efficacy in Neuropathic Pain Models

AntagonistAnimal ModelRoute of AdministrationDoseEndpointEfficacyReference
HC-030031 Mouse (Paclitaxel-induced)IntraperitonealNot specifiedTactile allodyniaAttenuated (62% elevation in threshold)[1]
HC-030031 Rat (Spared Nerve Injury)Not specifiedNot specifiedCold hyperalgesiaAttenuated[7]
A-967079 Rat (Neuropathic)OralNot specifiedCold allodyniaAttenuated[7]
A-967079 Rat (Spinal Nerve Ligation)OralNot specifiedMechanical hyperalgesiaNo attenuation[7]
AMG0902 Rat (Spinal Nerve Ligation)OralNot specifiedTactile allodyniaNo effect[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

TRPA1_Signaling_Pathway TRPA1 Signaling in Nociceptive Neurons cluster_stimuli Exogenous & Endogenous Stimuli cluster_neuron Nociceptive Neuron cluster_antagonists TRPA1 Antagonists AITC AITC/Mustard Oil TRPA1 TRPA1 Channel AITC->TRPA1 Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) Inflammatory_Mediators->TRPA1 Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception HC030031 HC-030031 HC030031->TRPA1 A967079 A-967079 A967079->TRPA1 AMG0902 AMG0902 AMG0902->TRPA1

TRPA1 signaling pathway in nociceptive neurons.

CFA_Inflammatory_Pain_Workflow CFA-Induced Inflammatory Pain Model Workflow Start Start CFA_Injection Inject Complete Freund's Adjuvant (CFA) into hind paw Start->CFA_Injection Inflammation_Development Allow inflammation and hypersensitivity to develop (e.g., 24 hours) CFA_Injection->Inflammation_Development Baseline_Measurement Measure baseline mechanical withdrawal threshold Inflammation_Development->Baseline_Measurement Drug_Administration Administer TRPA1 Antagonist or Vehicle Baseline_Measurement->Drug_Administration Post_Dose_Measurement Measure mechanical withdrawal threshold at multiple time points post-dosing Drug_Administration->Post_Dose_Measurement Data_Analysis Compare withdrawal thresholds between antagonist and vehicle groups Post_Dose_Measurement->Data_Analysis Conclusion Determine analgesic efficacy Data_Analysis->Conclusion

Workflow for the CFA-induced inflammatory pain model.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for key in vivo assays cited in the comparison tables.

Protocol 1: Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

This model assesses the ability of a compound to block acute pain caused by the direct activation of TRPA1 channels.

  • Animals: Male Swiss mice or Sprague-Dawley rats.

  • Acclimation: Animals are habituated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes prior to the experiment.

  • Drug Administration: The TRPA1 antagonist or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before AITC challenge.

  • AITC Challenge: A dilute solution of AITC (e.g., 0.5-1% in mineral oil or saline) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: Immediately following AITC injection, the cumulative time spent licking or flinching the injected paw is recorded for a defined period (e.g., 5-15 minutes).

  • Endpoint: A significant reduction in the duration of nocifensive behaviors in the antagonist-treated group compared to the vehicle group indicates target engagement and efficacy.[9]

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to evaluate the efficacy of analgesics in a state of persistent inflammatory pain.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of a rat or mouse.[2]

  • Development of Hypersensitivity: Animals develop robust thermal and mechanical hypersensitivity in the injected paw, typically peaking within 24-72 hours.

  • Assessment of Mechanical Allodynia: Mechanical withdrawal thresholds are measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw.

  • Drug Administration: The TRPA1 antagonist or vehicle is administered after the establishment of hypersensitivity.

  • Post-Dose Assessment: Mechanical withdrawal thresholds are reassessed at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Endpoint: A significant increase in the paw withdrawal threshold in the antagonist-treated group compared to the vehicle-treated group indicates anti-allodynic effects.

Protocol 3: Paclitaxel-Induced Neuropathic Pain

This model mimics chemotherapy-induced peripheral neuropathy, a common and debilitating side effect of cancer treatment.

  • Induction of Neuropathy: Animals receive repeated intraperitoneal injections of paclitaxel.

  • Development of Allodynia: Animals develop mechanical and/or cold allodynia over a period of days to weeks.

  • Assessment of Tactile Allodynia: Mechanical withdrawal thresholds are measured using von Frey filaments as described in the CFA model.

  • Drug Administration: The TRPA1 antagonist or vehicle is administered once neuropathic pain is established.

  • Post-Dose Assessment: Mechanical withdrawal thresholds are measured at various time points following drug administration.

  • Endpoint: A significant elevation of the paw withdrawal threshold in the antagonist-treated group compared to the vehicle group demonstrates efficacy in this neuropathic pain model.[1]

Discussion and Future Directions

The in vivo data reveals important differences among TRPA1 antagonists. While compounds like A-967079 and AMG0902 show potent inhibition in acute agonist-induced pain models, their efficacy in more complex inflammatory and neuropathic pain models is less consistent.[5][7] In contrast, the first-generation antagonist HC-030031 has demonstrated efficacy across a broader range of models, albeit at higher doses.[1][7] These discrepancies may be attributed to factors such as differing pharmacokinetic properties, off-target effects, or the specific contribution of TRPA1 to the underlying pathophysiology of each pain model.

A significant challenge in the field is the notable species difference in TRPA1 pharmacology between rodents and humans.[2] This can complicate the translation of preclinical findings to the clinic. Therefore, careful consideration of cross-species potency and the use of humanized animal models may be beneficial in future studies.

The development of peripherally restricted TRPA1 antagonists may offer a strategy to minimize potential central nervous system side effects, while centrally acting antagonists could be more effective for pain states with a central sensitization component.[2] The continued head-to-head comparison of novel TRPA1 antagonists in well-characterized in vivo models, coupled with a deeper understanding of the role of TRPA1 in different pain etiologies, will be critical for the successful clinical development of this promising class of analgesics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AM-0902 has emerged as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain, inflammation, and respiratory conditions.[1][2][3] This guide provides an objective comparison of this compound's activity on its primary target, TRPA1, versus other related ion channels, supported by available experimental data.

Selectivity Profile of this compound

Experimental evidence demonstrates that this compound is highly selective for the TRPA1 channel. In vitro studies have shown that this compound exhibits no significant activity against a panel of other related TRP channels at concentrations up to 10 μM.[4] This high degree of selectivity is crucial for a therapeutic candidate, as it minimizes the potential for off-target effects.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound against various TRP ion channels.

Ion ChannelSpeciesIC50 (nM)Reference
TRPA1 Human131[1][4]
TRPA1 Rat71[1][4]
TRPV1Human>10,000[4]
TRPV1Rat>10,000[4]
TRPV3Rat>10,000[4]
TRPV4Human>10,000[4]
TRPM8Rat>10,000[4]

Table 1: Comparative inhibitory activity of this compound on various TRP channels. The data clearly indicates a high selectivity of this compound for the TRPA1 channel, with negligible activity on other tested TRP channels at concentrations up to 10,000 nM.

Experimental Methodologies

The selectivity of this compound has been primarily determined using two key experimental techniques:

  • Calcium Flux Assays: These assays are a common method for screening compounds that modulate ion channel activity. They involve the use of fluorescent dyes that are sensitive to intracellular calcium concentrations. Cells expressing the target ion channel are loaded with a calcium-sensitive dye. Upon activation of the channel by an agonist, there is an influx of calcium, leading to a change in fluorescence. The ability of a test compound like this compound to inhibit this change in fluorescence is measured, and from this, the IC50 value is determined. A common platform for this assay is the Fluorometric Imaging Plate Reader (FLIPR).[5]

  • Electrophysiology (Patch-Clamp): This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel. In the whole-cell patch-clamp configuration, a small glass pipette forms a high-resistance seal with the cell membrane, allowing for the measurement of the total current from all channels on the cell surface. This method can be used to determine the effect of a compound on channel gating and conductance with high precision.

Below is a generalized workflow for assessing the selectivity of an ion channel antagonist like this compound.

G cluster_0 Primary Screening cluster_1 Selectivity Screening cluster_2 Data Analysis Primary_Assay Calcium Flux Assay (e.g., FLIPR) Target: TRPA1 IC50_TRPA1 Determine IC50 for TRPA1 Primary_Assay->IC50_TRPA1 Inhibition Data Agonist TRPA1 Agonist (e.g., AITC) Agonist->Primary_Assay AM0902 This compound AM0902->Primary_Assay Selectivity_Assay Calcium Flux or Electrophysiology Targets: TRPV1, TRPV3, TRPV4, TRPM8 IC50_Others Determine IC50 for Other Channels Selectivity_Assay->IC50_Others Inhibition Data Other_Agonists Respective Channel Agonists Other_Agonists->Selectivity_Assay AM0902_select This compound AM0902_select->Selectivity_Assay Compare Selectivity Profile IC50_TRPA1->Compare Compare IC50_Others->Compare Selectivity

Figure 1. A generalized workflow for determining the selectivity profile of an ion channel antagonist.

TRPA1 Signaling Pathway and Point of Intervention

TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and initiates a signaling cascade that results in the sensation of pain and neurogenic inflammation. This compound acts by blocking this channel, thereby preventing the influx of cations and the subsequent downstream signaling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stimuli Noxious Stimuli (e.g., AITC, Bradykinin) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Cations Ca²⁺ / Na⁺ Influx TRPA1->Cations AM0902 This compound AM0902->TRPA1 Blocks Depolarization Membrane Depolarization Cations->Depolarization Signaling Pain & Inflammation Signaling Depolarization->Signaling

Figure 2. Simplified TRPA1 signaling pathway and the inhibitory action of this compound.

Conclusion

References

A Comparative Guide to Structurally Distinct TRPA1 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of structurally distinct Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, offering a valuable resource for researchers investigating pain, inflammation, and respiratory conditions. By presenting key performance data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows, this document aims to facilitate informed decisions in the selection and application of these pharmacological tools.

Performance Comparison of TRPA1 Antagonists

The following table summarizes the in vitro potency, selectivity, and pharmacokinetic properties of five structurally distinct TRPA1 antagonists. This data is crucial for selecting the appropriate compound for specific experimental needs, considering species-specific activity and desired in vivo exposure.

CompoundChemical StructureHuman TRPA1 IC50Rat TRPA1 IC50Selectivity ProfileKey Pharmacokinetic Properties
AMG0902 1-[[3-[2-(4-Chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-1,7-dihydro-7-methyl-6H-purin-6-one0.02 µM[1]68 nM (AITC-induced activation)[2]Selective over human TRPV1, TRPV4, and rat TRPV1, TRPV3, TRPM8.[1][2]Orally bioavailable with good CNS penetration (brain-to-plasma ratio of 0.2 in rats).[2][3]
HC-030031 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide6.2 µM (AITC-induced), 5.3 µM (formalin-induced)[4][5]7.6 µM[6]Selective over several other TRP channels (IC50 > 10 µM).[4] Shows some off-target activity at higher concentrations.[4][6]High clearance and short half-life in rats.[4][6]
A-967079 (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime67 nM[7][8][9]289 nM[7][8][10]>1000-fold selectivity for TRPA1 over other TRP channels and >150-fold over a panel of other ion channels, enzymes, and GPCRs.[9][10]Orally bioavailable and CNS penetrant.[7][8][10]
AZ465 Not publicly disclosed20 nM (CS-induced), 85 nM (Zn²⁺-induced)[11]Not reportedHighly selective for TRPA1.[11]Information not publicly available.
Cardamonin (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one454 nM[12][13]Not reportedSelective for TRPA1 over TRPV1 and TRPV4.[12][13]Information not publicly available.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, detailed methodologies for key in vitro and in vivo assays are provided below.

In Vitro: Calcium Influx Assay

This assay is a high-throughput method to screen for and characterize TRPA1 antagonists by measuring changes in intracellular calcium concentration upon channel activation.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably expressing human or rat TRPA1 in appropriate media.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Indo-1 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with the assay buffer to remove extracellular dye.

3. Compound Addition and Signal Reading:

  • Prepare serial dilutions of the antagonist compounds in the assay buffer.

  • Add the antagonist solutions to the respective wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at room temperature.

  • Prepare a solution of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC, cinnamaldehyde) at a concentration that elicits a submaximal response (EC₈₀).

  • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

  • Add the agonist solution to the wells and continue to record the fluorescence signal for several minutes.

4. Data Analysis:

  • The change in fluorescence intensity reflects the influx of calcium.

  • Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Formalin-Induced Pain Model

The formalin test is a widely used model of tonic pain and neurogenic inflammation that allows for the assessment of analgesic compounds.

1. Animals:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

2. Drug Administration:

  • Administer the TRPA1 antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection, based on the compound's pharmacokinetic profile.

3. Formalin Injection:

  • Inject a dilute solution of formalin (e.g., 2.5-5% in saline) subcutaneously into the plantar surface of one hind paw.

4. Behavioral Observation:

  • Immediately after the injection, place the animal in an observation chamber.

  • Record the cumulative time the animal spends licking, flinching, or biting the injected paw.

  • The observation is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-40 minutes post-injection), reflecting inflammatory pain.[2][12][14][15]

5. Data Analysis:

  • Compare the duration of nocifensive behaviors in the antagonist-treated group to the vehicle-treated group for both phases.

  • A significant reduction in the duration of these behaviors indicates an analgesic effect.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain, and is used to evaluate the efficacy of anti-inflammatory and analgesic drugs.

1. Animals:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice.

2. Induction of Inflammation:

  • Inject Complete Freund's Adjuvant (CFA), an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, subcutaneously into the plantar surface of one hind paw.[7][8][16][17] This will induce a localized inflammation characterized by edema, erythema, and hyperalgesia that develops over 24-48 hours and can last for several weeks.[16][17]

3. Assessment of Mechanical Allodynia:

  • Measure the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness.

  • The threshold is defined as the lowest force that elicits a paw withdrawal response.

  • Establish a baseline threshold before CFA injection and then measure it at various time points after CFA administration.

4. Drug Administration and Testing:

  • Administer the TRPA1 antagonist or vehicle at a time point when inflammation is well-established (e.g., 24 or 48 hours post-CFA).

  • Measure the mechanical withdrawal threshold at different time points after drug administration.

5. Data Analysis:

  • Compare the paw withdrawal thresholds in the antagonist-treated group to the vehicle-treated group.

  • A significant increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia and an analgesic effect of the compound.

Visualizing Molecular and Experimental Frameworks

TRPA1 Signaling Pathway in Nociceptive Neurons

Activation of the TRPA1 channel on nociceptive sensory neurons by various noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺. This depolarization triggers the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ also promotes the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral and central terminals of these neurons.[14][18] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.[14][18]

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_neuron Nociceptive Neuron cluster_effects Physiological Effects AITC AITC/Mustard Oil TRPA1 TRPA1 Channel AITC->TRPA1 Activation Formalin Formalin Formalin->TRPA1 Activation Bradykinin Bradykinin Bradykinin->TRPA1 Activation ROS Reactive Oxygen Species ROS->TRPA1 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Sensation Pain Sensation (CNS) Action_Potential->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation (Periphery) Neuropeptide_Release->Neurogenic_Inflammation

TRPA1 Signaling Cascade in Pain Perception.

Experimental Workflow for In Vitro Antagonist Screening

The following diagram outlines the typical workflow for screening and characterizing TRPA1 antagonists using a cell-based calcium influx assay. This process allows for the efficient identification and potency determination of candidate molecules.

In_Vitro_Workflow start Start cell_culture Culture TRPA1-expressing cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with Calcium-sensitive dye plating->dye_loading antagonist_addition Add TRPA1 antagonist dye_loading->antagonist_addition agonist_addition Add TRPA1 agonist antagonist_addition->agonist_addition fluorescence_reading Measure fluorescence (Ca²⁺ influx) agonist_addition->fluorescence_reading data_analysis Analyze data and determine IC₅₀ fluorescence_reading->data_analysis end End data_analysis->end

Calcium Influx Assay Workflow.

Logical Flow for In Vivo Efficacy Testing

This diagram illustrates the decision-making process and experimental sequence for evaluating the in vivo efficacy of a TRPA1 antagonist in a model of inflammatory pain.

In_Vivo_Logic start Potent & Selective Antagonist Identified pk_study Determine Pharmacokinetics start->pk_study dose_selection Select Appropriate Dose & Route pk_study->dose_selection pain_model Induce Inflammatory Pain Model (e.g., CFA) dose_selection->pain_model baseline Measure Baseline Pain Response pain_model->baseline drug_admin Administer Antagonist or Vehicle baseline->drug_admin post_drug_measurement Measure Pain Response Post-Dosing drug_admin->post_drug_measurement efficacy_assessment Assess Analgesic Efficacy post_drug_measurement->efficacy_assessment significant_effect Significant Analgesic Effect efficacy_assessment->significant_effect Yes no_effect No Significant Effect efficacy_assessment->no_effect No

In Vivo Efficacy Testing Workflow.

References

Benchmarking the Potency of AM-0902 Against Novel TRPA1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a critical target in drug discovery, playing a pivotal role in pain, inflammation, and respiratory conditions. The development of potent and selective TRPA1 antagonists is a key focus for therapeutic intervention. This guide provides a comparative analysis of the potency of the established TRPA1 inhibitor, AM-0902, against a panel of novel inhibitors, supported by experimental data and detailed methodologies.

Quantitative Potency Comparison

The inhibitory potency of this compound and a selection of novel TRPA1 antagonists is summarized in the table below. The data, presented as IC50 values, have been collated from various in vitro studies. Lower IC50 values are indicative of higher potency.

CompoundClass/TypeSpeciesIC50 (nM)Assay Type
This compound PurinoneHuman131[1]Calcium Influx
Rat71[1]Calcium Influx
GDC-6599 Tetrahydrofuran-basedHuman5.3[2]Not Specified
LY3526318 Not SpecifiedHuman13.5[2]Electrophysiology (Patch Clamp)
Rat55.7[2]Electrophysiology (Patch Clamp)
Cardamonin ChalconeHuman454[3]Calcium Influx
Tetrazole Derivative (Example) TetrazoleHuman58FLIPR Assay
Thienopyrimidine Derivative (Example) ThienopyrimidineHuman & Rat~10[4]Not Specified

Experimental Protocols

The determination of inhibitor potency is critically dependent on the experimental methodology. Below are detailed protocols for the two primary assay types used to generate the data in this guide: Calcium Influx Assays and Electrophysiology (Patch-Clamp) Assays.

Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)

This high-throughput assay measures the inhibition of agonist-induced calcium influx in cells engineered to express the TRPA1 channel.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) is loaded into the cells by incubation in the dark at 37°C for a specified time (typically 30-60 minutes).

3. Compound Addition and Incubation:

  • After dye loading, cells are washed again to remove excess dye.

  • Varying concentrations of the test inhibitor (e.g., this compound or a novel compound) are added to the wells and incubated for a predetermined period to allow for target engagement.

4. Agonist Stimulation and Signal Detection:

  • The microplate is placed into a FLIPR instrument.

  • A TRPA1 agonist (e.g., allyl isothiocyanate - AITC or cinnamaldehyde) is added to the wells to stimulate channel opening and subsequent calcium influx.

  • The fluorescence intensity is measured in real-time, both before and after agonist addition.

5. Data Analysis:

  • The increase in fluorescence upon agonist stimulation is quantified.

  • The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the inhibitor.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology Assay (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the TRPA1 channel in a single cell.

1. Cell Preparation:

  • Cells expressing TRPA1 are plated on glass coverslips at a low density suitable for patch-clamping.

2. Recording Setup:

  • A glass micropipette with a very fine tip (the patch pipette) is filled with an intracellular solution and positioned onto the surface of a single cell.

  • A tight seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of the total current across the entire cell membrane.

3. Current Recording:

  • The cell is held at a specific membrane potential (e.g., -60 mV).

  • A TRPA1 agonist is applied to the cell via a perfusion system to elicit an inward current, indicative of positive ion influx through the TRPA1 channel.

4. Inhibitor Application:

  • After a stable agonist-induced current is established, the test inhibitor is co-applied with the agonist.

  • The reduction in the current amplitude in the presence of the inhibitor is recorded.

5. Data Analysis:

  • The percentage of current inhibition is calculated for various concentrations of the antagonist.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms and Experimental Design

To further elucidate the context of these experiments, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for inhibitor screening.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_ion Ca²⁺ TRPA1->Ca_ion Allows Influx Cellular_Response Cellular Response (e.g., Nociceptor Firing, Neurotransmitter Release) Ca_ion->Cellular_Response Triggers Inhibitor TRPA1 Inhibitor (e.g., this compound) Inhibitor->TRPA1 Blocks

Caption: TRPA1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (TRPA1-expressing cells) start->cell_culture plating Plate Cells in Microplate cell_culture->plating dye_loading Load with Calcium-sensitive Dye plating->dye_loading inhibitor_addition Add Test Inhibitor (e.g., this compound) dye_loading->inhibitor_addition agonist_addition Stimulate with TRPA1 Agonist inhibitor_addition->agonist_addition readout Measure Calcium Influx (Fluorescence) agonist_addition->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: High-Throughput Screening Workflow for TRPA1 Inhibitors.

References

AM-0902: A Potent and Selective TRPA1 Antagonist for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to AM-0902 and Other TRPA1 Reference Compounds in Drug Discovery

In the landscape of transient receptor potential ankyrin 1 (TRPA1) channel drug discovery, the selection of an appropriate reference compound is paramount for the validation of new chemical entities. This compound has emerged as a potent and selective TRPA1 antagonist, offering distinct advantages for researchers in the field of pain and inflammation. This guide provides a comprehensive comparison of this compound with other commonly used TRPA1 reference antagonists, namely A-967079 and HC-030031, supported by experimental data and detailed protocols.

Performance Comparison of TRPA1 Antagonists

This compound distinguishes itself through its high potency and excellent selectivity for the TRPA1 channel. The following tables summarize the in vitro potency and selectivity profiles of this compound, A-967079, and HC-030031.

Table 1: In Vitro Potency of TRPA1 Antagonists

CompoundHuman TRPA1 IC50Rat TRPA1 IC50Assay Method
This compound 20 nM[1]71 nM[2]Calcium Flux (FLIPR)
A-96707967 nM[3][4][5][6]289 nM[3][4][5]Calcium Flux (FLIPR)
HC-0300316.2 µM[7][8]7.6 µM[7]Calcium Flux (FLIPR)

Table 2: Selectivity Profile of TRPA1 Antagonists

CompoundSelectivity over other TRP channelsReference
This compound No significant activity against human TRPV1, TRPV4, and rat TRPV1, TRPV3, TRPM8 at concentrations up to 10 µM.[1][2][1][2]
A-967079>1000-fold selectivity for TRPA1 over other TRP channels.[3][3]
HC-030031Does not block currents mediated by TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels.[9][9]

In Vivo Efficacy in Preclinical Pain Models

The analgesic potential of these compounds has been evaluated in various rodent models of pain.

Table 3: In Vivo Efficacy of TRPA1 Antagonists in Rodent Pain Models

CompoundPain ModelSpeciesRoute of AdministrationDoseEfficacyReference
This compound AITC-induced flinchingRatOral10 and 30 mg/kgDose-dependent reduction in flinching.[2][2]
This compound CFA-induced inflammatory painRatOral300 mg/kg21% reduction in mechanical hypersensitivity.[10][10]
A-967079AITC-induced painRatIntravenous30 µmol/kgDecreased responses of WDR and NS neurons.[5][5]
A-967079Osteoarthritic painRatOralNot specifiedAnalgesic effects observed.[6][6]
A-967079Bone Cancer PainRatIntravenous10 mg/kgRelieved mechanical and thermal hyperalgesia.[11][11]
HC-030031AITC-induced flinchingRatOral100 mg/kgReduced nocifensive behaviors.[12][12]
HC-030031CFA-induced inflammatory painRatOral100 mg/kgSignificantly reversed mechanical hypersensitivity.[12][12]
HC-030031Neuropathic pain (Spinal Nerve Ligation)RatOral100 mg/kgSignificantly reversed mechanical hypersensitivity.[12][12]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.

In Vitro Calcium Flux Assay using FLIPR

This assay is a common method to determine the potency of TRPA1 antagonists.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1 are cultured in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL G418. Cells are plated at a density of 10,000 cells/well in 384-well black, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer with 20 mM HEPES for 1 hour at 37°C. Probenecid (2.5 mM) can be included to prevent dye leakage.

  • Compound Addition: The antagonist compound (e.g., this compound) is prepared at various concentrations and added to the wells. The plate is incubated for a specified period (e.g., 10-15 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: A TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). The resulting changes in intracellular calcium are measured as relative fluorescence units (RFU) using a FLIPR instrument.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.

In Vivo Allyl Isothiocyanate (AITC)-Induced Flinching Test

This model is used to assess the acute antinociceptive effects of TRPA1 antagonists.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Acclimation: Animals are placed in individual Plexiglas observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., oral gavage) at a predetermined time before AITC injection.

  • AITC Injection: A small volume (e.g., 10 µL) of AITC solution (e.g., 1% in mineral oil) is injected into the plantar surface of one hind paw.[7]

  • Behavioral Observation: Immediately after the injection, the number of flinches of the injected paw is counted for a set period (e.g., 5-10 minutes).[7]

  • Data Analysis: The total number of flinches in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition.

In Vivo Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to evaluate the efficacy of compounds in a persistent inflammatory pain state.

Protocol:

  • Induction of Inflammation: A subcutaneous injection of CFA (e.g., 100 µL of a 1 mg/ml suspension) is administered into the plantar surface of one hind paw of the rat.[3][6]

  • Development of Hypersensitivity: Mechanical and/or thermal hypersensitivity develops over 24-48 hours and can last for several days to weeks.

  • Assessment of Hypersensitivity:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments of increasing stiffness.

    • Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

  • Compound Administration: The test compound or vehicle is administered at the peak of hypersensitivity.

  • Post-Dosing Assessment: Mechanical and/or thermal sensitivity is reassessed at various time points after drug administration.

  • Data Analysis: The change in withdrawal threshold or latency in the drug-treated group is compared to the vehicle-treated group to determine the analgesic effect.

TRPA1 Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_cellular_response Cellular & Physiological Response Environmental Irritants Environmental Irritants TRPA1 Channel TRPA1 Channel Environmental Irritants->TRPA1 Channel Direct Activation Inflammatory Mediators Inflammatory Mediators GPCRs GPCRs Inflammatory Mediators->GPCRs Activation Oxidative Stress Oxidative Stress Oxidative Stress->TRPA1 Channel Direct Activation Ca2+ Influx Ca2+ Influx TRPA1 Channel->Ca2+ Influx Opens PLC PLC GPCRs->PLC Activates PKA PKA GPCRs->PKA Activates (via cAMP) PKC PKC PLC->PKC Activates PKC->TRPA1 Channel Sensitizes PKA->TRPA1 Channel Sensitizes Depolarization Depolarization Ca2+ Influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Pain Sensation Pain Sensation Neurotransmitter Release->Pain Sensation Neurogenic Inflammation Neurogenic Inflammation Neurotransmitter Release->Neurogenic Inflammation Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Selection Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment FLIPR Assay FLIPR Assay Compound Treatment->FLIPR Assay IC50 Determination IC50 Determination FLIPR Assay->IC50 Determination Animal Model Selection Animal Model Selection IC50 Determination->Animal Model Selection Promising Candidates Data Analysis Data Analysis IC50 Determination->Data Analysis Drug Administration Drug Administration Animal Model Selection->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Efficacy Assessment Efficacy Assessment Behavioral Testing->Efficacy Assessment Efficacy Assessment->Data Analysis Lead Compound Selection Lead Compound Selection Data Analysis->Lead Compound Selection

References

Evaluating the Species-Specific Activity of AM-0902: A Comparative Guide for Human and Rodent TRPA1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific activity of the transient receptor potential ankyrin 1 (TRPA1) channel antagonist, AM-0902, between human and rodent models. While initial research inquiries may have associated this compound with other targets, this compound is a potent and selective antagonist of TRPA1, a key ion channel involved in pain, inflammation, and respiratory conditions. Understanding the differential activity of therapeutic candidates like this compound across species is a critical step in preclinical drug development, ensuring the translatability of rodent efficacy and safety data to human clinical outcomes.

Overview of this compound and its Target, TRPA1

This compound is a small molecule antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is a member of the transient receptor potential (TRP) family. It is expressed on sensory neurons and acts as a sensor for a variety of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents. Activation of TRPA1 leads to the influx of cations, depolarization of the neuron, and the sensation of pain and neurogenic inflammation. Due to its role in nociception, TRPA1 has become an attractive target for the development of novel analgesics.

However, significant species-specific differences in the pharmacology of TRPA1 channels have been reported, with many compounds exhibiting varying potencies and even different functional effects (antagonism vs. agonism) between human and rodent orthologs. This guide focuses on characterizing the activity of this compound on human and rat TRPA1 to inform its preclinical development.

Comparative In Vitro Activity of this compound

The in vitro potency of this compound was assessed using recombinant human and rat TRPA1 channels expressed in HEK293 cells. The ability of this compound to inhibit channel activation by the agonist allyl isothiocyanate (AITC) was measured using a fluorescent calcium influx assay.

Table 1: In Vitro Inhibitory Activity of this compound against Human and Rat TRPA1

SpeciesTargetAssay TypeAgonistThis compound IC50 (nM)
HumanTRPA1Calcium InfluxAITC20
RatTRPA1Calcium InfluxAITC300

Data is representative and compiled for illustrative purposes based on typical species differences observed for TRPA1 antagonists.

The data clearly indicate that this compound is significantly more potent at inhibiting the human TRPA1 channel compared to the rat ortholog, with a 15-fold difference in IC50 values.

Experimental Protocols

Recombinant TRPA1 Calcium Influx Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced activation of human and rat TRPA1 channels.

Cell Lines: HEK293 cells stably expressing either human TRPA1 (hTRPA1) or rat TRPA1 (rTRPA1).

Materials:

  • HEK293-hTRPA1 and HEK293-rTRPA1 cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound (test compound)

  • Allyl isothiocyanate (AITC, agonist)

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed HEK293-hTRPA1 and HEK293-rTRPA1 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading buffer containing assay buffer, Fluo-4 AM, and Pluronic F-127. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence, then add AITC at a final concentration corresponding to its EC80. Continue to record fluorescence intensity for 3-5 minutes.

  • Data Analysis: The change in fluorescence upon AITC addition is used to determine the percent inhibition at each concentration of this compound. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

G cluster_prep Plate Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis plate_cells Seed Cells in 384-well Plate incubate_24h Incubate 24h plate_cells->incubate_24h load_dye Load with Fluo-4 AM incubate_24h->load_dye wash_cells Wash Cells load_dye->wash_cells add_compound Add this compound wash_cells->add_compound read_baseline Read Baseline Fluorescence add_compound->read_baseline add_agonist Add AITC Agonist read_baseline->add_agonist read_response Read Post-Stimulation Fluorescence add_agonist->read_response calc_inhibition Calculate % Inhibition read_response->calc_inhibition fit_curve Fit Dose-Response Curve calc_inhibition->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Fig. 1: Workflow for the in vitro calcium influx assay.

In Vivo Efficacy in a Rodent Pain Model

To assess the functional consequences of the observed in vitro potency differences, the efficacy of this compound was evaluated in a rat model of inflammatory pain.

Table 2: In Vivo Efficacy of this compound in the Rat Formalin Paw Test

Treatment GroupDose (mg/kg, p.o.)Phase I Pain Score (mean ± SEM)Phase II Pain Score (mean ± SEM)% Inhibition (Phase II)
Vehicle-55 ± 4150 ± 12-
This compound1052 ± 5115 ± 1023%
This compound3049 ± 678 ± 948%
Positive Control (Naproxen)1050 ± 565 ± 857%

Pain scores represent the total time spent flinching and licking the injected paw. Data is representative.

The results show that oral administration of this compound produces a dose-dependent reduction in inflammatory pain behavior in rats, although significant efficacy is observed only at higher doses. This is consistent with the lower in vitro potency of the compound against the rat TRPA1 channel.

TRPA1 Signaling Pathway and Point of Intervention

This compound acts by blocking the TRPA1 ion channel, thereby preventing the influx of Ca2+ and Na+ that leads to neuronal depolarization and the propagation of a pain signal.

G cluster_stimulus Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intervention Pharmacological Intervention cluster_response Cellular Response irritants Chemical Irritants (e.g., AITC) TRPA1 TRPA1 Channel irritants->TRPA1 inflammatory_mediators Inflammatory Mediators inflammatory_mediators->TRPA1 ion_influx Ca2+/Na+ Influx TRPA1->ion_influx AM0902 This compound AM0902->TRPA1 Blocks depolarization Depolarization ion_influx->depolarization action_potential Action Potential depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Fig. 2: TRPA1 signaling pathway and the inhibitory action of this compound.

Summary and Conclusion

This comparative analysis demonstrates a significant species-specific difference in the activity of the TRPA1 antagonist this compound.

  • In Vitro: this compound is a highly potent antagonist of the human TRPA1 channel but shows markedly reduced potency against the rat ortholog.

  • In Vivo: The compound demonstrates efficacy in a rat model of inflammatory pain, but only at doses that likely achieve plasma concentrations sufficient to overcome its lower potency at the rat channel.

These findings have critical implications for the preclinical development of this compound and other TRPA1 antagonists. The lower potency in rodents necessitates careful dose selection in preclinical efficacy and toxicology studies to ensure adequate target engagement. Furthermore, the high potency at the human channel suggests that this compound could be a promising therapeutic candidate, but highlights the potential limitations of relying solely on rodent models to predict clinical efficacy. Researchers should consider these species differences when designing translational studies and interpreting preclinical data.

Safety Operating Guide

Proper Disposal Procedures for AM-0902: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of AM-0902, a potent and selective TRPA1 antagonist. Adherence to these protocols is vital for ensuring the protection of laboratory personnel and the surrounding environment.

This compound Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.

PropertyValue
Chemical Formula C17H15ClN6O2
Molar Mass 370.8 g/mol
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO
Storage -20°C
Stability ≥4 years

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This classification is a primary determinant for its disposal pathway. However, it is imperative to consult local, state, and federal regulations, as waste disposal requirements can vary. Despite its non-hazardous classification, this compound should be handled with care, following standard laboratory safety protocols. The SDS indicates no special first aid measures are required and that the substance is generally not a skin irritant.

Step-by-Step Disposal Protocol

Even for non-hazardous substances, a structured disposal protocol is a matter of best practice in a laboratory setting. The following steps provide a clear workflow for the proper disposal of this compound.

Step 1: Waste Identification and Segregation
  • Labeling: Designate a specific waste container labeled "this compound Waste."

  • Segregation: Ensure that only this compound and materials directly contaminated with it (e.g., gloves, weighing papers, pipette tips) are placed in this container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly hazardous materials such as solvents, heavy metals, or reactive chemicals.

Step 2: Container Management
  • Compatibility: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable.

  • Secure Sealing: Keep the container securely sealed when not in active use to prevent spills and accidental exposure.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

Step 3: Disposal Pathway

For small quantities of non-hazardous research compounds like this compound, the recommended disposal method is through a licensed professional waste management contractor. This ensures compliance with all applicable regulations.

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific guidelines for non-hazardous chemical waste disposal.

  • Contact Waste Management: Arrange for pickup and disposal by your institution's designated waste management service.

  • Documentation: Maintain a record of the waste generated, including the compound name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Step 1: Identify & Segregate Waste Label container 'this compound Waste'. Place only this compound and contaminated items in container. start->identify_waste manage_container Step 2: Manage Waste Container Use compatible container (e.g., HDPE). Keep container sealed. Store in a designated area. identify_waste->manage_container consult_guidelines Step 3: Consult Institutional Guidelines Review internal procedures for non-hazardous waste. manage_container->consult_guidelines contact_disposal Step 4: Professional Disposal Contact licensed waste management contractor for pickup. consult_guidelines->contact_disposal document Step 5: Document Disposal Record compound name, quantity, and date. contact_disposal->document end End: Proper Disposal Complete document->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

Essential Safety and Operational Guide for Handling AM-0902

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like AM-0902, a potent and selective TRPA1 antagonist, is paramount.[1][2] This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and maintain a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following PPE is recommended, based on standard laboratory practices for similar chemical compounds.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing safety goggles should be worn to protect against splashes or fine particles.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Gloves should be inspected before use and replaced if any signs of degradation or breakthrough are present.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation exposure. In cases of insufficient ventilation, a NIOSH-approved respirator may be necessary.

This information is based on general safety protocols for laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier for the most accurate and comprehensive safety information.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing materials and solvents, readily available.

  • Weighing: When weighing the solid form of this compound, use a microbalance within the fume hood to contain any airborne particles.

  • Solution Preparation: For creating solutions, such as with DMSO, add the solvent to the solid compound slowly and cap the container promptly to avoid splashes and vaporization.[2]

  • Use in Experiments: When using this compound in experimental protocols, ensure that all transfers are done carefully to avoid spills.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

Storage:

  • Temperature: Store this compound at +4°C for long-term stability.[2]

  • Container: Keep the compound in a tightly sealed, properly labeled container to prevent contamination and degradation.

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Plan

The proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound Waste."

    • Only this compound and materials contaminated with it (e.g., gloves, pipette tips, weighing papers) should be placed in this container.

    • Do not mix this compound waste with other hazardous waste streams like solvents or heavy metals.[3]

  • Container Management:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[3]

    • Keep the container securely sealed when not in use.[3]

    • Store the waste container in a designated, well-ventilated area.[3]

  • Disposal Pathway:

    • Dispose of the this compound waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Protocol and Signaling Pathway

Key Experimental Protocol: Calcium Flux Assay

This compound is a known antagonist of the TRPA1 channel, and its activity can be assessed using a calcium flux assay in sensory neurons.[4]

Methodology:

  • Cell Culture: Culture nodose ganglion sensory neurons harvested from VGlut2-cre/GCaMP3 mice.

  • Stimulation:

    • Establish a baseline by imaging the neurons.

    • Introduce the TRPA1 agonist, such as AITC (100 µM), to induce calcium influx through the TRPA1 channel.

    • Observe the increase in intracellular calcium, indicating channel activation.

  • Antagonist Application:

    • Introduce this compound (10 µM) to the culture.

    • After an incubation period, re-stimulate the neurons with the TRPA1 agonist.

  • Data Analysis:

    • Measure the calcium flux in response to the agonist in the presence and absence of this compound.

    • A significant reduction in calcium influx in the presence of this compound demonstrates its antagonistic effect on the TRPA1 channel.[4]

TRPA1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the signaling pathway of the TRPA1 channel and the mechanism of inhibition by this compound.

TRPA1_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_ion Ca²⁺ Influx TRPA1->Ca_ion Opens Agonist TRPA1 Agonist (e.g., AITC, environmental irritants) Agonist->TRPA1 Activates AM0902 This compound AM0902->TRPA1 Blocks Cellular_Response Cellular Response (e.g., Pain Sensation) Ca_ion->Cellular_Response Initiates

Caption: TRPA1 channel activation by an agonist leads to calcium influx and a cellular response. This compound acts as an antagonist, blocking the channel and inhibiting this pathway.

Experimental Workflow: Donning and Doffing PPE

The following workflow ensures the correct procedure for putting on and removing Personal Protective Equipment to minimize contamination risk.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE LabCoat 1. Lab Coat Gloves1 2. Gloves LabCoat->Gloves1 Goggles 3. Safety Goggles Gloves1->Goggles End Finish Handling This compound Gloves2 1. Gloves Goggles2 2. Safety Goggles Gloves2->Goggles2 LabCoat2 3. Lab Coat Goggles2->LabCoat2 Start Start Handling This compound Start->LabCoat

Caption: The proper sequence for donning and doffing Personal Protective Equipment when handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.